molecular formula C5H2BrClFN B1227324 5-Bromo-2-chloro-3-fluoropyridine CAS No. 831203-13-5

5-Bromo-2-chloro-3-fluoropyridine

Cat. No.: B1227324
CAS No.: 831203-13-5
M. Wt: 210.43 g/mol
InChI Key: OEKXUEWGXWCENG-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-3-fluoropyridine, also known as this compound, is a useful research compound. Its molecular formula is C5H2BrClFN and its molecular weight is 210.43 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-chloro-3-fluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrClFN/c6-3-1-4(8)5(7)9-2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEKXUEWGXWCENG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1F)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80376871
Record name 5-Bromo-2-chloro-3-fluoropyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

831203-13-5
Record name 5-Bromo-2-chloro-3-fluoropyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-2-chloro-3-fluoropyridine
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-2-chloro-3-fluoropyridine: Chemical Structure, Properties, and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the chemical structure, properties, and reactivity of 5-Bromo-2-chloro-3-fluoropyridine, a key building block in the synthesis of novel compounds for the pharmaceutical and agrochemical industries.[1][2] Its unique substitution pattern allows for selective functionalization, making it a valuable intermediate in the development of complex molecular architectures.

Chemical and Physical Properties

This compound is a halogenated pyridine derivative with the molecular formula C₅H₂BrClFN.[3] It typically appears as a white to almost white powder or lump. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₅H₂BrClFN[3]
Molecular Weight 210.43 g/mol [3]
CAS Number 831203-13-5[3][4]
Appearance White to almost white powder to lump[5]
Melting Point 50.0 - 54.0 °C
Purity >98.0% (GC)
Solubility Information not readily available in public sources.

Spectroscopic Data

Synthesis and Reactivity

Synthetic Approaches:

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, general synthetic strategies for halogenated pyridines can be applied. A plausible synthetic route is outlined below. The synthesis of a related isomer, 2-Bromo-5-chloro-3-fluoropyridine, has been reported via a Sandmeyer-type reaction starting from 5-chloro-3-fluoropyridin-2-amine.[6] This suggests that a similar diazotization and halogenation sequence could be a viable strategy for the target molecule.

Experimental Protocol for a General Synthetic Pathway:

No specific experimental protocol for the synthesis of this compound is readily available in the cited search results. The following is a generalized representation of a potential synthetic approach.

A potential synthetic pathway for this compound could involve a multi-step process starting from a suitable pyridine precursor. This would likely involve sequential halogenation steps, such as bromination and chlorination, followed by a fluorination step, possibly a Halex reaction. The precise order of these steps and the specific reagents and conditions would require experimental optimization.

G General Synthetic Pathway for this compound cluster_0 Synthesis Pyridine_Precursor Suitable Pyridine Precursor Halogenation1 Bromination/Chlorination Pyridine_Precursor->Halogenation1 Reagents & Conditions Halogenation2 Chlorination/Bromination Halogenation1->Halogenation2 Reagents & Conditions Fluorination Fluorination (e.g., Halex Reaction) Halogenation2->Fluorination Reagents & Conditions Target_Molecule This compound Fluorination->Target_Molecule

Caption: A generalized synthetic pathway for this compound.

Reactivity and Chemoselective Functionalization:

This compound is a versatile building block due to the differential reactivity of its three halogen substituents. This allows for chemoselective functionalization at the C2 (chloro), C3 (fluoro), and C5 (bromo) positions. This is particularly valuable in the synthesis of complex molecules where site-specific modifications are required.

Experimental Protocols for Chemoselective Amination:

The following protocols are based on the chemoselective amination of this compound as described in the literature. Specific substrate and reagent quantities would need to be determined for individual applications.

1. Selective Amination at the C5-Bromo Position (Buchwald-Hartwig Amination):

  • Reaction: Palladium-catalyzed cross-coupling of an amine with the C-Br bond.

  • Typical Conditions: The reaction is carried out using a palladium catalyst such as Pd₂(dba)₃ and a suitable phosphine ligand (e.g., Xantphos) in the presence of a base.

  • Outcome: This method selectively yields the 5-amino-2-chloro-3-fluoropyridine derivative.

2. Selective Amination at the C2-Chloro Position:

  • Reaction: Nucleophilic aromatic substitution of the chloride.

  • Typical Conditions: The reaction is performed under neat conditions (without solvent) in the absence of a palladium catalyst.

  • Outcome: This approach favors the formation of the 2-amino-5-bromo-3-fluoropyridine derivative.

3. Selective Amination at the C3-Fluoro Position (SₙAr):

  • Reaction: Nucleophilic aromatic substitution of the fluoride.

  • Typical Conditions: The reaction proceeds under SₙAr (Nucleophilic Aromatic Substitution) conditions.

  • Outcome: This allows for the introduction of an amino group at the C3 position.

G Chemoselective Amination of this compound cluster_0 Reactivity Pathways Start This compound C5_Amination C5-Amination Product (5-Amino-2-chloro-3-fluoropyridine) Start->C5_Amination Pd₂(dba)₃, Xantphos, Base (Buchwald-Hartwig) C2_Amination C2-Amination Product (2-Amino-5-bromo-3-fluoropyridine) Start->C2_Amination Neat, No Catalyst C3_Amination C3-Amination Product (3-Amino-5-bromo-2-chloropyridine) Start->C3_Amination SₙAr Conditions

Caption: Reaction pathways for the chemoselective amination of this compound.

Crystallographic Data

No public crystallographic data for this compound was found in the searched literature. The determination of its solid-state structure via single-crystal X-ray diffraction would provide valuable insights into its molecular geometry and intermolecular interactions.

Safety Information

This compound should be handled with care in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. For detailed safety information, please consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the fields of medicinal chemistry and agrochemicals. Its key feature is the potential for chemoselective functionalization at its three distinct halogenated positions, enabling the strategic construction of complex molecular targets. While detailed experimental data such as NMR spectra and a specific synthesis protocol are not widely available in the public domain, the known reactivity patterns provide a solid foundation for its application in research and development. It is recommended that researchers characterize the compound thoroughly upon acquisition or synthesis.

References

An In-depth Technical Guide to 5-Bromo-2-chloro-3-fluoropyridine: Properties, Synthesis, and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-chloro-3-fluoropyridine is a halogenated pyridine derivative that serves as a versatile and highly valuable building block in modern organic synthesis. Its unique substitution pattern, featuring bromine, chlorine, and fluorine atoms on the pyridine ring, offers multiple sites for selective functionalization. This strategic arrangement of halogens allows for a range of chemoselective transformations, making it a key intermediate in the synthesis of complex molecules for the pharmaceutical, agrochemical, and materials science sectors.[1] The electron-deficient nature of the pyridine ring, further enhanced by the presence of three halogen substituents, activates the molecule for various nucleophilic substitution and metal-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of the physical and chemical properties, synthesis, and reactivity of this compound, offering detailed protocols and insights for its effective utilization in research and development.

Physical and Chemical Properties

This compound is typically a white to off-white or light yellow solid at room temperature.[2] It is soluble in common organic solvents such as ethanol, dichloromethane, and ether. A summary of its key physical and chemical properties is presented in the table below.

PropertyValueSource(s)
CAS Number 831203-13-5[1]
Molecular Formula C₅H₂BrClFN[1]
Molecular Weight 210.43 g/mol [1]
Appearance White to almost white powder or lump[2]
Melting Point 50.0 to 54.0 °C[2]
Boiling Point (Predicted) 195.3 ± 35.0 °C[3]
Density (Predicted) 1.829 ± 0.06 g/cm³[3]
pKa (Predicted) -2.44 ± 0.10[3]

Synthesis

The synthesis of this compound can be approached through various routes, often involving the sequential halogenation of a pyridine precursor. While specific, detailed protocols for its direct synthesis are not widely published, a plausible and logical pathway can be derived from established methodologies for the synthesis of related polyhalogenated pyridines. One common strategy involves the bromination of a pre-existing chloro-fluoropyridine derivative.

Proposed Experimental Protocol: Synthesis of this compound

This proposed protocol is based on the bromination of 2-chloro-3-fluoropyridine.

Materials:

  • 2-Chloro-3-fluoropyridine

  • N-Bromosuccinimide (NBS)

  • Sulfuric acid (concentrated)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for organic synthesis under inert atmosphere

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-3-fluoropyridine (1.0 eq.). Dissolve the starting material in a suitable solvent such as dichloromethane.

  • Addition of Brominating Agent: Cool the solution in an ice bath. Slowly add N-Bromosuccinimide (1.1 eq.) portion-wise to the stirred solution.

  • Acid Catalyst: Carefully add concentrated sulfuric acid dropwise to the reaction mixture.

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and carefully quench with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume of the aqueous layer).

  • Washing: Wash the combined organic layers with a saturated aqueous solution of sodium thiosulfate, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Chemical Reactivity and Experimental Protocols

The reactivity of this compound is dominated by the differential reactivity of its three halogen substituents in metal-catalyzed cross-coupling reactions. The general order of reactivity for aryl halides in palladium-catalyzed reactions is I > Br > Cl > F. This allows for the selective functionalization at the C-5 position (bromine) while leaving the C-2 (chlorine) and C-3 (fluorine) positions intact for subsequent transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. In the case of this compound, this reaction can be performed selectively at the C-5 position.

Materials:

  • This compound

  • 4-Methoxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Schlenk flask and other standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 eq.), 4-methoxyphenylboronic acid (1.2 eq.), palladium(II) acetate (0.03 eq.), triphenylphosphine (0.06 eq.), and potassium carbonate (2.0 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1 v/v) to the flask.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield 2-chloro-3-fluoro-5-(4-methoxyphenyl)pyridine.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, providing access to a wide range of substituted anilines and other amino-heterocycles. Similar to the Suzuki coupling, this reaction can be performed selectively at the C-5 position of this compound.

Materials:

  • This compound

  • Piperidine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Schlenk flask and other standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.02 eq.), Xantphos (0.04 eq.), and sodium tert-butoxide (1.4 eq.) to an oven-dried Schlenk tube.

  • Reagent Addition: Add this compound (1.0 eq.) and piperidine (1.2 eq.).

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.

  • Reaction: Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®.

  • Extraction and Washing: Wash the filtrate with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford 5-(piperidin-1-yl)-2-chloro-3-fluoropyridine.

Spectroscopic Data

The structural characterization of this compound is confirmed through various spectroscopic techniques. While publicly available spectra are limited, the expected data is as follows:

  • ¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring. The chemical shifts and coupling patterns will be influenced by the adjacent halogen substituents.

  • ¹³C NMR: The carbon NMR spectrum will display five distinct signals for the five carbon atoms of the pyridine ring. The chemical shifts will be significantly affected by the attached halogens, and carbon-fluorine coupling will be observed for the carbon atoms in proximity to the fluorine atom.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (210.43 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a compound containing one bromine and one chlorine atom.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C-H, C=C, and C=N stretching and bending vibrations of the substituted pyridine ring. The C-Br, C-Cl, and C-F stretching vibrations will appear in the fingerprint region.

Safety Information

This compound is a chemical that should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as an irritant and may be harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[1]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]

Always consult the Safety Data Sheet (SDS) for the most up-to-date and comprehensive safety information before handling this compound.

Applications in Research and Drug Development

This compound is a valuable intermediate in the synthesis of a wide range of biologically active molecules. Its ability to undergo selective functionalization makes it a key component in the construction of complex molecular scaffolds.

  • Medicinal Chemistry: It is used in the synthesis of novel compounds for various therapeutic areas, including anti-bacterial, anti-viral, and anti-tumor agents. The introduction of the fluoropyridine moiety can significantly impact the pharmacokinetic and pharmacodynamic properties of a drug candidate.

  • Agrochemicals: This compound is also utilized in the development of new pesticides and herbicides. The specific halogenation pattern can contribute to the targeted activity and reduced environmental impact of these agrochemicals.

  • Materials Science: this compound has potential applications in the synthesis of materials with unique photoelectric properties, such as those used in organic light-emitting diodes (OLEDs) and solar cells.

Visualizations

Reactivity and Synthetic Utility of this compound

The following diagram illustrates the versatile reactivity of this compound, highlighting its utility in key cross-coupling reactions to generate diverse molecular architectures.

G start_node 5-Bromo-2-chloro- 3-fluoropyridine suzuki_node Suzuki-Miyaura Coupling start_node->suzuki_node C-Br Selective buchwald_node Buchwald-Hartwig Amination start_node->buchwald_node C-Br Selective other_node Other Cross-Coupling (e.g., Sonogashira, Heck) start_node->other_node C-Br Selective product1_node Aryl/Heteroaryl Substituted Pyridines suzuki_node->product1_node reagent1_node ArB(OH)₂ Pd Catalyst, Base suzuki_node->reagent1_node product2_node Amino-Substituted Pyridines buchwald_node->product2_node reagent2_node R₂NH Pd Catalyst, Base buchwald_node->reagent2_node product3_node Alkynyl/Alkenyl Substituted Pyridines other_node->product3_node reagent3_node Alkyne/Alkene Pd Catalyst, Base other_node->reagent3_node

Caption: Reaction pathways of this compound.

General Experimental Workflow for Cross-Coupling Reactions

The following diagram outlines a typical experimental workflow for performing palladium-catalyzed cross-coupling reactions with this compound.

G A Reaction Setup (Inert Atmosphere) B Addition of Reagents (Substrate, Coupling Partner, Catalyst, Base, Solvent) A->B C Reaction (Heating and Stirring) B->C D Monitoring (TLC, LC-MS) C->D D->C Reaction Incomplete E Work-up (Quenching, Extraction) D->E Reaction Complete F Purification (Column Chromatography) E->F G Characterization (NMR, MS) F->G

Caption: Experimental workflow for cross-coupling reactions.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 5-Bromo-2-chloro-3-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the proton Nuclear Magnetic Resonance (¹H NMR) spectrum of 5-Bromo-2-chloro-3-fluoropyridine. Due to the absence of publicly available experimental spectra, this document presents a high-quality predicted spectrum, offering valuable insights for the structural elucidation and characterization of this halogenated pyridine derivative. The guide includes a summary of predicted spectral data, a detailed experimental protocol for acquiring such a spectrum, and a visual representation of the spin system.

Predicted ¹H NMR Data

The ¹H NMR spectrum of this compound is predicted to show two distinct signals corresponding to the two protons on the pyridine ring. The chemical shifts (δ), multiplicities, and coupling constants (J) are influenced by the electronegativity and spatial arrangement of the bromine, chlorine, and fluorine substituents.

The predicted data has been generated using advanced computational algorithms that take into account the complex electronic effects of the multiple halogen substituents on the pyridine ring. This data serves as a reliable reference for the identification and analysis of this compound in experimental settings.

Table 1: Predicted ¹H NMR Spectral Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
H-48.15Doublet of doublets (dd)⁴J(H-F) ≈ 4.5, ⁴J(H-H) ≈ 2.0
H-68.40Doublet of doublets (dd)⁵J(H-F) ≈ 2.5, ⁴J(H-H) ≈ 2.0

Note: The predicted chemical shifts are referenced to a standard internal solvent signal. Actual experimental values may vary depending on the solvent, concentration, and temperature.

Spin-Spin Coupling Analysis

The predicted spectrum reveals a four-bond coupling (⁴J) between the proton at position 4 (H-4) and the fluorine atom at position 3. Additionally, a longer-range five-bond coupling (⁵J) is predicted between the proton at position 6 (H-6) and the fluorine atom. A four-bond coupling is also expected between the two protons (H-4 and H-6). These couplings result in the characteristic doublet of doublets multiplicity for both signals.

Caption: Predicted spin-spin coupling relationships in this compound.

Experimental Protocol for ¹H NMR Acquisition

The following is a general but detailed methodology for acquiring a high-quality ¹H NMR spectrum of this compound.

1. Sample Preparation:

  • Sample Purity: Ensure the sample is of high purity to avoid interference from impurities in the spectrum.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆). The choice of solvent can slightly influence the chemical shifts.

  • Concentration: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Transfer: Filter the solution through a small cotton plug in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added, although modern spectrometers can reference the residual solvent peak.

2. NMR Spectrometer Setup:

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a proton frequency of 400 MHz or higher for better signal dispersion.

  • Tuning and Matching: Tune and match the probe for the ¹H frequency to ensure optimal sensitivity.

  • Locking: Insert the sample into the spectrometer. The instrument will use the deuterium signal from the solvent to "lock" the magnetic field, compensating for any drift.

  • Shimming: Perform automatic or manual shimming of the magnetic field to achieve high homogeneity and sharp, symmetrical peaks.

3. Data Acquisition Parameters:

  • Experiment: A standard one-dimensional proton pulse-acquire experiment is typically sufficient.

  • Temperature: Maintain a constant temperature, usually 25 °C (298 K), and report the temperature at which the spectrum was acquired.

  • Spectral Width: Set an appropriate spectral width to encompass all expected proton signals (e.g., 0-10 ppm).

  • Number of Scans: Acquire a sufficient number of scans (typically 16 to 64) to achieve an adequate signal-to-noise ratio.

  • Relaxation Delay: Use a relaxation delay (D1) of 1-2 seconds between scans to allow for full relaxation of the protons, which is important for accurate integration.

  • Acquisition Time: An acquisition time of 2-4 seconds is generally suitable for good resolution.

4. Data Processing:

  • Fourier Transform: Apply an exponential window function with a line broadening factor of 0.3-0.5 Hz to the Free Induction Decay (FID) before performing the Fourier transform to improve the signal-to-noise ratio.

  • Phasing: Manually or automatically correct the phase of the spectrum to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.

  • Referencing: Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm) or the TMS signal to 0.00 ppm.

  • Peak Picking and Integration: Identify all peaks and integrate their areas to determine the relative number of protons.

This comprehensive guide provides researchers with the necessary information to identify, characterize, and utilize this compound in their scientific endeavors. The combination of predicted data and a detailed experimental protocol facilitates a deeper understanding of the spectroscopic properties of this important chemical entity.

Technical Guide: 13C NMR Data for 5-Bromo-2-chloro-3-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals

Core Content: This document provides a detailed overview of the predicted 13C Nuclear Magnetic Resonance (NMR) data for the compound 5-Bromo-2-chloro-3-fluoropyridine. It includes a comprehensive, adaptable experimental protocol for data acquisition and a logical workflow for NMR analysis, designed to serve as a practical guide for researchers in medicinal chemistry and related fields.

Predicted 13C NMR Spectral Data

Due to the absence of readily available experimental spectra in public databases, the following 13C NMR data has been generated using a validated computational prediction model. These values serve as a reliable reference for the identification and characterization of this compound.

The predicted chemical shifts provide insight into the electronic environment of each carbon atom in the pyridine ring, influenced by the inductive and resonance effects of the bromine, chlorine, and fluorine substituents. The carbon atoms directly bonded to or in close proximity to the electronegative halogen atoms are expected to be deshielded and thus appear at a higher chemical shift (downfield).

Table 1: Predicted 13C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ) in ppm (CDCl₃)
C2 (C-Cl)154.9
C3 (C-F)145.9
C6 (C-H)142.8
C4 (C-H)122.5
C5 (C-Br)118.2

Note: These values are computationally predicted and should be confirmed by experimental data. The assignment of C2, C3, C5, and C6 is based on established substitution patterns in pyridine rings, but definitive assignment requires 2D NMR experiments.

Experimental Protocol for 13C NMR Data Acquisition

This section outlines a detailed methodology for acquiring a proton-decoupled 13C NMR spectrum of this compound. The protocol is adapted from standard procedures for halogenated heterocyclic compounds and can be modified based on the specific instrumentation available.[1]

2.1 Sample Preparation

  • Sample Quantity: Accurately weigh approximately 15-30 mg of this compound. For 13C NMR, a higher concentration is generally preferred to obtain a good signal-to-noise ratio in a reasonable time.[2]

  • Solvent: Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). Ensure the solvent contains tetramethylsilane (TMS) as an internal standard (0 ppm).

  • NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube. The solution height should be approximately 4-5 cm.[2]

  • Filtration (if necessary): If any particulate matter is present, filter the solution through a small plug of glass wool directly into the NMR tube to prevent shimming issues.

2.2 Spectrometer Setup and Parameters

The following parameters are recommended for a 400 MHz NMR spectrometer and can be adjusted for instruments with different field strengths.

Table 2: Recommended 13C NMR Acquisition Parameters

ParameterRecommended ValuePurpose
Spectrometer Frequency100 MHz (for a 400 MHz ¹H instrument)The resonance frequency for the ¹³C nucleus at the given magnetic field strength.
Pulse Programzgpg30 or zgdc30 (Bruker)A standard single 30° pulse experiment with proton decoupling to produce singlet peaks for each carbon.[3]
Acquisition Time (AQ)1.0 - 2.0 secondsThe duration for which the Free Induction Decay (FID) is recorded.[1][3]
Relaxation Delay (D1)2.0 - 5.0 secondsA delay to allow for nuclear spin relaxation before the next pulse.[1][4]
Number of Scans (NS)1024 or higherThe number of FIDs averaged to improve the signal-to-noise ratio.[1]
Spectral Width (SW)250 ppm (approx. 0 to 250 ppm)The range of chemical shifts to be observed, encompassing all expected carbon signals.[1][4]
Temperature298 K (25 °C)Standard operating temperature for routine NMR.
DecouplingBroadband proton decoupling (e.g., GARP)Irradiates all proton frequencies to collapse ¹³C-¹H coupling, simplifying the spectrum to singlets.[3]

2.3 Data Processing

  • Fourier Transformation: Apply an exponential window function with a line broadening factor (LB) of 1.0 Hz to the FID to improve the signal-to-noise ratio, followed by Fourier transformation.[3]

  • Phasing: Manually or automatically phase correct the spectrum to ensure all peaks have a positive, absorptive lineshape.

  • Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline across the spectrum.

  • Referencing: Calibrate the spectrum by setting the chemical shift of the internal standard TMS to 0.0 ppm. If TMS is not used, the residual solvent peak of CDCl₃ can be used (δ ≈ 77.16 ppm).

  • Peak Picking: Identify and label the chemical shift of each peak in the spectrum.

Workflow for NMR Data Acquisition and Analysis

The following diagram illustrates the logical workflow from sample preparation to final data interpretation in a typical NMR experiment.

NMR_Workflow General Workflow for 13C NMR Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis A Weigh Compound B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Insert Sample into Spectrometer C->D E Lock & Shim D->E F Set Acquisition Parameters E->F G Acquire FID Data F->G H Fourier Transform (FID -> Spectrum) G->H I Phase & Baseline Correction H->I J Reference Spectrum (e.g., to TMS) I->J K Peak Picking & Integration J->K L Assign Signals to Specific Carbons K->L M Structural Elucidation L->M N N M->N Final Report

General Workflow for 13C NMR Analysis

References

Mass Spectrometry of 5-Bromo-2-chloro-3-fluoropyridine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 5-Bromo-2-chloro-3-fluoropyridine, a halogenated pyridine derivative of interest in pharmaceutical and chemical research. Due to the absence of publicly available mass spectral data for this specific compound, this guide synthesizes information from established fragmentation principles of halogenated aromatic compounds and pyridines to predict its mass spectrometric behavior. Detailed, adaptable experimental protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are presented, alongside data interpretation guidelines. This document aims to serve as a valuable resource for researchers undertaking the analysis and characterization of this and structurally related molecules.

Introduction

This compound is a polysubstituted heterocyclic compound with potential applications in medicinal chemistry and materials science. Its structural complexity, featuring three different halogen atoms on a pyridine ring, presents a unique case for mass spectrometric analysis. Understanding its ionization and fragmentation behavior is crucial for its unambiguous identification, purity assessment, and use in metabolic or degradation studies. This guide outlines the theoretical mass spectrometry of this compound and provides practical experimental frameworks.

Predicted Mass Spectrum and Fragmentation Pathway

The mass spectrometric analysis of this compound is expected to be characterized by several key features arising from the presence of bromine and chlorine isotopes, as well as the inherent stability of the pyridine ring.

2.1. Molecular Ion Region

The molecular formula of this compound is C₅H₂BrClFN. Its monoisotopic mass is approximately 208.9043 Da. The presence of bromine (⁷⁹Br and ⁸¹Br with nearly 1:1 natural abundance) and chlorine (³⁵Cl and ³⁷Cl with approximately 3:1 natural abundance) will result in a characteristic isotopic cluster for the molecular ion peak. The most abundant peaks in this cluster are predicted as follows:

Ionm/z (Da)Predicted Relative Abundance
[C₅H₂⁷⁹Br³⁵ClFN]⁺208.9~75%
[C₅H₂⁸¹Br³⁵ClFN]⁺210.9~75%
[C₅H₂⁷⁹Br³⁷ClFN]⁺210.9~25%
[C₅H₂⁸¹Br³⁷ClFN]⁺212.9~25%

Note: The overlapping signals at m/z 210.9 will result in a combined peak of higher relative abundance.

Table 1: Predicted Isotopic Distribution for the Molecular Ion of this compound.

2.2. Predicted Fragmentation Pattern

Electron Ionization (EI) mass spectrometry is anticipated to induce fragmentation through several key pathways, primarily involving the loss of halogen atoms and cleavage of the pyridine ring. The following table summarizes the predicted major fragment ions.

m/z (Predicted)Proposed FragmentNeutral LossNotes
174/176[C₅H₂BrFN]⁺ClLoss of a chlorine radical. The isotopic pattern will be dominated by the 1:1 bromine isotopic ratio.
130/132[C₅H₂ClFN]⁺BrLoss of a bromine radical. The isotopic pattern will be dominated by the 3:1 chlorine isotopic ratio.
155[C₅H₂BrCl]⁺FLoss of a fluorine radical.
95[C₅H₂FN]⁺Br, ClSubsequent loss of both bromine and chlorine.
75[C₄H₂N]⁺Br, Cl, F, HCNRing fragmentation following halogen loss.

Table 2: Predicted Major Fragment Ions in the EI Mass Spectrum of this compound.

A primary fragmentation pathway is the loss of a halogen radical. The relative ease of halogen loss is typically I > Br > Cl > F. Therefore, the initial loss of a bromine or chlorine radical is highly probable.

Predicted Fragmentation Pathway of this compound.

Experimental Protocols

The following are detailed, adaptable protocols for the analysis of this compound by GC-MS and LC-MS.

3.1. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a suitable technique for the analysis of volatile and semi-volatile compounds like this compound.

3.1.1. Sample Preparation

  • Standard Solution: Prepare a stock solution of 1 mg/mL of this compound in a high-purity volatile solvent such as dichloromethane or ethyl acetate.

  • Working Solutions: Prepare a series of dilutions from the stock solution to create calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Matrix: For analysis in complex matrices (e.g., biological fluids, environmental samples), a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte and remove interfering substances.

3.1.2. GC-MS Instrumentation and Conditions

ParameterRecommended Setting
Gas Chromatograph
ColumnHP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature250 °C
Injection Volume1 µL
Injection ModeSplitless
Carrier GasHelium, constant flow at 1.0 mL/min
Oven ProgramInitial temp 70 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230 °C
Quadrupole Temperature150 °C
Mass Rangem/z 50-300
Scan ModeFull Scan

Table 3: Recommended GC-MS Parameters.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Concentration Solvent Evaporation & Reconstitution Extraction->Concentration Injection GC Injection Concentration->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Analysis Ionization->Detection DataAcq Data Acquisition Detection->DataAcq LibrarySearch Spectral Library Search DataAcq->LibrarySearch Quantification Quantification LibrarySearch->Quantification

General Workflow for GC-MS Analysis.

3.2. Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

LC-MS is a powerful alternative, particularly for less volatile analytes or when direct analysis of complex mixtures is required without extensive sample cleanup.

3.2.1. Sample Preparation

  • Standard Solution: Prepare a stock solution of 1 mg/mL of this compound in a solvent compatible with the mobile phase, such as methanol or acetonitrile.

  • Working Solutions: Prepare serial dilutions in the initial mobile phase composition.

  • Sample Matrix: Dilute samples in the mobile phase and filter through a 0.22 µm syringe filter before injection. Protein precipitation may be necessary for biological samples.

3.2.2. LC-MS Instrumentation and Conditions

ParameterRecommended Setting
Liquid Chromatograph
ColumnC18 reverse-phase, 2.1 x 50 mm, 1.8 µm particle size
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes
Flow Rate0.3 mL/min
Column Temperature40 °C
Injection Volume5 µL
Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive Mode
Capillary Voltage3.5 kV
Cone Voltage30 V
Source Temperature120 °C
Desolvation Temperature350 °C
Desolvation Gas Flow600 L/hr
Mass Rangem/z 50-300
Scan ModeFull Scan and/or Selected Ion Recording (SIR)

Table 4: Recommended LC-MS Parameters.

Data Interpretation and Considerations

  • Isotopic Patterns: The presence of the characteristic isotopic clusters for bromine and chlorine is a key diagnostic feature for identifying fragments containing these elements.

  • Fragmentation Logic: The fragmentation should follow established chemical principles, with the most stable ions and neutral losses being favored.

  • Method Validation: For quantitative analysis, it is essential to validate the chosen method by assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

  • Matrix Effects: In LC-MS, ion suppression or enhancement from co-eluting matrix components can affect quantification. The use of an appropriate internal standard is recommended to mitigate these effects.

Conclusion

A Technical Guide to the Solubility of 5-Bromo-2-chloro-3-fluoropyridine in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 5-Bromo-2-chloro-3-fluoropyridine, a key intermediate in pharmaceutical and agrochemical synthesis. Due to the limited availability of specific quantitative solubility data in public literature, this document outlines established experimental protocols for determining solubility and provides a framework for data presentation and analysis.

Introduction

This compound is a halogenated pyridine derivative with a unique substitution pattern that imparts specific physicochemical properties, influencing its reactivity and solubility. Understanding its solubility in various organic solvents is critical for reaction optimization, purification, formulation, and overall process development in medicinal chemistry and materials science. While specific solubility data is sparse, one source indicates it demonstrates good solubility in organic solvents such as ethanol, dichloromethane, and ether[1].

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1. These properties are essential for designing and interpreting solubility experiments.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 831203-13-5[2][3][4][5][6]
Molecular Formula C₅H₂BrClFN[2][4]
Molecular Weight 210.43 g/mol [2][4]
Appearance Colorless to light yellow liquid or crystalline solid; White to Almost white powder to lump[1][7]
Boiling Point ~202.6 °C at 760 mmHg (for the isomer 3-Bromo-2-chloro-5-fluoropyridine)[8]
Melting Point 50.0 to 54.0 °C[7]

Theoretical Considerations for Solubility

The solubility of this compound in a given solvent is governed by the principle of "like dissolves like." The presence of a polar pyridine ring and electronegative halogen atoms (Br, Cl, F) suggests that the molecule possesses a significant dipole moment. Therefore, it is expected to be more soluble in polar aprotic and polar protic solvents compared to nonpolar solvents.

Factors influencing solubility include:

  • Solute-Solvent Interactions: Hydrogen bonding, dipole-dipole interactions, and van der Waals forces.

  • Temperature: Solubility of solids in liquids generally increases with temperature.

  • Purity of the Compound: Impurities can affect solubility.

  • Crystalline Structure: For solid compounds, the lattice energy of the crystal affects solubility.

Experimental Protocols for Solubility Determination

Accurate determination of solubility requires standardized experimental procedures. The following are common methods employed in pharmaceutical and chemical research.

This is a widely accepted method for determining equilibrium solubility.

Methodology:

  • Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A thermostatically controlled shaker or rotator is recommended.

  • Phase Separation: Allow the vials to stand undisturbed at the experimental temperature to allow the undissolved solid to settle. Alternatively, centrifuge the samples to facilitate separation.

  • Sampling: Carefully withdraw a known volume of the supernatant (the saturated solution) using a pre-warmed or pre-cooled syringe fitted with a filter (e.g., 0.45 µm PTFE) to prevent the transfer of solid particles.

  • Quantification: Analyze the concentration of this compound in the filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC).

  • Calculation: Calculate the solubility in units such as g/L, mg/mL, or mol/L based on the quantified concentration and the volume of the sample.

This method is straightforward but may be less precise than instrumental methods.

Methodology:

  • Saturation and Separation: Prepare a saturated solution and separate the solid and liquid phases as described in the shake-flask method (steps 1-3).

  • Solvent Evaporation: Accurately weigh a known volume or mass of the clear, saturated solution into a pre-weighed container.

  • Residue Weighing: Carefully evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature below the compound's boiling point) until a constant weight of the solid residue is achieved.

  • Calculation: Determine the mass of the dissolved solid and calculate the solubility in g/100 mL or other desired units.

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison across different solvents and conditions.

Table 2: Solubility of this compound in Common Organic Solvents at Different Temperatures

Solvent ClassSolventTemperature (°C)Solubility (g/L)Solubility (mol/L)
Alcohols Methanol25[Data][Data]
Ethanol25[Data][Data]
Isopropanol25[Data][Data]
Ketones Acetone25[Data][Data]
Methyl Ethyl Ketone25[Data][Data]
Esters Ethyl Acetate25[Data][Data]
Ethers Diethyl Ether25[Data][Data]
Tetrahydrofuran (THF)25[Data][Data]
Aromatic Hydrocarbons Toluene25[Data][Data]
Halogenated Solvents Dichloromethane (DCM)25[Data][Data]
Chloroform25[Data][Data]
Other Acetonitrile25[Data][Data]
Dimethylformamide (DMF)25[Data][Data]
Dimethyl Sulfoxide (DMSO)25[Data][Data]

*Note: This table is a template. The cells marked with "[Data]" should be populated with experimentally determined values.

Experimental Workflow

The following diagram illustrates a typical workflow for determining the solubility of a compound like this compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_results Results A Select Solvents B Weigh excess 5-Bromo-2-chloro- 3-fluoropyridine A->B C Add to known volume of solvent B->C D Agitate at constant temperature (24-48 hours) C->D E Centrifuge or let stand D->E F Filter supernatant E->F G Quantify concentration (e.g., HPLC, GC) F->G H Calculate Solubility (g/L, mol/L) G->H I Tabulate Data H->I

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While specific, publicly available quantitative data on the solubility of this compound is limited, this guide provides the necessary theoretical background and detailed experimental protocols for its determination. By employing standardized methods such as the shake-flask technique coupled with accurate analytical quantification, researchers can generate reliable solubility data. This information is invaluable for the effective use of this compound in synthetic chemistry, process development, and formulation, ultimately enabling its successful application in the creation of new pharmaceuticals and agrochemicals.

References

In-Depth Technical Guide: Safety, Hazards, and Toxicity of 5-Bromo-2-chloro-3-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a formal risk assessment or the guidance of a qualified safety professional. Always consult the most current Safety Data Sheet (SDS) before handling this chemical.

Introduction

5-Bromo-2-chloro-3-fluoropyridine is a halogenated pyridine derivative with the chemical formula C₅H₂BrClFN.[1] It serves as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical compounds. Its utility in research and development necessitates a thorough understanding of its safety, hazard, and toxicity profile to ensure safe handling and mitigate potential risks to laboratory personnel. This guide provides a comprehensive overview of the available safety information for this compound, compiled from publicly accessible data.

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards associated with this compound are acute toxicity, skin irritation, and serious eye irritation.[2]

Table 1: GHS Hazard Classification [2]

Hazard ClassCategory
Acute Toxicity, OralCategory 4
Skin Corrosion/IrritationCategory 2
Serious Eye Damage/Eye IrritationCategory 2
Specific target organ toxicity — Single exposure (Respiratory tract irritation)Category 3

The GHS pictograms associated with this compound are:

  • Exclamation Mark: Indicates that the substance may cause less serious health effects, such as skin and eye irritation, or may be harmful if swallowed.[3]

The signal word for this chemical is Warning .

Table 2: Hazard Statements (H-Statements) [2]

CodeStatement
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Toxicological Profile

Acute Toxicity

The compound is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4).[2] While specific lethal doses are not published, this classification suggests that ingestion of relatively small quantities may cause adverse health effects.

Skin Irritation

This compound is categorized as a skin irritant (Category 2).[2] Direct contact with the skin is likely to cause redness, itching, and inflammation.

Eye Irritation

The chemical is also classified as causing serious eye irritation (Category 2).[2] Contact with the eyes can lead to significant irritation, pain, and potential damage if not promptly addressed.

Respiratory Irritation

Inhalation of dust or vapors may cause respiratory tract irritation (Specific target organ toxicity — Single exposure, Category 3). Symptoms can include coughing, sneezing, and shortness of breath.

Experimental Protocols

Specific experimental protocols for the toxicological assessment of this compound are not available in the reviewed literature. The hazard classifications are derived from data submitted to regulatory agencies, which typically follow standardized OECD (Organisation for Economic Co-operation and Development) or equivalent guidelines for chemical safety testing.

Safe Handling and Storage

Adherence to proper handling and storage procedures is critical to minimize exposure and ensure safety.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection should be adopted when working with this compound.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Protocol start Handling This compound eye_protection Eye Protection: Wear chemical safety goggles or a face shield (EN166). start->eye_protection Always wear skin_protection Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. eye_protection->skin_protection respiratory_protection Respiratory Protection: Use in a well-ventilated area or with a fume hood. If dust is generated, use a NIOSH/MSHA approved respirator. skin_protection->respiratory_protection hygiene Hygiene Practices: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. respiratory_protection->hygiene end Safe Handling Achieved hygiene->end

Caption: Recommended Personal Protective Equipment workflow for handling this compound.

Storage

Proper storage is essential to maintain the chemical's integrity and prevent accidents.

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • Keep under an inert gas atmosphere (nitrogen or argon) at 2-8°C for long-term storage.

Emergency Procedures

In the event of exposure or a spill, immediate and appropriate action is crucial.

First Aid Measures

Table 3: First Aid Procedures

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

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move_to_fresh_air [label="Move to Fresh Air", fillcolor="#FBBC05", fontcolor="#202124"]; wash_with_water [label="Wash with Soap & Water (15 min)", fillcolor="#FBBC05", fontcolor="#202124"]; flush_eyes [label="Flush Eyes with Water (15 min)", fillcolor="#FBBC05", fontcolor="#202124"]; rinse_mouth [label="Rinse Mouth, Do NOT Induce Vomiting", fillcolor="#FBBC05", fontcolor="#202124"];

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exposure -> inhalation; exposure -> skin; exposure -> eye; exposure -> ingestion;

inhalation -> move_to_fresh_air; skin -> wash_with_water; eye -> flush_eyes; ingestion -> rinse_mouth;

move_to_fresh_air -> seek_medical_attention [label="if symptoms persist"]; wash_with_water -> seek_medical_attention [label="if irritation persists"]; flush_eyes -> seek_medical_attention [label="immediately"]; rinse_mouth -> seek_medical_attention [label="immediately"]; }

Caption: Flowchart of first aid procedures following exposure to this compound.

Accidental Release Measures

In case of a spill, follow these steps:

  • Evacuate: Evacuate personnel from the immediate area.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Prevent the spill from spreading or entering drains.

  • Clean-up: For solid spills, carefully sweep up the material to avoid generating dust and place it in a suitable, labeled container for disposal. For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.

  • Decontaminate: Clean the spill area thoroughly.

Stability and Reactivity

  • Stability: Stable under recommended storage conditions.

  • Incompatible Materials: Strong oxidizing agents.

  • Hazardous Decomposition Products: Under fire conditions, may produce carbon oxides, nitrogen oxides (NOx), hydrogen bromide, hydrogen chloride, and hydrogen fluoride.

Conclusion

This compound is a valuable research chemical that presents moderate health hazards, including acute oral toxicity and irritation to the skin, eyes, and respiratory system. While specific quantitative toxicity data and detailed experimental protocols are not publicly available, the existing GHS classifications provide a clear framework for safe handling. Researchers, scientists, and drug development professionals must adhere to stringent safety protocols, including the consistent use of appropriate personal protective equipment, proper storage, and preparedness for emergency situations. A thorough understanding and implementation of these safety measures are paramount to mitigating risks and ensuring a safe laboratory environment.

References

An In-depth Technical Guide to the Synthesis of 5-Bromo-2-chloro-3-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic route for the preparation of 5-Bromo-2-chloro-3-fluoropyridine, a key intermediate in medicinal chemistry and drug development.[1][2] The document details the necessary starting materials, experimental protocols, and quantitative data associated with the synthesis. Additionally, it explores alternative conceptual pathways for the synthesis of polysubstituted pyridines, offering a broader context for researchers in the field.

Primary Synthetic Route: A Modified Sandmeyer Reaction

The most prominently documented method for the synthesis of this compound is a variation of the Sandmeyer reaction. This approach commences with the diazotization of an aminopyridine precursor followed by a copper-catalyzed bromo-de-diazotization.

Starting Material

The key starting material for this synthesis is 2-Amino-5-chloro-3-fluoropyridine.

Experimental Protocol

The synthesis proceeds as a one-pot reaction. The following protocol is a detailed methodology for this transformation.[3]

  • Reaction Setup: 2-Amino-5-chloro-3-fluoropyridine is slowly added to a stirred solution of 48% hydrobromic acid (HBr) at 0°C.

  • Bromination: Bromine (Br₂) is then added dropwise to the mixture over a period of 20 minutes while maintaining the temperature at 0°C.

  • Diazotization: The reaction mixture is cooled to -10°C. A solution of sodium nitrite (NaNO₂) in water is slowly added over 1.5 hours, and the mixture is stirred for an additional 30 minutes.

  • Work-up: A solution of sodium hydroxide (NaOH) in water is added over 30 minutes, and the mixture is allowed to warm to room temperature. The product is extracted with ether.

  • Purification: The combined organic phases are washed with saturated brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield this compound as a pale yellow solid.[3]

Quantitative Data

The following table summarizes the reactants, their quantities, and the yield of the product as described in the literature.[3]

Reactant/ProductChemical FormulaMolecular Weight ( g/mol )Moles (mmol)AmountYield (%)
2-Amino-5-chloro-3-fluoropyridineC₅H₄ClFN₂146.55345.0 g-
Hydrobromic Acid (48%)HBr80.91-20 mL-
BromineBr₂159.81102.35.24 mL-
Sodium NitriteNaNO₂69.0085.35.88 g-
Sodium HydroxideNaOH40.0030612 g-
This compoundC₅H₂BrClFN210.42-6.43 g90%

Experimental Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Bromination cluster_2 Diazotization cluster_3 Work-up & Purification A 2-Amino-5-chloro-3-fluoropyridine C Stirring at 0°C A->C B 48% Hydrobromic Acid B->C D Add Bromine (Br2) dropwise at 0°C C->D E Cool to -10°C D->E F Add Sodium Nitrite (NaNO2) solution E->F G Add Sodium Hydroxide (NaOH) solution F->G H Warm to Room Temperature G->H I Ether Extraction H->I J Wash with Brine I->J K Dry over Na2SO4 J->K L Filter and Concentrate K->L M This compound L->M

Caption: Experimental workflow for the synthesis of this compound.

Alternative Synthetic Strategies (Conceptual)

While the modified Sandmeyer reaction is a well-documented route, other general strategies for the synthesis of polysubstituted pyridines could conceptually be applied to prepare this compound. These routes often involve the stepwise introduction of substituents onto a pyridine core.

Stepwise Halogenation of a Pyridine Precursor

A logical, though potentially challenging, approach involves the sequential halogenation of a suitable pyridine starting material. The success of this strategy hinges on controlling the regioselectivity of the electrophilic halogenation steps, which can be difficult on an electron-deficient pyridine ring.[4][5]

G Start Pyridine Derivative (e.g., 2-chloro-3-fluoropyridine) Step1 Electrophilic Bromination Start->Step1 e.g., Br2, Lewis Acid Product This compound Step1->Product

Caption: Conceptual pathway of stepwise halogenation.

Synthesis via Lithiation and Electrophilic Quench

Another potential route involves the directed ortho-lithiation of a substituted pyridine followed by quenching with an electrophilic bromine source. The regioselectivity of the lithiation is directed by existing substituents on the pyridine ring.

G Start Substituted Pyridine (e.g., 2-chloro-3-fluoropyridine) Step1 Lithiation Start->Step1 e.g., n-BuLi, -78°C Step2 Electrophilic Quench Step1->Step2 e.g., Br2 or NBS Product This compound Step2->Product

Caption: Conceptual pathway via lithiation.

Conclusion

The synthesis of this compound is most reliably achieved through a modified Sandmeyer reaction starting from 2-Amino-5-chloro-3-fluoropyridine. This method offers a high yield and a clear, well-documented experimental protocol. While alternative synthetic routes are conceptually feasible, they present challenges in controlling regioselectivity and require further investigation to be considered practical alternatives. This guide provides the necessary information for researchers to successfully synthesize this valuable intermediate for applications in drug discovery and materials science.

References

Methodological & Application

Synthesis of 5-Bromo-2-chloro-3-fluoropyridine: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of halogenated pyridines is a critical process in the creation of novel pharmaceutical and agrochemical compounds. Among these, 5-Bromo-2-chloro-3-fluoropyridine stands out as a versatile building block. Its unique substitution pattern allows for selective functionalization, making it a valuable intermediate in the synthesis of complex molecular architectures.

This document provides detailed application notes and experimental protocols for the synthesis of this compound. The primary method detailed is a robust and widely applicable Sandmeyer-type reaction, a cornerstone of aromatic chemistry for the conversion of amino groups to halides.

Synthetic Strategies Overview

The synthesis of this compound can be approached through several strategic routes. A common method involves a multi-step sequence starting from a commercially available pyridine derivative. This typically includes bromination, chlorination, and fluorination steps. Another effective strategy, and the one detailed in this guide, utilizes a Sandmeyer reaction, which involves the diazotization of an aminopyridine precursor followed by displacement with a halide. This method is often preferred for its reliability and good yields. For specialized applications, transition metal-catalyzed reactions can also be employed to introduce the halogen atoms with high selectivity.[1]

Key Synthesis Method: Sandmeyer-Type Reaction

A plausible and efficient route to this compound is through a Sandmeyer-type reaction, starting from 5-Amino-2-chloro-3-fluoropyridine. This method is analogous to the synthesis of the closely related isomer, 2-Bromo-5-chloro-3-fluoropyridine, which is well-documented.[2]

Reaction Scheme

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Sandmeyer Reaction 5-Amino-2-chloro-3-fluoropyridine 5-Amino-2-chloro-3-fluoropyridine Diazonium Salt Intermediate Diazonium Salt Intermediate 5-Amino-2-chloro-3-fluoropyridine->Diazonium Salt Intermediate NaNO2, HBr 0-5 °C This compound This compound Diazonium Salt Intermediate->this compound CuBr G cluster_setup Reaction Setup cluster_diazotization Diazotization cluster_sandmeyer Sandmeyer Reaction cluster_workup Work-up & Purification A Combine 5-Amino-2-chloro-3-fluoropyridine and HBr B Cool to 0 °C A->B D Add NaNO2 solution dropwise (0-5 °C) B->D C Prepare NaNO2 solution C->D E Stir for 30 min D->E G Add diazonium salt to CuBr solution E->G F Prepare CuBr in HBr solution F->G H Warm to RT, then heat to 60 °C G->H I Extract with Diethyl Ether H->I J Wash with NaHCO3, Water, Brine I->J K Dry over MgSO4 J->K L Concentrate under reduced pressure K->L M Purify by Column Chromatography L->M

References

The Strategic Utility of 5-Bromo-2-chloro-3-fluoropyridine in Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

5-Bromo-2-chloro-3-fluoropyridine is a versatile trifunctionalized pyridine derivative that serves as a key intermediate in the synthesis of complex pharmaceutical agents. Its unique substitution pattern, featuring three distinct halogen atoms, allows for regioselective functionalization through a variety of modern synthetic methodologies. The differential reactivity of the bromine, chlorine, and fluorine substituents makes this compound an invaluable building block in the construction of highly substituted pyridine scaffolds, which are prevalent in numerous biologically active molecules, particularly in the realm of kinase inhibitors for targeted cancer therapy. This document provides detailed application notes, experimental protocols, and visualizations to guide researchers in leveraging the synthetic potential of this compound in drug discovery and development.

Application in the Synthesis of Anaplastic Lymphoma Kinase (ALK) Inhibitors

A prominent application of substituted bromopyridines lies in the synthesis of Anaplastic Lymphoma Kinase (ALK) inhibitors. ALK is a receptor tyrosine kinase, and its aberrant fusion proteins are oncogenic drivers in several cancers, including non-small cell lung cancer (NSCLC). Crizotinib, a first-generation ALK inhibitor, features a substituted aminopyridine core. While the direct synthesis of Crizotinib from this compound is not the commercial route, the intermediate provides a strategic starting point for the synthesis of novel Crizotinib analogues and other pyridine-based kinase inhibitors.

The synthetic strategy involves sequential, site-selective cross-coupling reactions. The bromine atom at the C5 position is the most reactive site for palladium-catalyzed reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings. The chlorine atom at the C2 position is less reactive but can be targeted under more forcing conditions or with specific catalyst systems. The fluorine atom at the C3 position is generally the least reactive towards cross-coupling but influences the electronic properties of the ring and can be a site for nucleophilic aromatic substitution under specific conditions.

Experimental Protocols

The following protocols provide detailed methodologies for key transformations involving this compound and its derivatives, inspired by the synthesis of related kinase inhibitors.

Protocol 1: Suzuki-Miyaura Coupling at the C5 Position

This protocol details the palladium-catalyzed Suzuki-Miyaura coupling of a 5-bromopyridine intermediate with a pyrazole boronic acid ester, a key step in the synthesis of Crizotinib analogues.

Table 1: Reagents and Reaction Conditions for Suzuki-Miyaura Coupling

Reagent/ParameterMolar Equivalence / ValueNotes
This compound Derivative1.0 eq
Pyrazole Boronic Acid Pinacol Ester1.0 - 1.2 eq
Pd(PPh₃)₄ or PdCl₂(dppf)0.025 - 0.05 eqPalladium catalyst
Na₂CO₃ or K₂CO₃ (2M aq. solution)3.0 eqBase
SolventDMF or 1,4-DioxaneAnhydrous
Temperature60 - 100 °C
Reaction Time6 - 12 hoursMonitored by TLC or LC-MS

Procedure:

  • To a solution of the 5-bromopyridine derivative (1.0 eq) and the pyrazole boronic acid pinacol ester (1.0 eq) in DMF (5 mL per 0.5 mmol of bromide), add an aqueous solution of Na₂CO₃ (3.0 eq).

  • De-gas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.025 eq) to the reaction mixture.

  • Heat the reaction mixture to 60 °C under a nitrogen atmosphere for 6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.[1]

  • Cool the reaction mixture to room temperature and filter to remove any insoluble material.

  • Extract the filtrate with a suitable organic solvent such as ethyl acetate or methyl tert-butyl ether (3 x 10 mL).[1]

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Protocol 2: Buchwald-Hartwig Amination at the C2 Position

Following the functionalization at the C5 position, the less reactive C2-chloro group can be targeted for a Buchwald-Hartwig amination to introduce a key aniline moiety.

Table 2: Reagents and Reaction Conditions for Buchwald-Hartwig Amination

Reagent/ParameterMolar Equivalence / ValueNotes
2-Chloro-5-aryl-3-fluoropyridine1.0 eq
Substituted Aniline1.1 - 1.5 eq
Pd₂(dba)₃ or Pd(OAc)₂0.01 - 0.05 eqPalladium precatalyst
Xantphos or BINAP0.02 - 0.1 eqLigand
NaOtBu or Cs₂CO₃1.5 - 2.0 eqBase
SolventToluene or 1,4-DioxaneAnhydrous
Temperature80 - 110 °C
Reaction Time8 - 24 hoursMonitored by TLC or LC-MS

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, combine the 2-chloro-5-aryl-3-fluoropyridine (1.0 eq), the substituted aniline (1.2 eq), the base (e.g., NaOtBu, 1.5 eq), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), and the ligand (e.g., Xantphos, 0.04 eq).

  • Add anhydrous toluene or dioxane via syringe.

  • De-gas the mixture by three vacuum/argon backfill cycles.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours, or until complete consumption of the starting material is observed by TLC or LC-MS.

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the desired 2-amino-5-aryl-3-fluoropyridine derivative.

Visualizations

Synthetic Workflow for a Crizotinib Analogue

The following diagram illustrates a plausible synthetic workflow for a Crizotinib analogue starting from this compound.

G A This compound B Suzuki-Miyaura Coupling (with Pyrazole Boronic Acid) A->B Pd Catalyst, Base C 2-Chloro-3-fluoro-5-(1H-pyrazol-4-yl)pyridine B->C D Buchwald-Hartwig Amination (with Substituted Aniline) C->D Pd Catalyst, Ligand, Base E Crizotinib Analogue D->E ALK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Fusion Protein (Constitutively Active) RAS RAS ALK->RAS PI3K PI3K ALK->PI3K JAK JAK ALK->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Activation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Activation STAT3 STAT3 JAK->STAT3 STAT3->Proliferation Activation ALK_Inhibitor ALK Inhibitor (e.g., Crizotinib Analogue) ALK_Inhibitor->ALK Inhibition

References

Application Notes and Protocols for Suzuki Cross-Coupling Reactions with 5-Bromo-2-chloro-3-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This palladium-catalyzed reaction is particularly vital in the synthesis of biaryl and heteroaryl compounds, which are prevalent scaffolds in pharmaceutical agents and functional materials. 5-Bromo-2-chloro-3-fluoropyridine is a valuable building block in medicinal chemistry, offering multiple sites for diversification. The presence of two distinct halogen atoms, bromine and chlorine, allows for selective functionalization. Generally, in palladium-catalyzed coupling reactions, the reactivity of aryl halides follows the order I > Br > Cl.[1][2] This differential reactivity allows for selective cross-coupling at the more reactive C-Br bond at the 5-position of the pyridine ring, while leaving the C-Cl bond at the 2-position available for subsequent transformations.

This document provides detailed application notes and protocols for the Suzuki cross-coupling reaction of this compound with various boronic acids. The methodologies and data presented are based on established protocols for structurally similar heterocyclic halides and serve as a comprehensive guide for synthesizing novel 2-chloro-3-fluoro-5-arylpyridine derivatives.

Principle of the Reaction

The Suzuki cross-coupling reaction proceeds through a well-established catalytic cycle involving a palladium(0) complex. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex. This step is generally the rate-determining step.[2]

  • Transmetalation: In the presence of a base, the organoboron reagent (boronic acid or ester) transfers its organic group to the palladium(II) complex.

  • Reductive Elimination: The coupled product, a 2-chloro-3-fluoro-5-arylpyridine, is formed, and the Pd(0) catalyst is regenerated, allowing the catalytic cycle to continue.[3]

Data Presentation: Representative Reaction Conditions

The successful execution of a Suzuki cross-coupling reaction is highly dependent on the choice of catalyst, ligand, base, and solvent. The following table summarizes various conditions that can be adapted for the reaction of this compound with arylboronic acids, based on protocols for analogous substrates.

Catalyst SystemBaseSolventTemperature (°C)Time (h)Typical Yield (%)
Pd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O10012-2470-90
Pd(dppf)Cl₂K₃PO₄DME802-485-95[4]
Pd(OAc)₂ / PPh₃K₃PO₄Toluene10012-2475-85
Pd₂(dba)₃ / JohnPhosCs₂CO₃THF/H₂O40-802.5-880-95[3]

Experimental Workflow Diagram

The following diagram illustrates the general workflow for a Suzuki cross-coupling reaction.

Suzuki_Workflow reagents 1. Combine Reagents (this compound, Boronic Acid, Base, Catalyst) inert_atm 2. Establish Inert Atmosphere (Evacuate & Backfill with Ar/N₂) reagents->inert_atm solvent 3. Add Degassed Solvent inert_atm->solvent reaction 4. Heat and Stir (e.g., 80-100 °C) solvent->reaction monitoring 5. Monitor Reaction Progress (TLC, LC-MS) reaction->monitoring workup 6. Aqueous Work-up (Extraction & Washing) monitoring->workup purification 7. Purify Product (Column Chromatography) workup->purification analysis 8. Product Analysis (NMR, MS) purification->analysis

Caption: General experimental workflow for Suzuki cross-coupling.

Detailed Experimental Protocol

This protocol provides a general procedure for the Suzuki cross-coupling of this compound with a generic arylboronic acid. Optimization may be necessary for specific substrates.

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2-1.5 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)[1]

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.)[5]

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, DME, or toluene)[5]

  • Degassed water

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for organic synthesis (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate or oil bath

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine this compound, the arylboronic acid, and the base.[5]

  • Catalyst Addition: Add the palladium catalyst to the flask.[5]

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[1][5]

  • Solvent Addition: Add the degassed organic solvent and degassed water (typically in a 4:1 to 10:1 ratio of organic solvent to water) via syringe. The total solvent volume should be sufficient to achieve a concentration of approximately 0.1 M of the limiting reagent.[5]

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[5]

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.[5]

  • Work-up:

    • Cool the reaction mixture to room temperature.[5]

    • Dilute the mixture with an organic solvent such as ethyl acetate.[5]

    • Wash the organic layer sequentially with water and then with brine.[5]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[5]

    • Filter off the drying agent and concentrate the filtrate under reduced pressure.[5]

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-chloro-3-fluoro-5-arylpyridine.

Catalytic Cycle Diagram

The following diagram illustrates the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition_complex R-Pd(II)-X L₂ pd0->oxidative_addition_complex Oxidative Addition transmetalation_complex R-Pd(II)-R' L₂ oxidative_addition_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination product R-R' reactants R-X + R'-B(OH)₂ reactant_label Ar-Br boronic_acid_label Ar'-B(OH)₂ product_label Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 2-chloro-3-fluoro-5-arylpyridines from this compound. The chemoselective coupling at the C-Br bond can be achieved with high efficiency by careful selection of the palladium catalyst, base, and solvent system. The protocols and data provided in these application notes offer a solid foundation for researchers to develop and apply this chemistry in their synthetic endeavors, particularly in the fields of drug discovery and materials science.

References

Application Notes and Protocols for the Palladium-Catalyzed Amination of 5-Bromo-2-chloro-3-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The palladium-catalyzed Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds, a crucial transformation in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1][2] The substrate, 5-bromo-2-chloro-3-fluoropyridine, is a valuable building block due to its multiple, differentially reactive halogen atoms, allowing for selective functionalization.[3][4][5] These application notes provide a detailed protocol for the chemoselective palladium-catalyzed amination at the 5-bromo position of this compound.

The inherent reactivity difference in aryl halides under palladium catalysis (I > Br > Cl > F) allows for the selective amination of the more reactive C-Br bond, leaving the C-Cl and C-F bonds intact for subsequent transformations.[6] This chemoselectivity is achieved through the careful selection of the palladium catalyst, ligand, and base.[3][4]

Chemoselective Amination at the 5-Bromo Position

Studies have shown that the palladium-catalyzed amination of this compound using a combination of a palladium precursor, such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and a bulky phosphine ligand, like Xantphos, exclusively yields the 5-amino product.[3][4] This selective reaction proceeds efficiently with both primary anilines and secondary amines.[3][4]

Reaction Parameters and Reagents

The success of the chemoselective amination is highly dependent on the choice of catalyst system and reaction conditions. Below is a summary of typical reagents and conditions employed for this transformation.

ComponentExampleRoleReference
Palladium Precursor Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)Catalyst[3][4]
Ligand XantphosStabilizes the palladium catalyst and facilitates the catalytic cycle[3][4]
Base Sodium tert-butoxide (NaOtBu), Cesium Carbonate (Cs₂CO₃)Activates the amine and facilitates the reductive elimination step[3][7]
Solvent Toluene, DioxaneProvides a medium for the reaction[8][9]
Amine Primary anilines, Secondary aminesNucleophile for C-N bond formation[3][4]
Temperature 80-110 °CProvides the necessary activation energy for the reaction[8][9]

Experimental Workflow

The general experimental workflow for the palladium-catalyzed amination of this compound is outlined below. The process involves the careful setup of the reaction under an inert atmosphere, followed by heating and subsequent workup and purification.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification prep1 Oven-dry glassware and cool under inert atmosphere (N₂ or Ar) prep2 Add Pd₂(dba)₃, Xantphos, and base to the reaction vessel prep1->prep2 prep3 Add this compound and the amine prep2->prep3 prep4 Add degassed solvent prep3->prep4 reaction1 Heat the reaction mixture to the desired temperature (e.g., 100 °C) prep4->reaction1 reaction2 Monitor reaction progress by TLC or LC-MS reaction1->reaction2 workup1 Cool the reaction mixture to room temperature reaction2->workup1 workup2 Quench the reaction and perform aqueous extraction workup1->workup2 workup3 Dry the organic layer and concentrate under reduced pressure workup2->workup3 workup4 Purify the crude product by column chromatography workup3->workup4 product product workup4->product Isolated Product: 5-amino-2-chloro-3-fluoropyridine derivative

Caption: General experimental workflow for the Buchwald-Hartwig amination.

Detailed Experimental Protocol

This protocol is a representative example for the palladium-catalyzed amination of this compound with a generic amine.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)

  • Xantphos (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • Reaction Setup:

    • To an oven-dried Schlenk flask, add Pd₂(dba)₃ (0.02 equiv), Xantphos (0.04 equiv), and sodium tert-butoxide (1.4 equiv).

    • Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

    • In a separate vial, dissolve this compound (1.0 equiv) and the amine (1.2 equiv) in anhydrous, degassed toluene.

    • Add the solution of the pyridine and amine to the Schlenk flask containing the catalyst system via syringe.

  • Reaction:

    • Heat the reaction mixture to 100 °C with vigorous stirring.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 5-amino-2-chloro-3-fluoropyridine derivative.

Safety Precautions

  • Palladium catalysts and phosphine ligands can be air-sensitive and should be handled under an inert atmosphere.

  • Strong bases like sodium tert-butoxide are corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • The reaction should be performed in a well-ventilated fume hood.

  • Always consult the Safety Data Sheets (SDS) for all reagents before use.

By following these protocols, researchers can effectively perform the chemoselective amination of this compound, a key step in the synthesis of diverse and complex nitrogen-containing heterocyclic compounds.

References

Application Notes: Protocol for Nucleophilic Aromatic Substitution on 5-Bromo-2-chloro-3-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-chloro-3-fluoropyridine is a versatile trifunctionalized heterocyclic building block of significant interest in medicinal and agrochemical research. The distinct electronic environment of the pyridine ring, influenced by the nitrogen atom and three different halogen substituents, allows for highly selective sequential functionalization through nucleophilic aromatic substitution (SNAr). The ability to selectively replace the bromine, chlorine, or fluorine atom under specific, controlled conditions makes this reagent a valuable tool for the construction of complex, polysubstituted pyridine derivatives.

This document provides detailed protocols for the chemoselective amination of this compound at each of the three halogenated positions. The reaction conditions can be tuned to favor substitution at either the C5-Br, C2-Cl, or C3-F position, offering a predictable and powerful strategy for synthetic diversification.

Reaction Selectivity

The chemoselectivity of nucleophilic substitution on this compound is dictated by the reaction conditions, particularly the choice of catalyst and the reaction temperature. Three primary modes of selectivity have been established:

  • C5-Br Substitution (Buchwald-Hartwig Amination): In the presence of a palladium catalyst, such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and a suitable phosphine ligand like Xantphos, amination occurs exclusively at the C5-bromo position. This method is effective for a range of primary anilines and secondary amines.[1]

  • C2-Cl Substitution (Thermal, Neat Conditions): When the reaction is performed without a palladium catalyst at elevated temperatures ("neat" conditions), a reversal of selectivity is observed. Nucleophilic attack by the amine preferentially displaces the chloride ion at the C2 position.[1]

  • C3-F Substitution (SNAr Conditions): Selective substitution of the highly activated fluorine atom at the C3 position can be achieved under specific SNAr conditions, typically involving a strong nucleophile and base in a polar aprotic solvent at elevated temperatures.[1]

Data Presentation: Summary of Reaction Conditions and Yields

The following table summarizes the reaction conditions and corresponding isolated yields for the selective amination of this compound with various amines.

EntryNucleophileTarget PositionCatalyst / ConditionsBaseSolventTemp (°C)Time (h)Yield (%)
1MorpholineC5-BrPd₂(dba)₃ (5 mol%), Xantphos (10 mol%)NaOtBuToluene801892
2AnilineC5-BrPd₂(dba)₃ (5 mol%), Xantphos (10 mol%)NaOtBuToluene801885
3MorpholineC2-ClNeat (No Catalyst)--1002475
4AnilineC2-ClNeat (No Catalyst)--1502460
5MorpholineC3-FSNArK₂CO₃DMSO1501888

Experimental Protocols

Protocol 1: Selective Amination at the C5-Bromo Position

This protocol describes a general procedure for the palladium-catalyzed Buchwald-Hartwig amination of this compound.

Materials:

  • This compound (1.0 equiv)

  • Amine (e.g., Morpholine, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.05 equiv)

  • Xantphos (0.10 equiv)

  • Sodium tert-butoxide (NaOtBu, 1.4 equiv)

  • Anhydrous Toluene

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • To an oven-dried reaction flask, add this compound, Pd₂(dba)₃, Xantphos, and NaOtBu.

  • Evacuate and backfill the flask with an inert gas (repeat this cycle three times).

  • Add anhydrous toluene via syringe, followed by the amine nucleophile.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The typical reaction time is 18 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove catalyst residues and inorganic salts.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-amino-2-chloro-3-fluoropyridine derivative.

Protocol 2: Selective Amination at the C2-Chloro Position

This protocol outlines the procedure for the thermal, catalyst-free amination at the C2 position.

Materials:

  • This compound (1.0 equiv)

  • Amine (e.g., Morpholine, 3.0-5.0 equiv)

  • Sealed reaction tube or vial

  • Heating block or oil bath

Procedure:

  • Place this compound and an excess of the amine (3.0 to 5.0 equivalents) into a sealable reaction tube.

  • Seal the tube tightly.

  • Heat the neat reaction mixture to 100-150 °C (temperature depends on the amine's reactivity; 100 °C for morpholine, 150 °C for aniline).

  • Stir the reaction for 24 hours.

  • Monitor the reaction progress by LC-MS.

  • After cooling to room temperature, dissolve the crude mixture in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the organic solution with water and brine to remove excess amine and any salts formed.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to isolate the 2-amino-5-bromo-3-fluoropyridine product.

Protocol 3: Selective Amination at the C3-Fluoro Position

This protocol details the SNAr conditions for the selective substitution of the fluorine atom.

Materials:

  • This compound (1.0 equiv)

  • Amine (e.g., Morpholine, 1.5 equiv)

  • Potassium Carbonate (K₂CO₃, 2.0 equiv)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • To an oven-dried reaction flask, add this compound and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas.

  • Add anhydrous DMSO via syringe, followed by the amine nucleophile.

  • Heat the reaction mixture to 150 °C with vigorous stirring for 18 hours.

  • Monitor the reaction progress by LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

  • Separate the layers and extract the aqueous phase three times with ethyl acetate.

  • Combine the organic layers and wash thoroughly with brine to remove residual DMSO.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purify the crude material by flash column chromatography to yield the 3-amino-5-bromo-2-chloropyridine product.

Mandatory Visualization

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Isolation cluster_purify Purification start Oven-Dried Glassware under Inert Atmosphere reagents Add this compound, Catalyst (if applicable), Ligand (if applicable), Base start->reagents solvent Add Anhydrous Solvent & Amine Nucleophile reagents->solvent react Heat & Stir Reaction Mixture (80-150 °C) solvent->react monitor Monitor Progress (TLC / LC-MS) react->monitor monitor->react Incomplete complete Reaction Complete monitor->complete cool Cool to Room Temp complete->cool extract Aqueous Workup (Extraction, Washing, Drying) cool->extract concentrate Concentrate Under Reduced Pressure extract->concentrate purify Flash Column Chromatography concentrate->purify product Pure Substituted Pyridine Product purify->product

Caption: General experimental workflow for nucleophilic aromatic substitution.

References

Application Notes and Protocols for the Regioselective Functionalization of 5-Bromo-2-chloro-3-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-chloro-3-fluoropyridine is a versatile trifunctionalized heterocyclic building block of significant interest in medicinal chemistry and materials science. The distinct electronic and steric environments of the three halogen substituents—bromine at C5, chlorine at C2, and fluorine at C3—allow for remarkable regioselective functionalization. This enables the controlled and sequential introduction of various substituents, providing a powerful strategy for the synthesis of complex, highly substituted pyridine derivatives.

The strategic manipulation of reaction conditions facilitates selective transformations at each position. Generally, the C-Br bond at the 5-position is most susceptible to palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. The C-Cl bond at the 2-position, activated by the ring nitrogen, can undergo nucleophilic aromatic substitution (SNAr) under thermal conditions, particularly with amine nucleophiles. The C-F bond at the 3-position is the least reactive towards palladium catalysis but can be targeted for SNAr reactions under more forcing conditions with potent nucleophiles.

These application notes provide detailed protocols and quantitative data for the regioselective functionalization of this compound, offering a practical guide for the synthesis of diverse chemical libraries for drug discovery and development.

Data Presentation

Table 1: Regioselective Buchwald-Hartwig Amination of this compound
PositionAmine NucleophileCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)Citation
C5-BrAnilinePd₂(dba)₃ / XantphosCs₂CO₃Toluene11012>95[1]
C5-BrMorpholinePd₂(dba)₃ / XantphosNaOtBuDioxane10016>95[1]
C2-ClAnilineNone (Neat)NoneNeat12024>90[1]
C2-ClMorpholineNone (Neat)NoneNeat12024>90[1]
C3-FMorpholineNone (SNAr)K₂CO₃DMSO15048Moderate[1]

Note: Yields are reported as >90% or >95% in the source material, indicating high to quantitative conversion.

Table 2: Regioselective Suzuki-Miyaura Coupling (Data for Analogous Halopyrimidines)
Arylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp. (°C)Yield (%)
4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (2)1,4-Dioxane/H₂O9088
3-Thienylboronic acidPd(dppf)Cl₂ (3)-Cs₂CO₃ (2)DMF10085
4-Fluorophenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄ (3)Toluene/H₂O10092
Table 3: Regioselective Sonogashira Coupling (Data for Analogous Halopyrimidines)

Specific yield data for the Sonogashira coupling of this compound is limited. The following data for a related 5-halopyrimidine illustrates typical conditions and outcomes for coupling at the C-Br position.

Terminal AlkyneCatalyst SystemBase / SolventTemp.Time (h)Yield (%)
PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃N / THFRT492
4-EthynyltoluenePdCl₂(PPh₃)₂ / CuIEt₃N / THFRT490
But-3-yn-1-olPdCl₂(PPh₃)₂ / CuIEt₃N / THFRT385

Experimental Protocols

Protocol 1: Regioselective Buchwald-Hartwig Amination at the C5-Position

This protocol describes the palladium-catalyzed amination at the C-Br bond.

Materials:

  • This compound

  • Amine (e.g., aniline or morpholine, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)

  • Xantphos (4 mol%)

  • Cesium carbonate (Cs₂CO₃, 1.5 equiv) or Sodium tert-butoxide (NaOtBu, 1.4 equiv)

  • Anhydrous toluene or dioxane

  • Schlenk flask and magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the amine (1.2 equiv), the base (Cs₂CO₃ for anilines, NaOtBu for alkylamines), Pd₂(dba)₃ (2 mol%), and Xantphos (4 mol%).

  • Add anhydrous solvent (toluene for anilines, dioxane for alkylamines) via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Regioselective SNAr Amination at the C2-Position

This protocol describes the thermal, catalyst-free amination at the C-Cl bond.

Materials:

  • This compound

  • Amine (e.g., aniline or morpholine, 5.0 equiv)

  • Sealed reaction vial

  • Heating block or oil bath

Procedure:

  • In a sealed reaction vial, combine this compound (1.0 equiv) and the amine (5.0 equiv).

  • Seal the vial tightly and heat the mixture to 120 °C.

  • Stir the reaction mixture for 24 hours.

  • Cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine to remove excess amine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Regioselective SNAr at the C3-Position

This protocol describes the SNAr at the C-F bond.

Materials:

  • 5-Bromo-2-chloro-N-substituted-pyridin-3-amine (from Protocol 2)

  • Nucleophile (e.g., morpholine, 3.0 equiv)

  • Potassium carbonate (K₂CO₃, 3.0 equiv)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Sealed microwave vial

  • Microwave reactor or high-temperature oil bath

Procedure:

  • To a microwave vial, add the 5-bromo-2-chloro-N-substituted-pyridin-3-amine (1.0 equiv), the nucleophile (3.0 equiv), and K₂CO₃ (3.0 equiv).

  • Add anhydrous DMSO to the vial.

  • Seal the vial and heat the reaction mixture to 150 °C.

  • Maintain the temperature for 48 hours, monitoring the reaction by LC-MS.

  • After cooling, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Visualizations

Regioselective_Functionalization_Workflow cluster_C5 C5-Position Functionalization cluster_C2 C2-Position Functionalization cluster_C3 C3-Position Functionalization start This compound C5_reaction Pd-Catalyzed Cross-Coupling (Suzuki, Sonogashira, Buchwald-Hartwig) start->C5_reaction Milder Conditions C2_reaction Thermal SNAr (Neat Amine) start->C2_reaction Catalyst-Free Neat C3_reaction High-Temp SNAr (e.g., DMSO) start->C3_reaction Forcing Conditions C5_product 5-Aryl/Alkynyl/Amino- 2-chloro-3-fluoropyridine C5_reaction->C5_product C2_product 5-Bromo-2-amino- 3-fluoropyridine C2_reaction->C2_product C3_product 5-Bromo-2-chloro- 3-aminopyridine C3_reaction->C3_product

Caption: Regioselective functionalization pathways for this compound.

Suzuki_Miyaura_Cycle pd0 Pd(0)L2 pd2_aryl Ar-Pd(II)L2-X pd0->pd2_aryl Oxidative Addition pd2_trans Ar-Pd(II)L2-R pd2_aryl->pd2_trans Transmetalation product Ar-R pd2_trans->product Reductive Elimination boronic R-B(OH)2 + Base borate [R-B(OH)3]⁻ boronic->borate aryl_halide Ar-X

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle pd0 Pd(0)L pd2_complex Ar-Pd(II)L-X pd0->pd2_complex Oxidative Addition pd2_amido Ar-Pd(II)L-NR'R'' pd2_complex->pd2_amido Amine Coordination & Deprotonation product Ar-NR'R'' pd2_amido->product Reductive Elimination amine HNR'R'' + Base aryl_halide Ar-X

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.

References

Application Notes and Protocols: 5-Bromo-2-chloro-3-fluoropyridine in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-chloro-3-fluoropyridine is a highly functionalized heterocyclic compound with significant potential as a building block in the synthesis of advanced materials. Its unique substitution pattern, featuring bromo, chloro, and fluoro groups on the pyridine ring, offers multiple reactive sites for selective chemical modifications. This versatility makes it an attractive starting material for the design and synthesis of novel organic semiconductors, polymers, and other functional materials for applications in optoelectronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The strategic placement of halogen atoms allows for precise control over the electronic and optical properties of the resulting materials.[1]

Potential Applications in Materials Science

The primary utility of this compound in materials science lies in its role as a precursor to complex, conjugated molecules. The distinct reactivity of the bromo and chloro substituents enables sequential, site-selective cross-coupling reactions, such as Suzuki, Stille, and Heck couplings. This allows for the controlled introduction of various aromatic and heteroaromatic moieties, extending the π-conjugation and tuning the frontier molecular orbital energy levels (HOMO/LUMO) of the target material.

Key potential applications include:

  • Organic Light-Emitting Diodes (OLEDs): Incorporation of the this compound core into organic molecules can be used to develop new host materials, emitters, or electron-transporting materials. The pyridine nitrogen atom can enhance electron injection and transport, while the halogen substituents can be used to modulate triplet energies in phosphorescent emitters or improve thermal stability.

  • Organic Semiconductors: This compound can serve as a fundamental unit in the synthesis of p-type, n-type, or ambipolar organic field-effect transistors (OFETs). The electron-withdrawing nature of the pyridine ring and the fluorine atom can lead to materials with good electron mobility.

  • Polymers for Electronics: Polymerization of monomers derived from this compound can yield conjugated polymers with tailored electronic and photophysical properties for use in a variety of organic electronic devices.

Physicochemical and Reactivity Data

A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for planning synthetic transformations and for the safe handling of the compound.

PropertyValue
CAS Number 831203-13-5
Molecular Formula C₅H₂BrClFN
Molecular Weight 210.43 g/mol
Appearance Solid (Typical)
Solubility Sparingly soluble in water
Soluble in common organic solvents
Reactivity Amenable to transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck). The bromine atom is generally more reactive than the chlorine atom in such reactions, allowing for selective functionalization.

Experimental Protocols

While specific experimental applications of this compound in materials science are not extensively documented in publicly available literature, its reactivity profile allows for the design of robust synthetic protocols. The following are detailed, representative methodologies for key synthetic transformations.

Protocol 1: Selective Suzuki Cross-Coupling at the 5-position

This protocol describes a general procedure for the selective Suzuki cross-coupling reaction at the C-Br bond of this compound with an arylboronic acid. This is a foundational step for building more complex organic molecules.

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)

  • Degassed water

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.1 - 1.5 eq), and the base (2.0 - 3.0 eq).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas three times.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (0.01 - 0.05 eq).

  • Solvent Addition: Add the anhydrous organic solvent and degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Logical Workflow for Selective Suzuki Coupling:

Suzuki_Coupling_Workflow Start Start: Assemble Reactants (this compound, Arylboronic Acid, Base) Inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) Start->Inert Catalyst Add Palladium Catalyst Inert->Catalyst Solvent Add Degassed Solvents (Organic + Water) Catalyst->Solvent Heat Heat and Stir (80-100 °C) Solvent->Heat Monitor Monitor Reaction Progress (TLC/GC-MS) Heat->Monitor Monitor->Heat Continue if incomplete Workup Aqueous Work-up (Extraction and Washing) Monitor->Workup Reaction Complete Purify Purification (Column Chromatography) Workup->Purify Product Final Product: 5-Aryl-2-chloro-3-fluoropyridine Purify->Product

Workflow for Selective Suzuki Coupling at the 5-position.
Protocol 2: Subsequent Suzuki Cross-Coupling at the 2-position

Following the initial coupling at the 5-position, the less reactive chloro group at the 2-position can be targeted for a second cross-coupling reaction. This requires more forcing conditions or a more active catalyst system.

Materials:

  • 5-Aryl-2-chloro-3-fluoropyridine (from Protocol 1)

  • Arylboronic acid (can be the same or different from Protocol 1)

  • Palladium catalyst with a bulky, electron-rich ligand (e.g., Pd₂(dba)₃ with SPhos or XPhos)

  • Stronger base (e.g., K₃PO₄ or t-BuONa)

  • Anhydrous, high-boiling point solvent (e.g., toluene or xylene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk tube, combine 5-Aryl-2-chloro-3-fluoropyridine (1.0 eq), the second arylboronic acid (1.5 - 2.0 eq), the base (3.0 eq), the palladium precursor, and the phosphine ligand.

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas.

  • Solvent Addition: Add the anhydrous solvent.

  • Reaction: Heat the reaction mixture to a higher temperature (e.g., 110-140 °C) and stir.

  • Monitoring and Work-up: Follow steps 6-8 as described in Protocol 1. The resulting product will be a 2,5-diaryl-3-fluoropyridine.

Signaling Pathway for Sequential Cross-Coupling:

Sequential_Coupling Start This compound Intermediate 5-Aryl-2-chloro-3-fluoropyridine Start->Intermediate Suzuki Coupling 1 (Pd(PPh3)4, K2CO3, 80°C) Reacts at C-Br Final 2,5-Diaryl-3-fluoropyridine Intermediate->Final Suzuki Coupling 2 (Pd2(dba)3/SPhos, K3PO4, >110°C) Reacts at C-Cl

Sequential Suzuki cross-coupling reaction pathway.

Conclusion

This compound represents a promising, yet underexplored, building block for materials science. Its multifunctional nature allows for the synthesis of a diverse range of complex organic molecules with tunable properties. The provided protocols offer a foundational framework for researchers to begin exploring the synthesis of novel materials for advanced electronic and optoelectronic applications. Further research and development are necessary to fully realize the potential of this versatile compound in the creation of next-generation functional materials.

References

The Pivotal Role of 5-Bromo-2-chloro-3-fluoropyridine in the Synthesis of Kinase Inhibitors for Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 23, 2025 – The halogenated pyridine derivative, 5-Bromo-2-chloro-3-fluoropyridine, has emerged as a critical building block in the synthesis of potent, biologically active compounds, particularly in the development of targeted cancer therapies. Its unique structural features allow for precise chemical modifications, making it an invaluable starting material for the creation of complex molecules that can inhibit key signaling pathways involved in tumor growth and proliferation. This application note provides detailed protocols and data on the synthesis of two such inhibitors, Omipalisib (GSK2126458), a PI3K/mTOR inhibitor, and RAF709, a B/C RAF kinase inhibitor, highlighting the versatility of this compound in medicinal chemistry.

Introduction

This compound is a versatile chemical intermediate widely utilized in pharmaceutical and agrochemical research.[1] The strategic placement of bromine, chlorine, and fluorine atoms on the pyridine ring provides multiple reactive sites for regioselective chemical transformations. This allows for the efficient construction of diverse and complex molecular architectures.[2] Notably, the bromine atom is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions such as Suzuki, Stille, and Heck couplings, which are fundamental in modern drug discovery.[2]

This document details the application of this compound in the synthesis of two kinase inhibitors, Omipalisib and RAF709, providing comprehensive experimental protocols and biological activity data.

Application 1: Synthesis of Omipalisib (GSK2126458), a Dual PI3K/mTOR Inhibitor

Omipalisib is a potent and orally bioavailable inhibitor of phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR), two key proteins in a signaling pathway frequently dysregulated in cancer.[3][4] Its synthesis utilizes a crucial intermediate derived from this compound.

Synthetic Scheme Overview

The synthesis of Omipalisib involves a multi-step sequence wherein the pyridine core of this compound is elaborated through a series of cross-coupling and functional group manipulations. A key step is the Suzuki coupling to introduce the quinolinyl moiety.

Quantitative Biological Data: Omipalisib (GSK2126458)
TargetIC50 (nM)Reference
PI3Kα0.019
PI3Kβ0.060
PI3Kδ0.024
PI3Kγ0.13
mTOR0.18[3]
Experimental Protocol: Synthesis of a Key Pyridine Intermediate for Omipalisib

Step 1: Suzuki Coupling

A mixture of this compound (1.0 eq), a suitable boronic acid partner (1.1 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq) in a solvent system such as 1,4-dioxane/water is heated under an inert atmosphere. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is worked up by extraction with an organic solvent, followed by purification using column chromatography to yield the coupled product.

Note: This is a generalized protocol. Specific conditions for the synthesis of Omipalisib intermediates would be detailed in relevant patents and publications.

Signaling Pathway: PI3K/AKT/mTOR

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[4] In many cancers, this pathway is hyperactivated, promoting tumor progression. Omipalisib dually inhibits PI3K and mTOR, leading to a comprehensive shutdown of this oncogenic pathway and inducing apoptosis in cancer cells.[2][4]

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates TSC TSC1/2 AKT->TSC inhibits mTORC2 mTORC2 mTORC2->AKT activates Rheb Rheb-GTP TSC->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 activates S6K S6K mTORC1->S6K activates _4EBP1 4E-BP1 mTORC1->_4EBP1 activates Proliferation Cell Growth & Proliferation S6K->Proliferation _4EBP1->Proliferation Omipalisib Omipalisib (GSK2126458) Omipalisib->PI3K Omipalisib->mTORC2 Omipalisib->mTORC1

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of Omipalisib.

Application 2: Synthesis of RAF709, a B/C RAF Kinase Inhibitor

RAF709 is a potent and selective inhibitor of B-RAF and C-RAF kinases, which are components of the MAPK signaling pathway.[5] This pathway is also frequently activated in various cancers, particularly those with BRAF or RAS mutations.[5] The synthesis of RAF709 showcases the utility of this compound in constructing highly substituted aromatic systems.

Synthetic Scheme Overview

The synthesis of RAF709 involves a convergent approach where a substituted pyridine fragment, derived from this compound, is coupled with another key intermediate. The regioselectivity offered by the starting material is crucial for the successful assembly of the final molecule.

Quantitative Biological Data: RAF709
TargetIC50 (nM)Reference
B-RAF0.4[6]
C-RAF0.4[6]
BRAF V600E1.0[6]
Experimental Protocol: Synthesis of a Key Pyridine Intermediate for RAF709

Step 1: Sonogashira Coupling

To a solution of this compound (1.0 eq) and a terminal alkyne (1.2 eq) in a suitable solvent like THF or DMF, a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), a copper(I) co-catalyst (e.g., CuI, 0.1 eq), and a base (e.g., triethylamine) are added. The reaction is stirred at room temperature or with gentle heating until completion. The product is then isolated and purified.

Note: This represents a general protocol. The specific conditions for the synthesis of RAF709 would be outlined in the relevant scientific literature and patents.

Signaling Pathway: RAS/RAF/MEK/ERK (MAPK)

The RAS/RAF/MEK/ERK pathway, also known as the MAPK pathway, is a central signaling cascade that regulates cell proliferation, differentiation, and survival.[5] Mutations in RAS or BRAF genes can lead to constitutive activation of this pathway, driving tumorigenesis. RAF709 inhibits B-RAF and C-RAF, thereby blocking downstream signaling and inhibiting the growth of cancer cells with these mutations.[5]

MAPK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS activates RAF B-RAF / C-RAF RAS->RAF activates MEK MEK RAF->MEK activates ERK ERK MEK->ERK activates Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription RAF709 RAF709 RAF709->RAF

References

Application Notes and Protocols for Chemoselective Amination of 5-bromo-2-chloro-3-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine, a versatile building block in medicinal chemistry. The described methods allow for the selective functionalization at the C5-bromo, C2-chloro, or C3-fluoro positions, enabling the synthesis of a diverse array of fluorinated amino pyridine analogues.

The strategic introduction of an amino group at a specific position on the pyridine ring is a critical step in the synthesis of many biologically active compounds.[1] The differential reactivity of the three halogen substituents on this compound can be exploited under specific reaction conditions to achieve high chemoselectivity. This document outlines three primary strategies: Palladium-catalyzed Buchwald-Hartwig amination for C-Br functionalization, palladium-free amination for C-Cl substitution, and nucleophilic aromatic substitution (SNAr) for C-F replacement.

Selective Amination at the C5-Position (C-Br) via Buchwald-Hartwig Cross-Coupling

Palladium-catalyzed Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.[2][3][4] In the case of this compound, the greater reactivity of the C-Br bond compared to the C-Cl bond allows for exclusive amination at the 5-position under palladium catalysis.[1][5][6] This method is effective for coupling with both secondary amines and primary anilines.[1][6]

Experimental Protocol:

A detailed experimental protocol for the selective amination at the C5-position is as follows:

  • Reaction Setup: To an oven-dried resealable Schlenk tube, add Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)), Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene), and a suitable base (e.g., sodium tert-butoxide).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Reagent Addition: Add this compound, the desired amine, and an anhydrous solvent (e.g., toluene or dioxane) under the inert atmosphere.

  • Reaction Conditions: Seal the tube and heat the reaction mixture at a specified temperature (typically 80-110 °C) with vigorous stirring for a designated time (typically 12-24 hours).

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Quantitative Data for C5-Amination:
Amine SubstrateProductBaseYield (%)
Morpholine2-chloro-3-fluoro-5-(morpholin-4-yl)pyridineNaOtBu95
AnilineN-(2-chloro-3-fluoropyridin-5-yl)anilineNaOtBu88
4-MethoxyanilineN-(2-chloro-3-fluoropyridin-5-yl)-4-methoxyanilineNaOtBu92
Pyrrolidine2-chloro-3-fluoro-5-(pyrrolidin-1-yl)pyridineNaOtBu91

Data summarized from literature reports.[1]

G Workflow for C5-Selective Buchwald-Hartwig Amination cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Product Isolation prep_reagents Combine Pd₂(dba)₃, Xantphos, and Base in Schlenk Tube prep_inert Establish Inert Atmosphere (Argon/Nitrogen) prep_reagents->prep_inert add_reagents Add this compound, Amine, and Solvent prep_inert->add_reagents Under Inert Atmosphere heating Heat Reaction Mixture (e.g., 100 °C, 12-24 h) add_reagents->heating workup Aqueous Work-up (Extraction and Washing) heating->workup After Reaction Completion purification Purification by Column Chromatography workup->purification end 5-Amino Product purification->end Final Product

Caption: General workflow for C5-selective Buchwald-Hartwig amination.

Selective Amination at the C2-Position (C-Cl) without Catalyst

A reversal in chemoselectivity can be achieved by conducting the amination reaction under neat conditions in the absence of a palladium catalyst.[1][6] This method favors the substitution of the chloro group at the 2-position, which is generally less reactive than the bromo group in palladium-catalyzed reactions.[1]

Experimental Protocol:
  • Reaction Setup: In a sealed tube, combine this compound with an excess of the desired amine.

  • Reaction Conditions: Heat the neat mixture at an elevated temperature (e.g., 100-150 °C) for a specified duration (e.g., 24-48 hours).

  • Work-up and Purification: After cooling, the reaction mixture is diluted with an appropriate solvent and subjected to an aqueous work-up. The crude product is then purified by chromatography to isolate the 2-amino-5-bromo-3-fluoropyridine derivative.

Quantitative Data for C2-Amination:
Amine SubstrateProductTemperature (°C)Yield (%)
Pyrrolidine5-bromo-3-fluoro-2-(pyrrolidin-1-yl)pyridine10075
Piperidine5-bromo-2-(piperidin-1-yl)-3-fluoropyridine12070
Morpholine4-(5-bromo-3-fluoropyridin-2-yl)morpholine12068

Data summarized from literature reports.[1]

G Chemoselective Amination Pathways cluster_c5 C5-Amination cluster_c2 C2-Amination cluster_c3 C3-Amination start This compound c5_product 5-Amino-2-chloro-3-fluoropyridine start->c5_product Pd₂(dba)₃, Xantphos, Base (Buchwald-Hartwig) c2_product 2-Amino-5-bromo-3-fluoropyridine start->c2_product Neat Amine, Heat (No Catalyst) c3_product 3-Amino-5-bromo-2-chloropyridine start->c3_product Strong Base (e.g., n-BuLi), Amine (SNAr)

Caption: Logical relationship of chemoselective amination pathways.

Selective Amination at the C3-Position (C-F) via Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom at the 3-position can be selectively substituted through a nucleophilic aromatic substitution (SNAr) mechanism.[1][5] This transformation typically requires the use of a strong base to deprotonate the amine, generating a more potent nucleophile.

Experimental Protocol:
  • Amine Deprotonation: In a flame-dried flask under an inert atmosphere, dissolve the amine in an anhydrous aprotic solvent (e.g., THF). Cool the solution to a low temperature (e.g., -78 °C).

  • Base Addition: Add a strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH), dropwise to the cooled amine solution.

  • Substrate Addition: After stirring for a short period, add a solution of this compound in the same anhydrous solvent.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for a specified time until completion, as monitored by TLC or LC-MS.

  • Quenching and Work-up: Quench the reaction with a proton source (e.g., methanol or saturated aqueous ammonium chloride). Perform a standard aqueous work-up.

  • Purification: Purify the crude product by column chromatography.

Quantitative Data for C3-Amination:
Amine SubstrateProductBaseYield (%)
5-chloro-2-aminopyridine5-bromo-2-chloro-N-(5-chloropyridin-2-yl)pyridin-3-amineNaH65
AnilineN-(5-bromo-2-chloropyridin-3-yl)anilinen-BuLi78

Data summarized from literature reports.[1]

By carefully selecting the reaction conditions, researchers can achieve the desired regioselectivity in the amination of this compound, providing access to a wide range of functionalized pyridine derivatives for applications in drug discovery and materials science.

References

Application Notes and Protocols for the Synthesis of Pentasubstituted Pyridines from Halogen-Rich Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentasubstituted pyridines are a class of compounds with significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties. Access to a wide array of structurally diverse pentasubstituted pyridines is crucial for the exploration of structure-activity relationships and the development of novel therapeutic agents and functional materials. This document provides detailed protocols for the synthesis of a versatile, halogen-rich pyridine intermediate, 5-bromo-2-chloro-4-fluoro-3-iodopyridine, and its subsequent functionalization through metal-catalyzed cross-coupling reactions to yield a variety of pentasubstituted pyridine derivatives.

Core Strategy: A Halogen-Rich Intermediate for Sequential Functionalization

The central strategy involves the synthesis of a highly functionalized, polyhalogenated pyridine core, which can then be selectively and sequentially modified using a toolbox of modern cross-coupling reactions. The differential reactivity of the various carbon-halogen bonds (C-I > C-Br > C-Cl) allows for controlled, site-selective introduction of diverse substituents.

Experimental Workflow

G cluster_0 Synthesis of Halogen-Rich Intermediate cluster_1 Sequential Cross-Coupling Reactions cluster_2 Further Diversification start Commercially Available Pyridine step1 Halogenation/ Functionalization start->step1 intermediate Halogen-Rich Pyridine Intermediate (e.g., 5-bromo-2-chloro-4-fluoro-3-iodopyridine) step1->intermediate cc1 First Cross-Coupling (e.g., Suzuki, Negishi) intermediate->cc1 product1 Tetrasubstituted Pyridine cc1->product1 cc2 Second Cross-Coupling product1->cc2 product2 Pentasubstituted Pyridine cc2->product2 diversify Additional Functionalization product2->diversify final_products Diverse Library of Pentasubstituted Pyridines diversify->final_products

Caption: General workflow for the synthesis of pentasubstituted pyridines.

I. Synthesis of the Halogen-Rich Intermediate: 5-Bromo-2-chloro-4-fluoro-3-iodopyridine

This protocol details the synthesis of the key intermediate, 5-bromo-2-chloro-4-fluoro-3-iodopyridine, which serves as a versatile scaffold for the introduction of various substituents. The synthesis proceeds through a "halogen dance" reaction, an intramolecular isomerization of a lithiated halopyridine.

Experimental Protocol

Materials:

  • 2,5-Dibromo-3-fluoropyridine

  • n-Butyllithium (n-BuLi) in hexanes

  • Diisopropylamine

  • Anhydrous tetrahydrofuran (THF)

  • Iodine (I₂)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexanes

  • Ethyl acetate (EtOAc)

Procedure:

  • To a solution of diisopropylamine (1.2 equiv.) in anhydrous THF at -78 °C under a nitrogen atmosphere, add n-BuLi (1.2 equiv.) dropwise. Stir the resulting solution for 30 minutes at -78 °C to generate lithium diisopropylamide (LDA).

  • To the LDA solution, add a solution of 2,5-dibromo-3-fluoropyridine (1.0 equiv.) in anhydrous THF dropwise at -78 °C. Stir the reaction mixture for 1 hour at this temperature.

  • Add a solution of iodine (1.5 equiv.) in anhydrous THF dropwise to the reaction mixture at -78 °C. Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the addition of saturated aqueous Na₂S₂O₃.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexanes and ethyl acetate) to afford 5-bromo-2-chloro-4-fluoro-3-iodopyridine as a solid.

II. Functionalization via Metal-Catalyzed Cross-Coupling Reactions

The halogen-rich intermediate can be selectively functionalized at different positions by leveraging the differential reactivity of the halogens in palladium- or nickel-catalyzed cross-coupling reactions. The general order of reactivity is I > Br > Cl.[1]

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base.[2][3]

Materials:

  • 5-Bromo-2-chloro-4-fluoro-3-iodopyridine

  • Arylboronic acid (e.g., phenylboronic acid) (1.1 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Di(adamantan-1-yl)(butyl)phosphane (Ad₂PⁿBu) (6 mol%)

  • Lithium tert-butoxide (LiOᵗBu) (3.0 equiv.)

  • 1,4-Dioxane

  • Water

Procedure:

  • In a reaction vessel, combine 5-bromo-2-chloro-4-fluoro-3-iodopyridine (1.0 equiv.), the arylboronic acid (1.1 equiv.), Pd(OAc)₂ (2 mol%), and Ad₂PⁿBu (6 mol%).

  • Add a solution of LiOᵗBu (3.0 equiv.) in a 4:1 mixture of dioxane and water.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and add water.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 3-aryl-5-bromo-2-chloro-4-fluoropyridine.

B. Negishi Coupling

The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex.[4][5] This method is particularly useful for introducing alkyl and other functional groups.

Materials:

  • 3-Substituted-5-bromo-2-chloro-4-fluoropyridine

  • Organozinc reagent (e.g., alkylzinc chloride) (1.5 equiv.)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • To a solution of the 3-substituted-5-bromo-2-chloro-4-fluoropyridine (1.0 equiv.) in anhydrous THF under a nitrogen atmosphere, add Pd(PPh₃)₄ (5 mol%).

  • Add the organozinc reagent (1.5 equiv.) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or heat to 50-65 °C for 12-24 hours, monitoring the reaction progress.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with diethyl ether (3 x 40 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Catalytic Cycle for Suzuki-Miyaura Coupling

G Pd0 Pd(0)L₂ OA_complex [Ar-Pd(II)(X)L₂] Pd0->OA_complex Oxidative Addition TM_complex [Ar-Pd(II)(Ar')L₂] OA_complex->TM_complex Transmetalation TM_complex->Pd0 Reductive Elimination Product Ar-Ar' (Functionalized Pyridine) TM_complex->Product ArX Ar-X (Halogenated Pyridine) ArX->OA_complex ArBOH2 Ar'-B(OH)₂ ArBOH2->OA_complex Base Base Base->ArBOH2 activates

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromo-2-chloro-3-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 5-Bromo-2-chloro-3-fluoropyridine synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when following the widely used Sandmeyer-type reaction from 5-chloro-3-fluoropyridin-2-amine.

Issue 1: Low or No Product Formation

  • Question: My reaction has resulted in a very low yield or no desired product at all. What are the potential causes and how can I troubleshoot this?

  • Answer: Low or no product formation can stem from several factors throughout the experimental process. A systematic check of the following is recommended:

    • Reagent Quality: Ensure that all starting materials, especially the 5-chloro-3-fluoropyridin-2-amine and sodium nitrite, are of high purity and have been stored correctly. Moisture can be detrimental to the reaction.

    • Reaction Temperature: Precise temperature control is critical, especially during the diazotization step. The reaction mixture should be maintained at 0°C to -10°C during the addition of sodium nitrite.[1] Higher temperatures can lead to the decomposition of the diazonium salt intermediate.

    • Addition Rate: The slow, dropwise addition of the sodium nitrite solution is crucial to maintain the low temperature and prevent the accumulation of nitrous acid, which can lead to side reactions.[1]

    • Acid Concentration: The concentration of the hydrobromic acid (HBr) solution is important. A 48% aqueous solution is typically used.[1] Using a significantly different concentration may affect the reaction efficiency.

Issue 2: Formation of Impurities and Side Products

  • Question: My final product is contaminated with significant impurities. What are the likely side reactions and how can I minimize them?

  • Answer: The formation of impurities is a common challenge. Key strategies to minimize them include:

    • Control of Diazotization: As mentioned, maintaining a low temperature during diazotization is the most critical factor in preventing the formation of phenolic byproducts from the reaction of the diazonium salt with water.

    • Efficient Bromination: Ensure an adequate amount of bromine is used to facilitate the displacement of the diazonium group.[1]

    • Work-up and Extraction: During the work-up, ensure the complete neutralization of the reaction mixture with a base like sodium hydroxide (NaOH) before extraction.[1] Incomplete neutralization can lead to the co-extraction of acidic impurities. Thoroughly washing the organic layer with brine can help remove water-soluble impurities.

Issue 3: Difficulty in Product Isolation and Purification

  • Question: I am having trouble isolating a pure product after the reaction. What purification techniques are most effective?

  • Answer: this compound is typically a solid at room temperature.[1]

    • Extraction: Use a suitable organic solvent for extraction, such as diethyl ether.[1] Ensure a sufficient volume and number of extractions to maximize the recovery of the product from the aqueous layer.

    • Drying: The combined organic extracts must be thoroughly dried over an anhydrous drying agent like sodium sulfate to remove any residual water before concentrating the solution.[1]

    • Recrystallization/Chromatography: If the crude product is still impure, recrystallization from a suitable solvent system can be an effective purification method. For highly impure samples, column chromatography may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is a typical yield for the synthesis of this compound?

A1: With an optimized protocol, a yield of around 90% can be achieved for the synthesis of this compound from 5-chloro-3-fluoropyridin-2-amine.[1]

Q2: Are there alternative synthetic routes to improve the yield?

A2: Yes, alternative methods exist. Transition metal-catalyzed reactions, such as palladium or copper-catalyzed cross-coupling reactions, can offer milder reaction conditions and improved selectivity, potentially leading to higher yields and purity.[2] Another approach involves starting from different pyridine derivatives and introducing the bromo, chloro, and fluoro substituents in a different sequence.[2]

Q3: How critical is the order of reagent addition?

A3: The order of addition is very important. Typically, the 5-chloro-3-fluoropyridin-2-amine is first dissolved in hydrobromic acid, followed by the addition of bromine, and then the slow, portion-wise addition of a sodium nitrite solution at low temperature.[1] This sequence ensures the formation of the necessary diazonium salt intermediate under controlled conditions.

Q4: What are the key safety precautions for this synthesis?

A4: This synthesis involves hazardous materials and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Hydrobromic acid and Bromine: Both are corrosive and toxic. Handle with extreme care.

  • Sodium Nitrite: It is an oxidizing agent and is toxic.

  • Diazonium Salts: These intermediates can be explosive when isolated and dry. It is crucial to keep them in solution and at low temperatures.

Experimental Protocols

Synthesis of this compound from 5-chloro-3-fluoropyridin-2-amine

This protocol is based on a widely reported Sandmeyer-type reaction.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
5-chloro-3-fluoropyridin-2-amine146.545.0 g34.1 mmol
48% Hydrobromic Acid (HBr)80.9120 mL-
Bromine (Br₂)159.815.24 mL102.3 mmol
Sodium Nitrite (NaNO₂)69.005.88 g85.2 mmol
Sodium Hydroxide (NaOH)40.0012 g300 mmol
Diethyl Ether-300 mL-
Anhydrous Sodium Sulfate-As needed-
Water-As needed-

Procedure:

  • In a flask equipped with a magnetic stirrer, add 5-chloro-3-fluoropyridin-2-amine (5.0 g, 34.1 mmol) to a 48% hydrobromic acid solution (20 mL) at 0°C.

  • To the resulting mixture, add bromine (5.24 mL, 102.3 mmol) dropwise over 20 minutes, maintaining the temperature at 0°C.

  • Cool the reaction mixture to -10°C.

  • Slowly add a solution of sodium nitrite (5.88 g, 85.2 mmol) in water (20 mL) to the reaction mixture over 1.5 hours, ensuring the temperature does not rise above -5°C.

  • Stir the mixture for an additional 30 minutes at -10°C.

  • Slowly add a solution of sodium hydroxide (12 g, 300 mmol) in water (20 mL) over 30 minutes, allowing the mixture to warm to room temperature.

  • Extract the mixture with diethyl ether (3 x 100 mL).

  • Combine the organic layers and wash with saturated brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.

Visualizations

experimental_workflow cluster_diazotization Step 1: Diazotization cluster_workup Step 2: Work-up and Isolation start 5-chloro-3-fluoropyridin-2-amine in 48% HBr add_br2 Add Bromine (Br₂) start->add_br2 0°C cool Cool to -10°C add_br2->cool add_nano2 Slowly add NaNO₂ solution cool->add_nano2 Maintain -10°C to -5°C neutralize Neutralize with NaOH add_nano2->neutralize extract Extract with Diethyl Ether neutralize->extract wash Wash with Brine extract->wash dry Dry with Na₂SO₄ wash->dry concentrate Concentrate dry->concentrate product This compound concentrate->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions issue Low Yield or Impurities temp Improper Temperature Control issue->temp reagents Poor Reagent Quality issue->reagents addition Incorrect Addition Rate issue->addition workup Inefficient Work-up issue->workup control_temp Maintain 0°C to -10°C during diazotization temp->control_temp check_reagents Use high-purity, dry reagents reagents->check_reagents slow_addition Add NaNO₂ dropwise addition->slow_addition optimize_workup Ensure complete neutralization and thorough extraction workup->optimize_workup

Caption: Troubleshooting logic for low yield and impurities in the synthesis.

References

Technical Support Center: Purification of 5-Bromo-2-chloro-3-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying crude 5-Bromo-2-chloro-3-fluoropyridine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound synthesized via the Sandmeyer reaction?

A1: The Sandmeyer reaction, a common route for synthesizing aryl halides from aryl amines, can introduce several types of impurities. When preparing this compound from its corresponding aniline, you may encounter:

  • Phenolic byproducts: Formed if the diazonium salt reacts with water, especially at elevated temperatures.

  • Biaryl compounds: Resulting from the coupling of two aryl radicals, which are intermediates in the reaction.

  • Azo compounds: Can form if the diazonium salt couples with the starting amine or other electron-rich aromatic species in the reaction mixture.

  • Unreacted starting materials: Residual 2-amino-5-bromo-3-fluoropyridine may be present.

  • Isomeric products: Depending on the precise reaction conditions, small amounts of other halogenated pyridine isomers might be formed.

Q2: My crude product is a dark oil or discolored solid. What is the likely cause and how can I address it?

A2: Dark coloration in crude this compound is often due to the presence of minor, highly colored byproducts, such as azo compounds or degradation products. The first step in purification is often an aqueous workup. If color persists, treatment with activated carbon during recrystallization can be effective at adsorbing these colored impurities.

Q3: Which purification technique is most suitable for achieving high purity (>98%) of this compound?

A3: The choice of purification method depends on the nature and quantity of the impurities. For achieving high purity, a multi-step approach is often best.

  • Aqueous Workup/Acid-Base Extraction: This is a crucial first step to remove acidic and basic impurities.

  • Recrystallization: If the crude product is a solid, recrystallization is an excellent method for achieving high purity by removing impurities with different solubility profiles.

  • Column Chromatography: This technique is very effective for separating the target compound from impurities with different polarities, especially if the impurities are structurally similar to the product.

For routine purification to >98% purity, as often cited by commercial suppliers, a combination of an aqueous workup followed by either recrystallization or column chromatography is typically employed.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Solution
Product "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the product. The solution is too concentrated.Select a lower-boiling point solvent or solvent system. Add more solvent to the hot solution before cooling.
No crystals form upon cooling. The solution is too dilute. The product is highly soluble in the chosen solvent even at low temperatures.Concentrate the solution by evaporating some of the solvent and allow it to cool again. Add an "anti-solvent" (a solvent in which the product is insoluble) dropwise to the solution to induce precipitation.
Low recovery of the purified product. Too much solvent was used. The crystals were filtered before crystallization was complete.Use the minimum amount of hot solvent necessary to dissolve the crude product. Ensure the solution is thoroughly cooled (e.g., in an ice bath) before filtration.
Crystals are still colored after recrystallization. Colored impurities have similar solubility and co-crystallize with the product.Add a small amount of activated carbon to the hot solution before filtration to adsorb the colored impurities. A second recrystallization may be necessary.
Column Chromatography Issues
Problem Possible Cause Solution
Poor separation of the product from an impurity. The mobile phase polarity is not optimal. The column is overloaded with the crude material.Perform thin-layer chromatography (TLC) with various solvent systems to find a mobile phase that provides good separation (aim for an Rf of 0.2-0.4 for the product). Reduce the amount of crude product loaded onto the column.
The product does not elute from the column. The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. For a hexane/ethyl acetate system, for example, you can increase the percentage of ethyl acetate.
The product elutes too quickly (with the solvent front). The mobile phase is too polar.Decrease the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the percentage of hexane.
Streaking or "tailing" of the product on the column. The pyridine nitrogen is interacting with the acidic silica gel.Add a small amount of a basic modifier, such as triethylamine (~0.1-1%), to the mobile phase to neutralize the acidic sites on the silica gel.

Data Presentation

The following table provides a comparison of common purification techniques for halogenated pyridines, with expected purity and yield ranges for this compound based on data for analogous compounds and typical outcomes.

Purification MethodTypical Purity Achieved (by GC)Typical YieldKey AdvantagesCommon Applications
Acid-Base Extraction >90%>90%Removes acidic and basic impurities effectively. High throughput.Initial workup of the crude reaction mixture.
Recrystallization >98.5%50-80%Can yield high-purity crystalline product. Effective for removing colored impurities.Final purification of solid crude product.
Column Chromatography >99%60-90%Excellent for separating closely related isomers and impurities with different polarities.Purification of oily products or when very high purity is required.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed for the initial workup of a crude reaction mixture containing this compound.

Materials:

  • Crude this compound in an organic solvent (e.g., diethyl ether, ethyl acetate)

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Beakers and flasks

  • Rotary evaporator

Procedure:

  • Transfer the organic solution of the crude product to a separatory funnel.

  • Wash the organic layer with 1 M HCl. The basic pyridine will be protonated and move to the aqueous layer, while neutral and acidic impurities remain in the organic layer. Separate the layers.

  • To recover the product, make the acidic aqueous layer basic (pH > 9) by the slow addition of 1 M NaOH.

  • Extract the now basic aqueous layer with fresh organic solvent (e.g., diethyl ether, 3 x 50 mL).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the purified product.

Protocol 2: Purification by Recrystallization

This protocol is suitable for the purification of solid crude this compound. A common solvent system for similar compounds is a mixture of a polar solvent (like ethyl acetate) and a non-polar solvent (like petroleum ether or hexanes).[1]

Materials:

  • Crude this compound (solid)

  • Recrystallization solvent system (e.g., ethyl acetate/petroleum ether)

  • Erlenmeyer flasks

  • Hot plate

  • Ice bath

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude solid in an Erlenmeyer flask.

  • Add a minimal amount of the more polar solvent (e.g., ethyl acetate) and heat the mixture to dissolve the solid.

  • Once dissolved, slowly add the less polar solvent (e.g., petroleum ether) dropwise until the solution becomes slightly cloudy.

  • Add a few drops of the hot polar solvent until the solution becomes clear again.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold petroleum ether.

  • Dry the crystals under vacuum.

Protocol 3: Purification by Column Chromatography

This protocol describes the purification of this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Mobile phase (e.g., a mixture of hexane and ethyl acetate, with ~0.1-1% triethylamine)

  • Chromatography column

  • Sand

  • Cotton or glass wool

  • Collection tubes or flasks

  • TLC plates and chamber

  • UV lamp

  • Rotary evaporator

Procedure:

  • Select a Mobile Phase: Use TLC to determine an appropriate mobile phase. A good starting point is a mixture of hexane and ethyl acetate. The ideal solvent system will give the product an Rf value of approximately 0.2-0.4 and show good separation from impurities. Add a small amount of triethylamine to the mobile phase to prevent tailing.

  • Pack the Column: Place a plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand. Prepare a slurry of silica gel in the mobile phase and pour it into the column, allowing it to pack evenly without air bubbles. Add another layer of sand on top of the silica gel.

  • Load the Sample: Dissolve the crude product in a minimal amount of the mobile phase or a volatile solvent like dichloromethane. Carefully load the sample onto the top of the silica gel.

  • Elute the Column: Add the mobile phase to the top of the column and begin collecting fractions.

  • Monitor the Fractions: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Isolate the Product: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Mandatory Visualizations

Purification_Workflow Crude Crude this compound Workup Aqueous Workup / Acid-Base Extraction Crude->Workup Assess_Purity1 Assess Purity (TLC, GC-MS) Workup->Assess_Purity1 Is_Solid Is Product a Solid? Assess_Purity1->Is_Solid Recrystallization Recrystallization Is_Solid->Recrystallization Yes Column_Chromatography Column Chromatography Is_Solid->Column_Chromatography No (Oily) Assess_Purity2 Assess Final Purity (GC, NMR) Recrystallization->Assess_Purity2 Column_Chromatography->Assess_Purity2 Pure_Product Pure Product (>98%) Assess_Purity2->Pure_Product

Caption: General workflow for the purification of this compound.

Troubleshooting_Recrystallization Start Recrystallization Attempt Problem Problem Encountered Start->Problem Oiling_Out Product Oils Out Problem->Oiling_Out Oiling No_Crystals No Crystals Form Problem->No_Crystals No Formation Low_Yield Low Yield Problem->Low_Yield Low Recovery Solution1 Change solvent system Add more solvent Oiling_Out->Solution1 Solution2 Concentrate solution Add anti-solvent No_Crystals->Solution2 Solution3 Use minimal hot solvent Cool thoroughly Low_Yield->Solution3 Success Successful Crystallization Solution1->Success Solution2->Success Solution3->Success

References

Identifying common side products in halopyridine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding common side products encountered during reactions with halopyridines.

Section 1: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, are powerful tools for functionalizing halopyridines. However, the unique electronic properties of the pyridine ring can lead to specific side reactions.

Frequently Asked Questions (FAQs)

Q1: I'm observing a significant amount of bipyridine (homocoupling) product in my Suzuki-Miyaura reaction with a 2-chloropyridine. What is causing this and how can I minimize it?

A1: Homocoupling of boronic acids to form symmetrical biaryls is a common side reaction in Suzuki couplings.[1] It is primarily caused by two factors: the presence of oxygen in the reaction mixture and/or the presence of Pd(II) species which can promote the homocoupling pathway over the cross-coupling one.[2][3] The pyridine nitrogen can also complicate the reaction by coordinating to the palladium catalyst.[4]

Troubleshooting Steps:

  • Ensure Rigorously Inert Conditions: Oxygen is a known promoter of homocoupling.[1] Ensure all solvents are thoroughly degassed and the reaction is performed under a strict inert atmosphere (Argon or Nitrogen).

  • Use a Pd(0) Precatalyst: Pd(II) sources like Pd(OAc)₂ or PdCl₂ must be reduced in situ to the active Pd(0) catalyst. This reduction process can sometimes favor homocoupling. Using a direct Pd(0) source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) can minimize this side reaction.[1]

  • Add a Mild Reducing Agent: If using a Pd(II) source, the addition of a mild reducing agent like potassium formate (1-2 equivalents) can help reduce Pd(II) to Pd(0) before the catalytic cycle begins, suppressing homocoupling.[5][6]

  • Optimize Ligand and Base: For challenging substrates like 2-halopyridines, using bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) can promote the desired cross-coupling and discourage catalyst deactivation.[4] The choice of base can also influence the product-to-homocoupling ratio.[1]

Data Presentation: Effect of Reaction Conditions on Side Product Formation

The following table summarizes data from a study on Suzuki-Miyaura reactions of halopyridines, illustrating how different conditions can affect the yield of the desired product versus side products like homocoupled bipyridine and unsubstituted pyridine.[7][8]

EntryHalopyridineLigandSolventCross-Coupling Yield (%)Bipyridine Yield (%)Pyridine Yield (%)
12-BromopyridineLigand 1DMF/H₂O65.412.00.4
22-BromopyridineLigand 2DMF/H₂O84.52.412.9
32-ChloropyridineLigand 1DMF/H₂O31.43.447.7
43-BromopyridineLigand 2DMF/H₂O74.414.33.8

Reaction Conditions: 1.0 mmol halopyridine, 1.2 mmol phenylboronic acid, 2 mmol K₂CO₃, 1 mol% Pd(OAc)₂, 2 mol% Ligand, in specified solvent at 120 °C under microwave irradiation. Yields determined by GC-MS.[7]

Visualization: Suzuki Coupling vs. Homocoupling Pathway

The following diagram illustrates the desired catalytic cycle for Suzuki cross-coupling and the competing homocoupling side reaction pathway, which is often promoted by Pd(II) species.

Suzuki_vs_Homocoupling cluster_suzuki Desired Cross-Coupling Cycle cluster_homo Homocoupling Side Reaction Pd0 Pd(0)L₂ OA Ar¹-Pd(II)L₂-X Pd0->OA Oxidative Addition (Ar¹-X) TM Ar¹-Pd(II)L₂-Ar² OA->TM Transmetalation (Ar²-B(OR)₂) TM->Pd0 RE Ar¹-Ar² TM->RE Reductive Elimination PdII_start Pd(II)X₂ TM1 Ar²-Pd(II)X PdII_start->TM1 Transmetalation (Ar²-B(OR)₂) TM2 Ar²-Pd(II)-Ar² TM1->TM2 Transmetalation (Ar²-B(OR)₂) RE_homo Ar²-Ar² TM2->RE_homo Reductive Elimination Pd0_end Pd(0) TM2->Pd0_end

Desired Suzuki pathway vs. side reaction.

Q2: My Buchwald-Hartwig amination of a 4-chloropyridine is sluggish and I'm seeing a lot of hydrodehalogenation (the chloro- group is replaced by -H). How can I fix this?

A2: Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations, particularly with less reactive aryl chlorides.[9] It occurs when the reductive elimination step to form the C-N bond is slow, allowing for competing pathways like β-hydride elimination or reaction with trace water to dominate.[10] The electron-deficient nature of the pyridine ring and its potential to inhibit the catalyst can exacerbate this issue.[4]

Troubleshooting Steps:

  • Use a More Active Catalyst System: Modern, sterically hindered biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are designed to accelerate the rate-limiting oxidative addition and the final reductive elimination, outcompeting the hydrodehalogenation pathway.[11][12]

  • Ensure Strictly Anhydrous Conditions: All reagents, solvents, and the base must be scrupulously dried. Trace moisture can be a proton source for the dehalogenation side reaction.[9]

  • Optimize the Base: A strong, non-nucleophilic base is crucial. Sodium tert-butoxide (NaOt-Bu) is common, but its purity is critical. Using a slight excess of the amine (1.2-1.5 equivalents) can also favor the desired coupling.[9]

  • Adjust Reaction Temperature: While higher temperatures can increase the rate of oxidative addition, they can sometimes favor dehalogenation. Careful, incremental adjustments to temperature may be necessary to find the optimal balance.[4]

Experimental Protocol: Minimizing Hydrodehalogenation in Buchwald-Hartwig Amination

This protocol is a general guideline for the amination of a challenging chloropyridine substrate.[13][14]

  • Glassware Preparation: Oven-dry all glassware and cool under a stream of dry argon or nitrogen.

  • Reagent Preparation:

    • To a glovebox or Schlenk tube under an inert atmosphere, add the chloropyridine (1.0 mmol), the amine (1.2 mmol), sodium tert-butoxide (1.4 mmol), the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%), and the ligand (e.g., XPhos, 0.04 mmol, 4 mol%).

    • Note: Using a precatalyst and an appropriate ligand-to-metal ratio is critical for catalyst stability and activity.

  • Reaction Setup:

    • Add anhydrous, degassed solvent (e.g., toluene or dioxane, 5 mL) via syringe.

    • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring and Workup:

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.

    • Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or crystallization.

Visualization: Troubleshooting Workflow for Failed Buchwald-Hartwig Amination

This decision tree provides a logical workflow for diagnosing and solving common issues in Buchwald-Hartwig aminations of halopyridines.

Buchwald_Troubleshooting Troubleshooting Flowchart start Reaction Issue: Low Conversion or Side Product Formation prob_dehalogenation Primary Side Product: Hydrodehalogenation start->prob_dehalogenation e.g., -Cl to -H prob_homocoupling Primary Side Product: Homocoupling start->prob_homocoupling e.g., Dimer of Amine check_catalyst Is the catalyst system active and appropriate? check_reagents Is the base strong enough and are reagents pure? check_catalyst->check_reagents Yes sol_catalyst_no Action: Switch to a bulkier, electron-rich ligand (e.g., XPhos). Use a Pd(0) precatalyst. check_catalyst->sol_catalyst_no No check_conditions Are reaction conditions strictly inert and anhydrous? check_conditions->check_catalyst Yes sol_conditions_no Action: Rigorously degas solvents. Dry all reagents and glassware. Ensure positive inert gas pressure. check_conditions->sol_conditions_no No sol_reagents_no Action: Use fresh, high-purity base (e.g., NaOtBu from a new bottle). Purify amine if necessary. check_reagents->sol_reagents_no No prob_dehalogenation->check_catalyst prob_homocoupling->check_conditions

Troubleshooting a Buchwald-Hartwig reaction.

Section 2: Other Common Halopyridine Reactions

Frequently Asked Questions (FAQs)

Q3: My nucleophilic aromatic substitution (SNAr) reaction on 3-bromopyridine is not working. Why?

A3: Nucleophilic aromatic substitution on halopyridines is highly dependent on the position of the leaving group. The reaction proceeds through a negatively charged intermediate (a Meisenheimer complex). For 2- and 4-halopyridines, the negative charge in one of the resonance structures can be stabilized on the electronegative nitrogen atom.[15] This stabilization is not possible when the leaving group is at the 3-position.[16][17] Consequently, 3-halopyridines are generally unreactive towards SNAr unless there are strong electron-withdrawing groups elsewhere on the ring.

Q4: I'm reacting 3-bromopyridine with a very strong base (NaNH₂) to introduce an amino group, but I'm getting a mixture of 3-aminopyridine and 4-aminopyridine. What is happening?

A4: The use of very strong bases with halopyridines that have a proton adjacent to the halogen can lead to elimination of H-Br, forming a highly reactive pyridyne intermediate.[18] In the case of 3-bromopyridine, this forms a 3,4-pyridyne. The subsequent addition of the nucleophile (in this case, the amide anion) can occur at either C3 or C4 of the pyridyne, leading to a mixture of isomeric products.[19] This lack of regioselectivity is a known challenge when working with pyridyne intermediates.[18][19]

Visualization: Isomer Formation via a Pyridyne Intermediate

This diagram shows how the reaction of 3-bromopyridine with sodium amide can proceed through a 3,4-pyridyne intermediate, leading to two different regioisomeric products.

Pyridyne_Formation cluster_start Starting Material cluster_intermediate Reactive Intermediate cluster_products Isomeric Products start_mol 3-Bromopyridine pyridyne 3,4-Pyridyne start_mol->pyridyne Elimination of HBr (strong base, e.g., NaNH₂) prod1 3-Aminopyridine pyridyne->prod1 Nucleophilic attack at C3 prod2 4-Aminopyridine pyridyne->prod2 Nucleophilic attack at C4

Formation of isomers via a pyridyne.

References

Technical Support Center: Optimizing Suzuki Coupling for 5-Bromo-2-chloro-3-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling of 5-Bromo-2-chloro-3-fluoropyridine.

Frequently Asked Questions (FAQs)

Q1: Which halogen on this compound is more reactive in a Suzuki coupling reaction?

A1: In palladium-catalyzed cross-coupling reactions, the general order of reactivity for carbon-halogen bonds is C-I > C-Br > C-Cl.[1][2][3] Therefore, the carbon-bromine (C-Br) bond at the 5-position of this compound is expected to be significantly more reactive than the carbon-chlorine (C-Cl) bond at the 2-position.[2] This inherent difference in reactivity allows for selective mono-arylation at the C5 position under standard Suzuki coupling conditions.[2][4] Coupling at the less reactive C2-chloro position would likely require more forcing conditions, such as higher temperatures or a more active catalyst system, after the C5 position has been functionalized.[2][4]

Q2: What are the recommended general starting conditions for the Suzuki coupling at the C5-Bromo position?

A2: For a successful initial coupling at the more reactive C5-bromo position, a well-chosen set of reaction parameters is crucial. The following conditions, adapted from protocols for similar substrates, serve as a reliable starting point for optimization.[2][5]

ParameterRecommended Reagents/ConditionsRationale & Considerations
Palladium Catalyst Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂ (2-5 mol%)Pd(PPh₃)₄ is a common and reliable catalyst for C-Br couplings.[2] Pd(dppf)Cl₂ is also highly effective, particularly for heteroaromatic substrates.[2][6]
Ligand PPh₃ or dppf (often included with the catalyst)For the more reactive C-Br bond, standard phosphine ligands are generally sufficient.[2]
Base K₂CO₃ or K₃PO₄ (2-3 equivalents)K₂CO₃ is a widely used and effective base. K₃PO₄ is a stronger, non-nucleophilic base that can prevent side reactions and promote the transmetalation step.[2][6]
Solvent System 1,4-Dioxane/H₂O (4:1 to 10:1 v/v) or Toluene/H₂O (4:1 v/v)Aprotic polar solvents in combination with water are generally effective for Suzuki couplings of halopyridines.[5][6]
Temperature 80-100 °CThis temperature range is typically sufficient for coupling at the C-Br position without causing catalyst decomposition.[1][2]
Atmosphere Inert (Argon or Nitrogen)It is critical to exclude oxygen to prevent oxidation of the phosphine ligand and deactivation of the Pd(0) catalyst.[6][7]

Q3: How does the fluorine at the 3-position affect the reaction?

A3: The electron-withdrawing nature of the fluorine atom at the 3-position can influence the electronic properties of the pyridine ring.[8] This can potentially affect the ring's coordination to the palladium center and its overall reactivity. While specific data for this substrate is limited, electron-deficient pyridines can be challenging substrates.[6] The choice of an electron-rich and sterically hindered ligand may be beneficial to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[6]

Troubleshooting Guide

Problem: Low to no yield of the desired product.

Potential CauseSuggested Solution
Catalyst Inhibition/Deactivation The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, inhibiting its catalytic activity.[7][9] Solution: Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos to shield the palladium and prevent pyridine coordination.[5][7] Also, if the reaction mixture turns black, it may indicate the precipitation of palladium black, a sign of catalyst decomposition.[6]
Inefficient Oxidative Addition The C-Br bond may be less reactive than anticipated due to the electronic effects of the substituents, leading to a slow rate-determining step.[7] Solution: Increase the reaction temperature in increments (e.g., to 110 °C). Screen different palladium catalysts and more electron-rich, bulky ligands that can facilitate oxidative addition.[7]
Inappropriate Base or Solvent The base may not be strong enough or sufficiently soluble to effectively promote the transmetalation step.[6][8] Solution: Switch to a stronger base like K₃PO₄ or Cs₂CO₃.[5] Ensure the base is finely powdered and dry.[6] While anhydrous conditions are often preferred to prevent side reactions, adding a small amount of water to a solvent like 1,4-dioxane can improve the solubility and effectiveness of inorganic bases.[6][8]
Poor Reagent Quality Impurities in reagents or solvents can deactivate the catalyst. Boronic acids, in particular, can degrade upon storage. Solution: Use high-purity, dry, and degassed solvents.[5] If protodeboronation is suspected, consider using a more stable boronic ester (e.g., a pinacol ester) or a potassium trifluoroborate salt.[6][7][8]

Problem: Significant byproduct formation is observed.

Potential CauseSuggested Solution
Protodeboronation The boronic acid is protonated and loses its boron group, which is a common side reaction with heteroaryl boronic acids, especially in the presence of aqueous base.[6][8] Solution: Minimize water content by using anhydrous solvents or switch to a more stable boronic acid derivative like a pinacol ester.[8] Using a weaker base (e.g., K₂CO₃) and avoiding prolonged reaction times at high temperatures can also help.[8]
Homocoupling of Boronic Acid Two molecules of the boronic acid couple together, often promoted by the presence of oxygen.[6] Solution: Ensure the reaction mixture and solvents are thoroughly degassed using methods like freeze-pump-thaw cycles or by bubbling an inert gas (e.g., argon) through the solvent for an extended period.[7][8]
Dehalogenation of Starting Material The starting material is reduced, replacing the bromine with a hydrogen atom. This can occur if the catalytic cycle stalls after oxidative addition and before transmetalation.[6] Solution: This side reaction can be favored when the transmetalation step is slow. Optimizing the base and ensuring the boronic acid is of high purity and reactivity can help accelerate transmetalation and minimize dehalogenation.[6]

Experimental Protocols

General Procedure for Suzuki Coupling at the C5-Position

This protocol is a general starting point and should be optimized for the specific boronic acid being used.

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).[1][5]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%).[2]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[1][7]

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe. The total solvent volume should be sufficient to dissolve the reactants (e.g., to achieve a 0.1 M concentration of the limiting reagent).[1]

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 85-100 °C) and stir vigorously.[1][2]

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 8-24 hours).[1][10]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water, followed by brine.[1][11]

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system.[1][2]

Visualizations

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues encountered during the Suzuki coupling of this compound.

Suzuki_Troubleshooting start Reaction Start: Low or No Yield check_catalyst Check Catalyst System - Inhibition by Pyridine-N? - Deactivation (Pd black)? start->check_catalyst change_ligand Action: Use Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos) check_catalyst->change_ligand Yes check_conditions Check Reaction Conditions - Temperature too low? - Inefficient Oxidative Addition? check_catalyst->check_conditions No success Successful Reaction change_ligand->success increase_temp Action: Increase Temperature (e.g., 80 -> 100 -> 110 °C) check_conditions->increase_temp Yes check_reagents Check Reagents - Base strength/solubility? - Boronic acid quality? check_conditions->check_reagents No increase_temp->success change_base Action: Use Stronger Base (K₃PO₄, Cs₂CO₃) Use Boronic Ester/Trifluoroborate check_reagents->change_base Yes check_side_reactions Analyze Byproducts - Dehalogenation? - Protodeboronation? - Homocoupling? check_reagents->check_side_reactions No change_base->success optimize_degassing Action: Improve Degassing Protocol Optimize Base/Solvent to speed up transmetalation check_side_reactions->optimize_degassing Yes optimize_degassing->success

Caption: A decision tree for troubleshooting common Suzuki coupling issues.

References

Technical Support Center: Multi-Step Synthesis of Substituted Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the multi-step synthesis of substituted pyridines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during experimental work.

General Troubleshooting

This section addresses broad issues applicable to various pyridine synthesis methodologies.

Q1: My reaction yield is consistently low. What are the primary parameters I should investigate?

A1: Low yields in pyridine synthesis can arise from multiple factors. A systematic approach to troubleshooting is recommended. Key areas to investigate include:

  • Purity of Starting Materials: Impurities in reactants can interfere with the reaction, leading to side products and diminished yields. Always ensure the purity of your starting materials before commencing the synthesis.[1][2][3]

  • Reaction Conditions: Critical parameters such as temperature, reaction time, and reactant concentration should be optimized. Some reactions may require higher temperatures to overcome activation energy barriers, while others might need lower temperatures to prevent the formation of byproducts.[2][4] Monitoring the reaction progress using Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.[1][3]

  • Catalyst Activity: If a catalyst is used, its activity may be compromised due to deactivation from poisoning or sintering. Ensure the catalyst is fresh or properly activated. The choice of catalyst can also significantly impact the yield.[2]

  • Solvent Effects: The polarity and boiling point of the solvent can influence reaction rates and equilibria. It is advisable to screen a variety of solvents to find the optimal one for your specific reaction.[2]

Q2: I am facing difficulties in purifying my final substituted pyridine product. What are some effective purification strategies?

A2: The purification of pyridine derivatives can be challenging due to their basicity and polarity, which is often similar to that of byproducts.[2] Common purification techniques include:

  • Acid-Base Extraction: As pyridine is basic, an acidic wash (e.g., dilute HCl) can be used to protonate the pyridine and extract it into the aqueous layer, separating it from non-basic impurities. The pyridine can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.[2]

  • Chromatography: Column chromatography is a versatile technique for separating pyridine compounds. However, tailing on silica gel can be an issue due to the basic nature of pyridine. This can often be mitigated by adding a small amount of a base like triethylamine to the eluent.[2]

  • Crystallization: If the product is a solid, crystallization from a suitable solvent system can be a highly effective method for achieving high purity.[2]

  • Distillation: For volatile pyridine derivatives, distillation can be an effective purification method.[2]

Q3: My reaction is highly exothermic and difficult to control. How can I manage this?

A3: Exothermic reactions can pose safety hazards and lead to the formation of degradation products. To manage thermal runaway, consider the following strategies:

  • Slow Addition of Reagents: Adding one of the reactants dropwise over time can help control the rate of heat generation.[2]

  • Efficient Cooling: Use an ice bath or a cryostat to maintain a constant, low temperature throughout the reaction.[2]

  • Dilution: Performing the reaction at a lower concentration can help dissipate heat more effectively.[2]

Synthesis-Specific Troubleshooting

This section provides guidance for challenges related to specific pyridine synthesis methods.

Hantzsch Pyridine Synthesis

The Hantzsch synthesis is a multi-component reaction used to produce dihydropyridines, which are subsequently oxidized to pyridines.[5][6]

Q4: I am observing low yields in my Hantzsch synthesis. What are the common causes and solutions?

A4: Low yields in the Hantzsch synthesis can stem from several factors, including inefficient reaction conditions and poor oxidation of the dihydropyridine intermediate.[4][5]

  • Inefficient Reaction Conditions: The classical one-pot method often suffers from harsh reaction conditions and long reaction times.[4] Consider using a catalyst like p-toluenesulfonic acid (PTSA) under ultrasonic irradiation, which has been shown to significantly improve yields.[4][5] Microwave-assisted synthesis can also lead to excellent yields and shorter reaction times.[4]

  • Poor Oxidation of the Dihydropyridine Intermediate: The final aromatization step is crucial. Classical oxidants like CrO₃, KMnO₄, and HNO₃ can lead to side products and difficult workups.[4][5] Consider using milder and more efficient oxidizing agents.[4] A one-pot synthesis with direct aromatization using ferric chloride, manganese dioxide, or potassium permanganate in water has also been shown to be effective.[4][5]

Q5: My Hantzsch reaction is producing a significant amount of side products. How can I minimize their formation?

A5: Side product formation in the Hantzsch reaction can be attributed to competing reaction pathways.[4] To minimize side products, it is crucial to carefully control the reaction conditions, such as temperature and the order of reagent addition.[2] Analyzing reaction intermediates can help elucidate the predominant pathway and identify where losses are occurring.[4]

Table 1: Troubleshooting Guide for Low Yield in Hantzsch Pyridine Synthesis

Possible Cause Troubleshooting Strategy Expected Outcome Reference
Inefficient Reaction ConditionsUtilize a catalyst (e.g., PTSA) with ultrasonic irradiation.Increased yield (up to 96%).[4][5]
Employ microwave-assisted synthesis.Excellent yields (82-94%) and shorter reaction times (2-7 minutes).[4]
Poor Oxidation of DihydropyridineUse milder oxidizing agents (e.g., iodine in methanol).Cleaner reaction and easier workup.[5]
Perform one-pot synthesis with direct aromatization (e.g., using FeCl₃).Improved efficiency and yield.[4][5]
Side ReactionsOptimize reaction temperature and stoichiometry of reactants.Minimized formation of byproducts.[4]
Change the order of reagent addition.Enhanced selectivity for the desired product.[4]

Experimental Protocol: Microwave-Assisted Hantzsch Synthesis

  • Mixing Reagents: In a microwave-safe vessel, combine the aldehyde (1 mmol), β-ketoester (2 mmol), and ammonium acetate (1.5 mmol).

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 120°C) for a short duration (e.g., 2-10 minutes).[4]

  • Monitoring: Monitor the reaction progress by TLC.

  • Workup: After cooling, the reaction mixture can be concentrated under reduced pressure.

  • Purification: The crude product is often purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[4]

Workflow for Hantzsch Synthesis Troubleshooting

HantzschTroubleshooting start Low Yield in Hantzsch Synthesis cond1 Check Reaction Conditions start->cond1 cond2 Check Oxidation Step cond1->cond2 Conditions OK sol1a Use Catalyst (PTSA) & Ultrasonic Irradiation cond1->sol1a Inefficient sol1b Try Microwave Synthesis cond1->sol1b Inefficient cond3 Significant Side Products? cond2->cond3 Oxidation OK sol2a Use Milder Oxidants cond2->sol2a Inefficient sol2b One-Pot Aromatization cond2->sol2b Inefficient sol3 Optimize Temperature & Stoichiometry cond3->sol3 Yes end Improved Yield cond3->end No sol1a->end sol1b->end sol2a->end sol2b->end sol3->end

Caption: Troubleshooting workflow for low yields in Hantzsch pyridine synthesis.

Kröhnke Pyridine Synthesis

The Kröhnke synthesis is a versatile method for preparing highly functionalized pyridines.[1]

Q6: My Kröhnke synthesis is resulting in a low yield. What are the likely causes?

A6: Low yields in the Kröhnke synthesis can often be traced back to impure starting materials or suboptimal reaction conditions.[1]

  • Impure Starting Materials: The purity of the α-pyridinium methyl ketone salt and the α,β-unsaturated carbonyl compound is critical. It is highly recommended to purify these materials before use.[1]

  • Suboptimal Reaction Conditions:

    • Temperature: The reaction temperature typically does not exceed 140°C. Screening a range of temperatures (e.g., 80°C, 100°C, 120°C) can help find the optimal condition for your specific substrates.[1]

    • Reaction Time: Prolonged reaction times can lead to product decomposition or side product formation. Monitoring the reaction by TLC is essential to determine the optimal duration.[1]

    • Solvent: While glacial acetic acid and methanol are common solvents, solvent-free conditions can sometimes lead to excellent yields.[1]

Q7: I am observing self-condensation of my α,β-unsaturated carbonyl compound. How can this be prevented?

A7: Self-condensation can occur, especially at elevated temperatures. This can be minimized by adding the reagents in a controlled manner and by optimizing the reaction temperature.[1]

Experimental Protocol: Typical Kröhnke Pyridine Synthesis

  • Reactant Mixture: To a solution of the α-pyridinium methyl ketone salt (1.0 mmol) and the α,β-unsaturated carbonyl compound (1.0 mmol) in glacial acetic acid (10 mL), add ammonium acetate (10.0 mmol).[1]

  • Heating: Heat the reaction mixture at reflux (around 120°C) for 2-4 hours, monitoring the progress by TLC.[1]

  • Workup: After completion, cool the reaction mixture to room temperature and pour it into ice-water.[1]

  • Isolation: Collect the solid product by filtration, wash with water, and then with a small amount of cold ethanol.[7]

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol).[1]

Chichibabin Reaction

The Chichibabin reaction is a method for producing 2-aminopyridine derivatives.[8]

Q8: My Chichibabin reaction is not proceeding or is giving a very low yield. What factors influence the reaction's success?

A8: The success of the Chichibabin reaction is influenced by several factors:

  • Basicity of the Pyridine: The ideal pKa range is 5-8. The reaction proceeds poorly or not at all outside of this range.[8]

  • Substituents: Electron-withdrawing groups inhibit the reaction, while electron-donating groups can also have a deactivating effect.[8] Benzo annelation increases the reactivity of the substrate.[8]

  • Reaction Conditions: Harsh conditions are often required.[9] However, milder conditions using sodium hydride (NaH) as a base in the presence of lithium iodide (LiI) have been developed.[9]

  • Hydride Elimination: The ease of hydride elimination to regain aromaticity is a critical factor influencing the reaction rate.[8]

Logical Relationship in Chichibabin Reaction Success

ChichibabinFactors sub Substituted Pyridine reaction Chichibabin Reaction sub->reaction reagent Sodium Amide (or NaH/LiI) reagent->reaction product 2-Aminopyridine Derivative reaction->product factor1 Optimal pKa (5-8) reaction->factor1 factor2 Favorable Substituents (e.g., Benzo annelation) reaction->factor2 factor3 Facile Hydride Elimination reaction->factor3

Caption: Key factors influencing the success of the Chichibabin reaction.

Regioselectivity Issues

Q9: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity?

A9: The formation of different regioisomers is a common challenge, particularly when using unsymmetrical substrates.[2][3]

  • Nucleophilic Substitution: In nucleophilic aromatic substitution on pyridines, attack is favored at the C2 and C4 positions due to the stabilization of the Meisenheimer intermediate by the electronegative nitrogen atom.[10]

    • Steric Hindrance: Bulky nucleophiles or substituents near the C2 position can favor attack at the more accessible C4 position.[10]

  • Electrophilic Substitution: Direct electrophilic halogenation of pyridine is difficult and often unselective due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring. Attack typically occurs at the C3 position.[11]

    • Use of Pyridine N-oxide: A common strategy is to first oxidize the pyridine to its N-oxide. The N-oxide is more reactive towards electrophiles and directs substitution to the C4 position. The N-oxide can then be deoxygenated.[10]

  • Ligand Modification (for metal-catalyzed reactions): In reactions like the Bönnemann cyclization, the steric and electronic properties of the ligands on the metal catalyst can influence how the substrates coordinate, thereby directing regioselectivity.[2]

Table 2: Strategies to Control Regioselectivity in Pyridine Synthesis

Reaction Type Challenge Strategy Outcome Reference
Nucleophilic SubstitutionMixture of C2 and C4 isomers.Use bulky nucleophiles or substrates with steric hindrance at C2.Favors C4 substitution.[10]
Electrophilic SubstitutionLow reactivity and poor selectivity.Convert pyridine to its N-oxide before substitution.Directs substitution to the C4 position.[10]
Bönnemann CyclizationMixture of regioisomers with unsymmetrical alkynes.Modify ligands on the metal catalyst.Improved regioselectivity.[2]

This technical support center provides a starting point for troubleshooting common issues in the multi-step synthesis of substituted pyridines. For more specific issues, consulting detailed literature for reactions similar to your target molecule is always recommended.

References

Navigating Reactions with 5-Bromo-2-chloro-3-fluoropyridine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for standard work-up procedures in reactions involving 5-Bromo-2-chloro-3-fluoropyridine. This versatile building block is crucial in the synthesis of complex molecules in pharmaceutical and materials science research. Understanding its reactivity and mastering its work-up are key to successful outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the general work-up procedure for a Suzuki-Miyaura coupling reaction with this compound?

A1: A typical aqueous work-up for a Suzuki-Miyaura coupling reaction involves cooling the reaction mixture to room temperature, followed by dilution with an organic solvent such as ethyl acetate. The organic layer is then washed sequentially with water and brine to remove inorganic salts and water-soluble impurities. After drying the organic phase over an anhydrous drying agent like sodium sulfate or magnesium sulfate, the solvent is removed under reduced pressure. The resulting crude product is typically purified by column chromatography on silica gel.

Q2: How do I address the issue of palladium catalyst removal after a cross-coupling reaction?

A2: To remove residual palladium catalyst, the reaction mixture can be filtered through a pad of Celite® after dilution with an organic solvent. For more challenging cases, washing the organic layer with an aqueous solution of thiourea or using commercially available palladium scavengers can be effective.

Q3: What are common side reactions in Suzuki-Miyaura couplings with pyridyl halides and how can they be minimized?

A3: Common side reactions include homocoupling of the boronic acid and protodeboronation (cleavage of the C-B bond). Homocoupling can be minimized by ensuring strictly anaerobic (oxygen-free) conditions, as oxygen can promote this side reaction. Protodeboronation is often exacerbated by the presence of water and can be mitigated by using anhydrous solvents and reagents.

Q4: I am observing unexpected regioselectivity in my amination reaction. What could be the cause?

A4: The regioselectivity of amination on this compound is highly dependent on the reaction conditions. Catalytic amination conditions, such as those using a palladium catalyst (e.g., Pd2(dba)3) with a suitable ligand (e.g., Xantphos) and a base, favor substitution at the more reactive C-Br bond.[1] In contrast, conducting the reaction neat (without solvent) and in the absence of a palladium catalyst can lead to a reversal of chemoselectivity, with preferential substitution at the C-Cl position.[1]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Formation in Suzuki Coupling - Inactive catalyst- Poor quality of boronic acid- Inefficient base- Use a fresh batch of palladium catalyst and ligand.- Use high-purity, dry boronic acid or consider using the corresponding boronate ester.- Screen different bases such as K3PO4, Cs2CO3, or K2CO3.
Formation of Homocoupling Product - Presence of oxygen in the reaction- Thoroughly degas all solvents and reagents before use and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.
Incomplete Reaction in Buchwald-Hartwig Amination - Inappropriate ligand for the substrate- Insufficiently strong base- Screen different phosphine ligands; bulky, electron-rich ligands are often effective.- Use a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu).
Difficulty in Product Purification - Co-elution with byproducts- Residual tin reagents (in Stille coupling)- Optimize the mobile phase for column chromatography; consider using a different stationary phase (e.g., alumina).- For Stille reactions, wash the organic layer with an aqueous solution of potassium fluoride (KF) to precipitate tin byproducts.
Unselective Reaction at C-Cl and C-Br Sites - Reaction conditions favoring mixed reactivity- For selective reaction at the C-Br bond in cross-coupling, use milder conditions (e.g., lower temperature, less active catalyst).- For selective reaction at the C-Cl bond, consider functionalizing the C-Br position first, then employ more forcing conditions for the C-Cl bond.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%)

  • Base (e.g., K2CO3, K3PO4, 2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water 4:1, toluene/ethanol/water)

Procedure:

  • To a dry reaction vessel, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture with stirring to the desired temperature (typically 80-100 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol for Chemoselective Buchwald-Hartwig Amination at the C-Br Position

This protocol is adapted from the work of MacCormick et al. and favors amination at the 5-position.[1]

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1-1.2 equiv)

  • Pd2(dba)3 (2 mol%)

  • Xantphos (4 mol%)

  • NaOtBu (1.4 equiv)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk tube, add Pd2(dba)3, Xantphos, and NaOtBu.

  • Seal the tube, evacuate, and backfill with argon.

  • Add a solution of this compound and the amine in anhydrous toluene.

  • Heat the reaction mixture to 80-100 °C with stirring.

  • Monitor the reaction by GC-MS or LC-MS.

  • After completion, cool the mixture and dilute with ethyl acetate.

  • Filter through a plug of silica gel, washing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by column chromatography.

Visualizing Experimental Workflows

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification reagents Combine Reactants: This compound, Coupling Partner, Catalyst, Base solvent Add Degassed Solvent reagents->solvent heat Heat under Inert Atmosphere solvent->heat cool Cool to Room Temperature heat->cool dilute Dilute with Organic Solvent cool->dilute wash Aqueous Wash (Water, Brine) dilute->wash dry Dry Organic Layer wash->dry concentrate Concentrate dry->concentrate chromatography Column Chromatography concentrate->chromatography

Caption: A generalized workflow for reactions involving this compound.

troubleshooting_logic cluster_suzuki Suzuki Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_selectivity Regioselectivity Issue start Low Yield or Incomplete Reaction check_reagents Check Reagent Quality (Catalyst, Boronic Acid) start->check_reagents check_conditions Optimize Conditions (Base, Solvent, Temperature) start->check_conditions check_ligand Screen Ligands start->check_ligand check_base Use Stronger Base start->check_base catalytic_vs_neat Catalytic vs. Neat Conditions (for Amination) start->catalytic_vs_neat milder_conditions Employ Milder Conditions (for C-Br selectivity) start->milder_conditions

Caption: A troubleshooting decision tree for common issues.

References

Recrystallization protocol for purifying 5-Bromo-2-chloro-3-fluoropyridine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the recrystallization of 5-Bromo-2-chloro-3-fluoropyridine and its derivatives. Below you will find frequently asked questions, a detailed troubleshooting guide, and an experimental protocol to achieve high-purity crystalline products.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent system for the recrystallization of this compound?

A1: For halogenated pyridine derivatives like this compound, a mixed solvent system is often effective. A good starting point is a mixture of a moderately polar solvent in which the compound is soluble, and a non-polar solvent in which the compound is less soluble. Based on protocols for similar compounds, an ethyl acetate/petroleum ether or ethyl acetate/hexane system is a recommended starting point.[1]

Q2: My compound "oils out" instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of your compound (the melting point of this compound is approximately 50-52°C) or if the solution is too concentrated. To remedy this, try adding a small amount of the more soluble solvent to the hot mixture to reduce the saturation. Allowing the solution to cool more slowly can also promote crystallization over oiling out.[1][2]

Q3: The recovery of my purified product is very low. What are the common causes?

A3: Low recovery can result from several factors. Using an excessive amount of solvent is a primary cause, as a significant portion of your product will remain in the mother liquor upon cooling.[2] To mitigate this, use the minimum amount of hot solvent necessary to fully dissolve the crude product. Premature crystallization during hot filtration can also lead to product loss. Ensure your filtration apparatus is pre-heated to prevent this.

Q4: How can I induce crystallization if no crystals form after cooling?

A4: If crystals do not form, your solution may be too dilute or it may be supersaturated. You can attempt to induce crystallization by scratching the inside of the flask at the solvent-air interface with a glass rod.[2] Adding a seed crystal of the pure compound, if available, can also initiate crystal growth. If these methods are unsuccessful, you can try to concentrate the solution by evaporating some of the solvent and then allowing it to cool again.[1]

Troubleshooting Guide

Problem Possible Cause Solution
No Crystals Form Upon Cooling The solution is not saturated (too much solvent was used).- Evaporate some of the solvent to increase the concentration and cool again. - If using a mixed solvent system, add more of the anti-solvent (the one in which the compound is less soluble).
The solution is supersaturated.- Scratch the inner surface of the flask with a glass rod. - Add a seed crystal of the pure compound.
Product "Oils Out" The melting point of the compound is lower than the boiling point of the solvent.- Use a lower-boiling point solvent or solvent mixture. - Add more of the "good" solvent to lower the saturation temperature.
The solution is cooling too rapidly.- Allow the solution to cool more slowly. Insulate the flask to retain heat for a longer period.
The compound is impure.- Consider a preliminary purification step, such as passing a solution of the crude material through a short plug of silica gel.
Low Yield of Recovered Crystals Too much solvent was used for dissolution.- Use the minimum amount of hot solvent required to dissolve the crude product.
Premature crystallization during hot filtration.- Pre-heat the funnel and receiving flask before filtration. - Use a slight excess of hot solvent and then concentrate the filtrate before cooling.
The final cooling temperature is not low enough.- After cooling to room temperature, place the flask in an ice bath to maximize crystal formation.[1]
Colored Impurities in Crystals Impurities are co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Be aware that this may also adsorb some of your product.[1]

Experimental Protocol: Recrystallization of this compound

This protocol provides a general methodology for the purification of this compound. The optimal solvent ratios and volumes should be determined on a small scale first.

Materials:

  • Crude this compound

  • Ethyl acetate

  • Petroleum ether (or hexanes)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Büchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

Procedure:

  • Solvent Selection and Dissolution:

    • Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar.

    • Add a minimal amount of ethyl acetate and begin heating the mixture with stirring.

    • Continue to add ethyl acetate in small portions until the solid is completely dissolved at the boiling point of the solvent.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot filtration. Preheat a second Erlenmeyer flask and a stemless funnel with fluted filter paper by pouring hot ethyl acetate through it.

    • Quickly filter the hot solution containing your compound into the preheated flask.

  • Addition of Anti-solvent:

    • While the ethyl acetate solution is still hot, slowly add petroleum ether dropwise with continuous stirring.

    • Continue adding petroleum ether until the solution becomes slightly and persistently cloudy (turbid).

  • Clarification:

    • Add a few drops of hot ethyl acetate to the cloudy solution until it becomes clear again.

  • Crystallization:

    • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. To ensure slow cooling, you can place the flask in an insulated container.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold petroleum ether to remove any remaining soluble impurities.

  • Drying:

    • Allow the crystals to dry on the filter paper by drawing air through them for several minutes.

    • For final drying, transfer the crystals to a desiccator.

Quantitative Data

Due to the limited availability of specific solubility data for this compound, the following table provides a qualitative guide to solvent selection. It is highly recommended to perform small-scale solubility tests to determine the optimal solvent system for your specific sample.

SolventSolubility at Room TemperatureSolubility at Elevated TemperatureNotes
Ethyl Acetate Moderately SolubleHighly SolubleA good primary solvent for dissolution.
Petroleum Ether Sparingly Soluble/InsolubleSparingly SolubleA good anti-solvent to induce crystallization.
Hexanes Sparingly Soluble/InsolubleSparingly SolubleAn alternative anti-solvent to petroleum ether.
Ethanol SolubleHighly SolubleMay be too good of a solvent, leading to low recovery unless used in a mixed system.
Methanol SolubleHighly SolubleSimilar to ethanol, may result in low yields if used as a single solvent.
Toluene Moderately SolubleHighly SolubleCan be an effective solvent, but its higher boiling point may lead to "oiling out".
Water InsolubleInsolubleNot a suitable solvent for this non-polar compound.

Experimental Workflow

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation start Crude Product add_solvent Add minimum hot 'good' solvent (e.g., Ethyl Acetate) start->add_solvent dissolve Dissolve crude product with heating and stirring add_solvent->dissolve hot_filtration Hot filtration (if insoluble impurities are present) dissolve->hot_filtration add_antisolvent Add 'poor' solvent (e.g., Petroleum Ether) until cloudy hot_filtration->add_antisolvent clarify Add a few drops of 'good' solvent to clarify add_antisolvent->clarify cool_slowly Cool slowly to room temperature clarify->cool_slowly ice_bath Cool in an ice bath cool_slowly->ice_bath vacuum_filtration Collect crystals by vacuum filtration ice_bath->vacuum_filtration wash Wash with ice-cold 'poor' solvent vacuum_filtration->wash dry Dry crystals wash->dry end Pure Crystalline Product dry->end

Caption: A generalized workflow for the recrystallization of this compound.

References

Technical Support Center: Cross-Coupling Reactions with 5-Bromo-2-chloro-3-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the appropriate catalyst and troubleshooting cross-coupling reactions with the versatile building block, 5-Bromo-2-chloro-3-fluoropyridine. The information provided is based on established principles of cross-coupling chemistry and data from analogous dihalogenated pyridine systems.

Frequently Asked Questions (FAQs)

Q1: Which halogen is expected to react first in a cross-coupling reaction with this compound?

A1: In palladium-catalyzed cross-coupling reactions, the reactivity of halogens generally follows the order: I > Br > Cl > F.[1] Therefore, the Carbon-Bromine (C-Br) bond at the 5-position is significantly more reactive than the Carbon-Chlorine (C-Cl) bond at the 2-position. This inherent difference in reactivity allows for selective functionalization at the C5 position under appropriate reaction conditions.

Q2: How can I achieve selective coupling at the 2-chloro position?

A2: While the C-Br bond is more reactive, selective coupling at the C-Cl position can be achieved. This typically requires a more robust catalyst system and potentially higher reaction temperatures, and is often performed after the 5-position has already been functionalized.[2] The use of specialized, electron-rich, and bulky phosphine ligands can promote the challenging oxidative addition to the C-Cl bond.[3]

Q3: What are the most common types of cross-coupling reactions performed with substrates like this compound?

A3: The most common and synthetically useful cross-coupling reactions for this type of substrate include:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.[4]

  • Buchwald-Hartwig Amination: For the formation of C-N bonds with a wide range of amines.[1]

  • Sonogashira Coupling: For the formation of C-C triple bonds with terminal alkynes.[5]

Q4: What are some general starting conditions for a Suzuki-Miyaura coupling at the C-Br position?

A4: A good starting point for a selective Suzuki-Miyaura coupling at the C-Br position with an arylboronic acid would be:

  • Catalyst: Pd(PPh₃)₄ (5 mol%) or a combination of a palladium precursor like Pd₂(dba)₃ (2 mol%) with a suitable ligand like XPhos (4 mol%).[3][5]

  • Base: K₃PO₄ or Na₂CO₃ (2-3 equivalents).[3][5]

  • Solvent: A mixture of an organic solvent like 1,4-dioxane, toluene, or THF with water (e.g., 4:1 v/v).[4][5]

  • Temperature: 80-100 °C.[2][3]

  • Atmosphere: Inert (e.g., Argon or Nitrogen).[5]

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low or No Product Formation Inactive or deactivated catalyst.Use a fresh, high-quality palladium catalyst and ligand. Ensure the reaction is performed under a strictly inert atmosphere. Consider using a more robust pre-catalyst.[6]
Suboptimal reaction temperature.Perform a temperature screen, for example from 80 °C to 120 °C. Microwave irradiation can sometimes improve yields and reduce reaction times.[5]
Inappropriate base.The choice of base is critical. For Suzuki couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often effective. For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOtBu is commonly used.[5]
Lack of Chemoselectivity (Reaction at both C-Br and C-Cl) Reaction conditions are too harsh.Employ milder reaction conditions, such as a lower temperature or a less active catalyst system, to favor selective reaction at the more reactive C-Br bond.[2]
Catalyst system is too reactive.Avoid highly active catalyst systems designed for C-Cl activation if you are targeting the C-Br bond.
Formation of Side Products (e.g., Homocoupling, Protodeboronation in Suzuki coupling) Presence of oxygen.Thoroughly degas all solvents and reagents before use.[7]
Inefficient transmetalation.Optimize the base and solvent system. For protodeboronation, using anhydrous solvents and a milder base can be beneficial.[7]

Catalyst and Ligand Selection for Selective C-Br Functionalization

The choice of catalyst and ligand is crucial for achieving high yields and selectivity. For selective cross-coupling at the C-Br bond in the presence of a C-Cl bond, a variety of palladium-based systems can be employed.

Coupling Reaction Palladium Precursor Ligand Typical Loading (mol%) Notes
Suzuki-Miyaura Pd(OAc)₂, Pd₂(dba)₃PPh₃, XPhos, SPhosPd: 1-5, Ligand: 2-10Bulky, electron-rich phosphine ligands are generally effective.[3][5]
Buchwald-Hartwig Pd(OAc)₂, Pd₂(dba)₃BINAP, XPhos, RuPhosPd: 1-5, Ligand: 2-10The choice of ligand can depend on the nature of the amine coupling partner.[5][8]
Sonogashira Pd(PPh₃)₄, PdCl₂(PPh₃)₂PPh₃Pd: 2-5Often used with a copper(I) co-catalyst like CuI.[5]

Experimental Protocols

The following are general, representative protocols that should be optimized for specific substrates and coupling partners.

General Protocol for Suzuki-Miyaura Coupling at the C-Br Position
  • To an oven-dried reaction vessel, add this compound (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2-3 equiv.).[5]

  • In a separate vial, prepare the catalyst system by mixing the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., XPhos, 4 mol%) in the reaction solvent.

  • Add the catalyst solution to the reaction vessel.

  • The vessel is then sealed, evacuated, and backfilled with an inert gas (e.g., Argon) three times.[4]

  • Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1).

  • Stir the reaction mixture at the desired temperature (e.g., 90 °C) and monitor its progress by TLC or LC-MS.[2]

  • Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.[2]

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination at the C-Br Position
  • To an oven-dried reaction vessel, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., BINAP, 3 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).[5]

  • The vessel is evacuated and backfilled with an inert gas.[5]

  • Add the degassed solvent (e.g., toluene).[5]

  • Add this compound (1.0 equiv.) and the amine (1.2 equiv.).[5]

  • The reaction mixture is stirred at the desired temperature (e.g., 80 °C) until the starting material is consumed.[5]

  • After cooling, the reaction is quenched, and the product is extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated.

  • The crude product is purified by column chromatography.

General Protocol for Sonogashira Coupling at the C-Br Position
  • To a reaction flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the copper(I) co-catalyst (e.g., CuI, 10 mol%) if used.[2]

  • Flush the flask with an inert gas.

  • Add the degassed solvent (e.g., DMF) and the amine base (e.g., Et₃N, 2.0 equiv.).[2]

  • Add the terminal alkyne (1.2 equiv.) via syringe.[5]

  • The mixture is stirred at the desired temperature (e.g., 80 °C) and the reaction progress is monitored.[5]

  • Upon completion, the mixture is worked up by dilution with an organic solvent and washing with aqueous solutions.

  • The organic layer is dried and concentrated, and the product is purified by chromatography.

Visual Guides

Catalyst_Selection_Workflow start Define Target Transformation coupling_type Select Coupling Type start->coupling_type suzuki Suzuki-Miyaura (C-C) coupling_type->suzuki C-C buchwald Buchwald-Hartwig (C-N) coupling_type->buchwald C-N sonogashira Sonogashira (C-C triple bond) coupling_type->sonogashira C-C≡ catalyst_system Choose Catalyst System (Pd Precursor + Ligand) suzuki->catalyst_system buchwald->catalyst_system sonogashira->catalyst_system suzuki_cat Pd(OAc)₂ or Pd₂(dba)₃ + PPh₃, XPhos, or SPhos catalyst_system->suzuki_cat for Suzuki buchwald_cat Pd(OAc)₂ or Pd₂(dba)₃ + BINAP, XPhos, or RuPhos catalyst_system->buchwald_cat for Buchwald sonogashira_cat Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ (+ CuI) catalyst_system->sonogashira_cat for Sonogashira conditions Select Base and Solvent suzuki_cat->conditions buchwald_cat->conditions sonogashira_cat->conditions suzuki_cond Base: K₃PO₄, Na₂CO₃ Solvent: Dioxane/H₂O, Toluene conditions->suzuki_cond for Suzuki buchwald_cond Base: NaOtBu, Cs₂CO₃ Solvent: Toluene, Dioxane conditions->buchwald_cond for Buchwald sonogashira_cond Base: Et₃N, DIPEA Solvent: DMF, THF conditions->sonogashira_cond for Sonogashira optimize Optimize Temperature & Reaction Time suzuki_cond->optimize buchwald_cond->optimize sonogashira_cond->optimize

Caption: Catalyst selection workflow for cross-coupling reactions.

Experimental_Workflow prep 1. Prepare Reaction Vessel (Oven-dried, inert atmosphere) add_solids 2. Add Solids (Substrate, Coupling Partner, Base) prep->add_solids add_catalyst 3. Add Catalyst System (Pd Precursor + Ligand) add_solids->add_catalyst add_solvent 4. Add Degassed Solvent add_catalyst->add_solvent reaction 5. Heat and Stir (Monitor progress) add_solvent->reaction workup 6. Workup (Quench, Extract, Wash) reaction->workup purify 7. Purify (Column Chromatography) workup->purify characterize 8. Characterize Product purify->characterize Troubleshooting_Tree start Low or No Yield check_catalyst Check Catalyst Activity start->check_catalyst inactive_catalyst Use fresh catalyst/ligand Ensure inert atmosphere check_catalyst->inactive_catalyst Inactive check_temp Optimize Temperature check_catalyst->check_temp Active success Improved Yield inactive_catalyst->success temp_screen Screen 80-120 °C Consider microwave check_temp->temp_screen Suboptimal check_base Evaluate Base check_temp->check_base Optimal temp_screen->success base_screen Screen alternative bases (e.g., K₃PO₄, Cs₂CO₃, NaOtBu) check_base->base_screen Inappropriate check_reagents Check Reagent Purity check_base->check_reagents Appropriate base_screen->success purify_reagents Purify starting materials Use anhydrous solvents check_reagents->purify_reagents Impure check_reagents->success Pure purify_reagents->success

References

Technical Support Center: Solvent Effects on Nucleophilic Aromatic Substitution (SNAr) in Fluoropyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with nucleophilic aromatic substitution (SNAr) reactions of fluoropyridines.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My SNAr reaction with a fluoropyridine is sluggish or not proceeding to completion. Could the solvent be the issue?

A1: Yes, the choice of solvent is critical for the rate of SNAr reactions. The reaction proceeds through a negatively charged intermediate (Meisenheimer complex), and the solvent's ability to stabilize this intermediate while not overly stabilizing the nucleophile is key. Polar aprotic solvents are generally preferred as they can solvate the cation of the nucleophile salt, leaving the anion more "naked" and nucleophilic. In contrast, polar protic solvents can form hydrogen bonds with the nucleophile, creating a solvent cage that reduces its reactivity.[1][2] If your reaction is slow, consider switching from a protic solvent (like ethanol or water) to a polar aprotic solvent (like DMSO, DMF, or acetonitrile).

Q2: I am observing low yields and the formation of side products. How can the solvent choice help mitigate this?

A2: Low yields and side reactions can be due to several factors, including the thermal instability of reactants or products at high temperatures. Using a solvent that allows the reaction to proceed at a lower temperature can be beneficial. Highly polar aprotic solvents like DMSO and DMF often accelerate the reaction rate, which may allow you to run the reaction at a lower temperature, thus minimizing the formation of degradation byproducts.[1] Additionally, ensure your solvent is anhydrous, as water can react with strong bases and some starting materials.[3]

Q3: I need to use a protic solvent for solubility reasons. How can I improve my reaction rate?

A3: If a protic solvent is unavoidable, you may need to employ more forcing conditions, such as higher temperatures or a stronger base, to achieve a reasonable reaction rate. However, be mindful that this can lead to side product formation. Alternatively, the use of a phase-transfer catalyst in conjunction with a less polar solvent can sometimes be an effective strategy to enhance the nucleophilicity of the fluoride ion source in SNAr fluorination reactions.

Q4: How does solvent polarity, in general, affect the rate of SNAr on fluoropyridines?

A4: The SNAr reaction of a neutral nucleophile with a neutral fluoropyridine proceeds through a charged Meisenheimer complex. A more polar solvent will stabilize this charged intermediate and the transition state leading to it more than the neutral starting materials. This stabilization of the transition state lowers the activation energy and thus increases the reaction rate. Therefore, in general, increasing the solvent polarity will accelerate the reaction. However, the specific type of polar solvent (protic vs. aprotic) has a more nuanced and significant impact, as discussed in Q1.

Q5: Are there any "green" solvent alternatives for SNAr reactions on fluoropyridines?

A5: Yes, there is a growing interest in using more environmentally friendly solvents. For some SNAr reactions, water has been shown to be an effective solvent, particularly when used with a suitable base like potassium fluoride.[4] Alcohols like ethanol can also be used, although they are generally less effective than polar aprotic solvents.[5][6] Research into using deep eutectic solvents (DES) as green reaction media for SNAr reactions is also emerging.[7]

Quantitative Data on Solvent Effects

The following table summarizes the effect of different solvents on the rate of nucleophilic aromatic substitution for a representative reaction of a fluorinated aromatic compound with an amine nucleophile. The data is compiled from various sources and is intended to show general trends. Actual reaction rates will vary depending on the specific substrates and conditions.

SolventSolvent TypeDielectric Constant (ε) at 20°CRelative Rate (Qualitative)Notes
Dimethyl Sulfoxide (DMSO)Polar Aprotic47.2Very FastExcellent for SNAr, effectively solvates cations.
Dimethylformamide (DMF)Polar Aprotic36.7FastA common and effective solvent for SNAr.
AcetonitrilePolar Aprotic37.5Moderate to FastGood alternative to DMSO and DMF.
AcetonePolar Aprotic20.7ModerateCan be effective, but less polar than other aprotics.[2]
Tetrahydrofuran (THF)Polar Aprotic7.5Slow to ModerateLower polarity leads to slower rates.
EthanolPolar Protic24.6SlowSolvates the nucleophile through H-bonding, reducing its reactivity.[5][6]
MethanolPolar Protic32.7SlowSimilar to ethanol, strong nucleophile solvation.[8][9]
WaterPolar Protic80.1SlowCan be effective in some cases, especially with certain bases.[4]
TolueneNon-polar2.4Very SlowGenerally not suitable for SNAr due to poor stabilization of the charged intermediate.

Detailed Experimental Protocol: Synthesis of 2-Morpholinopyridine

This protocol describes a typical procedure for the nucleophilic aromatic substitution reaction between 2-fluoropyridine and morpholine.[3]

Materials:

  • 2-Fluoropyridine

  • Morpholine

  • Potassium Phosphate (K₃PO₄)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add potassium phosphate (1.5 equivalents).

  • Addition of Reagents: Add anhydrous DMSO to the flask, followed by 2-fluoropyridine (1.0 equivalent) and morpholine (1.2 equivalents).

  • Reaction: Stir the mixture at 130°C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and wash with water.

    • Separate the organic layer and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel to yield the pure 2-morpholinopyridine.

Visualizations

SNAr_Mechanism SNAr Reaction Mechanism reagents Fluoropyridine + Nucleophile meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) reagents->meisenheimer Nucleophilic Attack (Rate-Determining Step) product Substituted Pyridine + Fluoride Ion meisenheimer->product Elimination of Fluoride (Restores Aromaticity)

Caption: General mechanism of SNAr on a fluoropyridine.

Experimental_Workflow Experimental Workflow for SNAr setup 1. Reaction Setup (Inert Atmosphere) reagents 2. Add Solvent, Base, Fluoropyridine, & Nucleophile setup->reagents reaction 3. Heat and Stir (Monitor by TLC/LC-MS) reagents->reaction workup 4. Quench and Extract reaction->workup purification 5. Column Chromatography workup->purification product Pure Product purification->product

Caption: A typical experimental workflow for SNAr reactions.

Solvent_Effects Solvent Effects on SNAr Rate solvent Solvent Choice polar_aprotic Polar Aprotic (e.g., DMSO, DMF) solvent->polar_aprotic polar_protic Polar Protic (e.g., EtOH, H2O) solvent->polar_protic non_polar Non-Polar (e.g., Toluene) solvent->non_polar nucleophile_solvation Nucleophile Solvation polar_aprotic->nucleophile_solvation Weak ts_stabilization Transition State Stabilization polar_aprotic->ts_stabilization Strong polar_protic->nucleophile_solvation Strong (H-bonding) polar_protic->ts_stabilization Moderate non_polar->nucleophile_solvation Very Weak non_polar->ts_stabilization Weak reaction_rate Reaction Rate nucleophile_solvation->reaction_rate Decreases ts_stabilization->reaction_rate Increases

Caption: Logical relationship of solvent properties and their effect on the SNAr reaction rate.

References

Technical Support Center: Managing C-Br vs. C-Cl Reactivity in Pyridine Rings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on selective cross-coupling reactions involving 2-halopyridines.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle governing the differential reactivity of C-Br and C-Cl bonds in palladium-catalyzed cross-coupling reactions?

A1: The differential reactivity is primarily governed by the bond dissociation energy (BDE) of the carbon-halogen bond. The C-Br bond (approximately 70 kcal/mol) is weaker than the C-Cl bond (approximately 81 kcal/mol). This difference in bond strength makes the oxidative addition of the C-Br bond to a palladium(0) catalyst kinetically more favorable and generally faster than the oxidative addition of the C-Cl bond.[1][2] Consequently, it is often possible to selectively react at the C-Br position while leaving the C-Cl bond intact by carefully controlling reaction conditions.

Q2: How does the position of the halogen on the pyridine ring affect its reactivity?

A2: The position of the halogen atom on the pyridine ring significantly influences its reactivity. Halogens in the 2- and 4-positions are generally more reactive in nucleophilic aromatic substitution and can also show enhanced reactivity in cross-coupling reactions due to electronic effects from the nitrogen atom. For instance, in some palladium-catalyzed cross-couplings of dihalogenated N-heteroarenes, halides adjacent to the nitrogen (the 2-position) are conventionally more reactive.[3][4] However, this reactivity pattern can sometimes be altered by the choice of ligands and reaction conditions.[3]

Q3: What is the role of the phosphine ligand in controlling selectivity?

A3: Phosphine ligands are crucial in modulating the reactivity and selectivity of the palladium catalyst. Bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands (e.g., XPhos, SPhos), can increase the electron density on the palladium center.[5] This enhanced electron density facilitates the oxidative addition of even the stronger C-Cl bond.[5] By carefully selecting the ligand, one can either enhance the inherent reactivity difference between C-Br and C-Cl or promote reactivity at the less reactive C-Cl bond. For example, sterically hindered N-heterocyclic carbene (NHC) ligands have been shown to promote cross-coupling at the C4-position of 2,4-dichloropyridines with high selectivity.[3]

Troubleshooting Guides

Issue 1: Poor selectivity in the reaction of a bromo-chloropyridine derivative.

Your Suzuki-Miyaura coupling reaction on a 2-bromo-4-chloropyridine is resulting in a mixture of products, with significant reaction at the C-Cl position in addition to the desired C-Br coupling.

Potential Cause Troubleshooting Step Rationale
High Reaction Temperature Decrease the reaction temperature. Start at room temperature and gradually increase if no reaction occurs.The activation energy for C-Cl bond cleavage is higher than for C-Br. Lower temperatures will favor the reaction with the lower activation barrier.[6]
Highly Active Catalyst/Ligand Switch to a less electron-rich or less bulky phosphine ligand.Highly active catalyst systems can overcome the energy barrier for C-Cl activation, leading to a loss of selectivity.
Prolonged Reaction Time Monitor the reaction closely by TLC or LC-MS and stop the reaction as soon as the starting material is consumed.Extended reaction times, especially at elevated temperatures, can lead to the slow reaction of the C-Cl bond.
Incorrect Base Use a milder base. For example, switch from a strong base like Cs₂CO₃ to a weaker one like K₂CO₃ or NaHCO₃.The choice of base can influence catalyst activity and, consequently, selectivity.
Issue 2: Low or no reactivity at the C-Cl position in a sequential coupling.

After successfully performing a Sonogashira coupling at the C-Br position of a 3-bromo-5-chloropyridine, you are unable to achieve a subsequent Buchwald-Hartwig amination at the C-Cl position.

Potential Cause Troubleshooting Step Rationale
Insufficiently Active Catalyst Employ a more electron-rich and bulky ligand, such as a second-generation Buchwald ligand (e.g., BrettPhos, RuPhos).C-Cl bonds are significantly less reactive and require a highly active catalyst system to undergo oxidative addition.[5]
Low Reaction Temperature Increase the reaction temperature significantly. Reactions involving C-Cl bonds often require temperatures above 100 °C.Higher temperatures are necessary to overcome the higher activation energy of C-Cl bond cleavage.
Inappropriate Base Use a strong, non-nucleophilic base like NaOtBu or K₃PO₄.Strong bases are often required to facilitate the deprotonation of the amine and promote the catalytic cycle in Buchwald-Hartwig aminations of aryl chlorides.[7]
Catalyst Poisoning Ensure all reagents and solvents are pure and the reaction is performed under an inert atmosphere.The palladium catalyst can be sensitive to impurities, which can inhibit its activity, especially when trying to activate a less reactive bond.

Experimental Protocols

Selective Suzuki-Miyaura Coupling at the C-Br Position

This protocol is for the selective coupling of an arylboronic acid with a bromo-chloropyridine derivative at the C-Br position.

Reagents:

  • Bromo-chloropyridine derivative (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • K₂CO₃ (2.0 equiv)

  • Toluene/H₂O (4:1 mixture)

Procedure:

  • To a flame-dried Schlenk flask, add the bromo-chloropyridine derivative, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed toluene/H₂O solvent mixture via syringe.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination at the C-Cl Position

This protocol is for the amination of a chloro-substituted pyridine derivative, potentially after a previous reaction at a C-Br site.

Reagents:

  • Chloro-pyridine derivative (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • XPhos (0.08 equiv)

  • NaOtBu (1.4 equiv)

  • Anhydrous toluene

Procedure:

  • In a glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to a flame-dried Schlenk tube.

  • Add the chloro-pyridine derivative and a stir bar.

  • Seal the tube, remove it from the glovebox, and add anhydrous toluene and the amine via syringe under a positive pressure of inert gas.

  • Place the reaction mixture in a preheated oil bath at 110 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, and quench carefully with saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate, and wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography.

Data Presentation

Table 1: Ligand Effects on Selectivity in Suzuki Coupling of 2-Bromo-4-chloropyridine

LigandTemperature (°C)Yield of 2-aryl-4-chloropyridine (%)Yield of 2,4-diarylpyridine (%)Selectivity (mono/di)
PPh₃8085517:1
P(t-Bu)₃8070252.8:1
XPhos8065302.2:1
SPhos8068282.4:1

Note: Data are representative and may vary depending on the specific substrates and reaction conditions.

Visualizations

experimental_workflow cluster_start Starting Material cluster_step1 Step 1: Selective C-Br Coupling cluster_intermediate Intermediate Product cluster_step2 Step 2: C-Cl Coupling cluster_final Final Product start Bromo-chloropyridine step1 Suzuki, Sonogashira, or Buchwald-Hartwig Reaction (Milder Conditions) start->step1 intermediate Aryl/Alkynyl/Amino-chloropyridine step1->intermediate Isolate & Purify step2 Suzuki, Sonogashira, or Buchwald-Hartwig Reaction (Forcing Conditions) intermediate->step2 final Disubstituted Pyridine step2->final

Caption: Sequential cross-coupling workflow.

troubleshooting_logic start Low Selectivity (C-Br vs C-Cl) temp Is the reaction temperature high? start->temp ligand Is the ligand highly active? temp->ligand No sol_temp Lower Temperature temp->sol_temp Yes time Is the reaction time prolonged? ligand->time No sol_ligand Use Less Active Ligand ligand->sol_ligand Yes sol_time Reduce Reaction Time time->sol_time Yes

Caption: Troubleshooting poor selectivity.

References

Considerations for scaling up the synthesis of 5-Bromo-2-chloro-3-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 5-Bromo-2-chloro-3-fluoropyridine.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and scale-up of this compound, particularly focusing on the Sandmeyer reaction route starting from an aminopyridine precursor.

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield Incomplete diazotization of the starting aminopyridine.Ensure the complete dissolution of the amine in the acidic medium before adding sodium nitrite. Maintain a low temperature (0-5 °C) during the addition of sodium nitrite to ensure the stability of the diazonium salt.[1][2] Use a stoichiometric amount of sodium nitrite; excess can lead to side reactions.[2]
Decomposition of the diazonium salt intermediate.Maintain strict temperature control throughout the diazotization and Sandmeyer reaction. Diazonium salts are thermally unstable and can decompose, leading to reduced yield and the formation of byproducts.[1][2][3] Use the diazonium salt immediately after its formation. Avoid isolation of the diazonium salt, especially at a larger scale.[2]
Inefficient Sandmeyer reaction.Ensure the copper(I) catalyst is active. Use freshly prepared copper(I) bromide or chloride. The Sandmeyer reaction is a copper-catalyzed process.[4] Optimize the reaction temperature. While diazotization requires low temperatures, the Sandmeyer reaction may require gentle warming to proceed to completion. Monitor the reaction progress by TLC or HPLC.
Low Purity / Presence of Impurities Formation of biaryl byproducts.The Sandmeyer reaction proceeds via a radical mechanism, which can lead to the formation of biaryl impurities.[4] Ensure efficient stirring to maintain a homogeneous reaction mixture.
Incomplete reaction or presence of starting material.Increase the reaction time or temperature of the Sandmeyer step. Ensure the purity of the starting 2-Amino-5-chloro-3-fluoropyridine.[5]
Formation of phenolic byproducts.Incomplete conversion of the diazonium salt to the desired bromo-product can lead to hydrolysis, forming hydroxy-pyridines, especially if the reaction mixture is warmed in the presence of water before the Sandmeyer reaction is complete.[4]
Reaction Control Issues (e.g., Exothermic Runaway) Diazotization is a highly exothermic reaction.[5]On a larger scale, add the sodium nitrite solution slowly and ensure efficient cooling to dissipate the heat generated.[5] Consider using a continuous flow reactor for better temperature control and safety, especially during scale-up.[6]
Decomposition of the diazonium salt is also exothermic and can lead to a rapid release of nitrogen gas.[1][2]Never let the temperature of the diazotization reaction rise uncontrollably. Ensure proper venting to avoid pressure buildup from nitrogen gas evolution.[1]
Purification Challenges Difficulty in removing copper salts.After the reaction, quench the mixture and use an appropriate workup procedure to remove the copper catalyst. This may involve washing with an aqueous solution of a chelating agent like ammonia or ammonium chloride.
Tailing of the product on silica gel chromatography.The basic nature of the pyridine ring can cause tailing on silica gel.[5] To mitigate this, add a small amount of a basic modifier, such as triethylamine or pyridine, to the eluent.[5]
Product is a solid that is difficult to crystallize.If the product is a solid, crystallization can be an effective purification method.[5] Screen different solvent systems to find one that provides good crystal formation and impurity rejection.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A common and well-documented route is the diazotization of an appropriate aminopyridine precursor followed by a Sandmeyer reaction. For instance, 2-Amino-5-chloro-3-fluoropyridine can be converted to 2-Bromo-5-chloro-3-fluoropyridine.[7] Other approaches may involve transition metal-catalyzed halogenation reactions.[8]

Q2: What are the critical safety precautions to take during the synthesis of this compound, especially during scale-up?

A2: The diazotization step is the most hazardous part of the synthesis. Aryl diazonium salts are known to be thermally unstable and can decompose explosively, especially in solid form.[1][2] Key safety measures include:

  • Strict Temperature Control: Maintain low temperatures (typically below 5 °C) during the formation of the diazonium salt to prevent decomposition.[1][2]

  • Avoid Isolation: Do not isolate the diazonium salt intermediate. It should be generated in situ and used immediately in the subsequent Sandmeyer reaction.[2]

  • Controlled Addition of Reagents: Add the sodium nitrite solution slowly to control the exothermic reaction.[5]

  • Adequate Venting: The decomposition of diazonium salts releases nitrogen gas, which can cause a dangerous pressure buildup in a closed system.[1]

  • Consider Flow Chemistry: For larger-scale synthesis, transitioning the hazardous diazotization step to a continuous flow process can significantly improve safety.[1][6]

Q3: How can I improve the purity of my final product?

A3: Several techniques can be employed to purify this compound:

  • Acid-Base Extraction: As a basic compound, an acidic wash (e.g., dilute HCl) can be used to extract the pyridine derivative into the aqueous layer, separating it from non-basic impurities. The product can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.[5]

  • Distillation: If the product is a volatile liquid, distillation can be an effective purification method.[5]

  • Crystallization: If the product is a solid, crystallization from a suitable solvent is an excellent method for achieving high purity.[5]

  • Chromatography: Column chromatography on silica gel can be used, but be mindful of potential tailing. Adding a small amount of a base like triethylamine to the eluent can improve separation.[5]

Q4: My Sandmeyer reaction is sluggish. What can I do to improve the reaction rate?

A4: To improve the rate of the Sandmeyer reaction, you can try the following:

  • Check Catalyst Activity: Ensure your copper(I) salt is fresh and active.

  • Increase Temperature: Gently warming the reaction mixture after the diazotization is complete can increase the rate of the Sandmeyer reaction. However, this must be done cautiously to avoid uncontrolled decomposition of any remaining diazonium salt.

  • Optimize Solvent: The choice of solvent can influence the reaction rate.

Q5: What are the typical storage conditions for this compound?

A5: this compound is a halogenated organic compound and should be stored in a cool, dry, and well-ventilated area, away from light and sources of ignition.[8] It is important to prevent exposure to moisture, as this can lead to degradation.

Experimental Protocols

Synthesis of 2-Bromo-5-chloro-3-fluoropyridine from 2-Amino-5-chloro-3-fluoropyridine [7]

This protocol is provided for informational purposes and should be adapted and optimized for specific laboratory and scale-up conditions.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (g)Moles (mmol)Volume (mL)
2-Amino-5-chloro-3-fluoropyridine146.545.034-
48% Hydrobromic acid (HBr)80.91--20
Bromine (Br₂)159.81-102.35.24
Sodium nitrite (NaNO₂)69.005.8885.3-
Sodium hydroxide (NaOH)40.0012306-
Water18.02--20 + 20
Diethyl ether74.12--3 x 100
Anhydrous sodium sulfate142.04---

Procedure:

  • Diazotization:

    • In a reaction vessel equipped with a stirrer and a cooling bath, add 20 mL of 48% hydrobromic acid.

    • Cool the acid to 0 °C with stirring.

    • Slowly add 5.0 g (34 mmol) of 2-Amino-5-chloro-3-fluoropyridine to the cold acid.

    • While maintaining the temperature at 0 °C, add 5.24 mL (102.3 mmol) of bromine dropwise over 20 minutes.

    • Cool the reaction mixture to -10 °C.

    • Prepare a solution of 5.88 g (85.3 mmol) of sodium nitrite in 20 mL of water.

    • Slowly add the sodium nitrite solution to the reaction mixture over 1.5 hours, ensuring the temperature remains at -10 °C.

    • Continue stirring the mixture for an additional 30 minutes at -10 °C.

  • Sandmeyer Reaction and Workup:

    • Prepare a solution of 12 g (306 mmol) of sodium hydroxide in 20 mL of water.

    • Slowly add the sodium hydroxide solution to the reaction mixture over 30 minutes.

    • Allow the reaction mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).

    • Combine the organic layers and wash with saturated brine.

    • Dry the organic phase over anhydrous sodium sulfate.

    • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

    • The expected product is 2-bromo-5-chloro-3-fluoropyridine as a pale yellow solid. The reported yield for this lab-scale synthesis is approximately 90%.[7]

Visualizations

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start: 2-Amino-5-chloro-3-fluoropyridine reagents Prepare Reagents: - 48% HBr - Bromine - Sodium Nitrite Solution - Sodium Hydroxide Solution start->reagents diazotization Diazotization (0°C to -10°C) reagents->diazotization Add reagents sequentially sandmeyer Sandmeyer Reaction & Neutralization (Warming to RT) diazotization->sandmeyer In situ extraction Solvent Extraction (Diethyl Ether) sandmeyer->extraction washing_drying Washing & Drying extraction->washing_drying concentration Solvent Removal washing_drying->concentration purification Purification (e.g., Crystallization, Chromatography) concentration->purification end End Product: This compound purification->end

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic cluster_yield Yield Troubleshooting cluster_purity Purity Troubleshooting cluster_safety Safety Troubleshooting start Problem Encountered low_yield Low Yield? start->low_yield low_purity Low Purity? start->low_purity safety_issue Reaction Control Issue? start->safety_issue check_diazotization Verify Diazotization Conditions: - Temperature Control - Reagent Stoichiometry low_yield->check_diazotization Yes analyze_byproducts Identify Impurities (TLC, HPLC, GC-MS) low_purity->analyze_byproducts Yes review_temp_control Enhance Temperature Monitoring & Control safety_issue->review_temp_control Yes check_sandmeyer Optimize Sandmeyer Reaction: - Catalyst Activity - Reaction Time/Temp check_diazotization->check_sandmeyer solution Implement Solution & Re-evaluate check_sandmeyer->solution purification_strategy Select Purification Method: - Extraction - Crystallization - Chromatography analyze_byproducts->purification_strategy purification_strategy->solution slow_addition Ensure Slow Reagent Addition review_temp_control->slow_addition consider_flow_chem Evaluate Continuous Flow for Scale-up slow_addition->consider_flow_chem consider_flow_chem->solution

Caption: A logical workflow for troubleshooting common issues in the synthesis.

Sandmeyer_Pathway cluster_reagents start Ar-NH2 (Aminopyridine) diazonium Ar-N2+ (Diazonium Salt) start->diazonium Diazotization aryl_radical Ar• (Aryl Radical) diazonium->aryl_radical SET from Cu(I) product Ar-Br (Bromopyridine) aryl_radical->product Br transfer from Cu(II)Br side_product Ar-Ar (Biaryl Impurity) aryl_radical->side_product Dimerization reagents_diazo NaNO2, HBr (0-5°C) reagents_sandmeyer CuBr N2_loss N2

Caption: Simplified reaction pathway for the Sandmeyer bromination step.

References

Proper storage and handling conditions for 5-Bromo-2-chloro-3-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information on the proper storage and handling of 5-Bromo-2-chloro-3-fluoropyridine. It includes a troubleshooting guide and frequently asked questions to address potential issues encountered during experiments.

Proper Storage and Handling Workflow

The following diagram outlines the recommended workflow for the proper storage and handling of this compound to ensure its stability and minimize safety risks.

Caption: Workflow for receiving, handling, and storing this compound.

Storage and Handling Data

Proper storage and handling are crucial for maintaining the integrity of this compound and ensuring the safety of laboratory personnel.

Recommended Storage Conditions
ParameterRecommendationRationale
Temperature Refrigerate at 2-8°C (36-46°F).To minimize degradation and maintain chemical stability.
Atmosphere Store under an inert gas (e.g., Argon or Nitrogen).This compound is air-sensitive and protecting it from atmospheric moisture and oxygen is crucial.
Light Protect from light.Halogenated pyridines can be light-sensitive and may degrade upon exposure.[1]
Container Keep in a tightly sealed, original container.To prevent contamination and exposure to air and moisture.
Location Store in a dry, well-ventilated area.To prevent moisture absorption and ensure a safe storage environment.[2]
Personal Protective Equipment (PPE) and Safety Measures
Equipment/MeasureSpecificationPurpose
Gloves Chemical-resistant gloves (e.g., Nitrile).To prevent skin contact, as the compound is a skin irritant.[3]
Eye Protection Safety glasses or goggles.To protect eyes from splashes, as it can cause serious eye irritation.[3]
Lab Coat Standard laboratory coat.To protect clothing and skin from accidental spills.
Work Area Well-ventilated chemical fume hood.To avoid inhalation of dust or vapors, as it may cause respiratory irritation.[3]
Handling Practices Avoid creating dust. Wash hands thoroughly after handling.To minimize exposure risk.[2]

Troubleshooting Guide

This section addresses common issues that may arise during the use of this compound.

IssuePossible CauseRecommended Action
Inconsistent experimental results Degradation of the compound due to improper storage.Verify storage conditions (temperature, inert atmosphere). If degradation is suspected, it is advisable to use a fresh batch of the reagent.
Compound appears discolored (yellowish) Exposure to air, light, or elevated temperatures.While slight discoloration may not always indicate significant degradation for all applications, it is a sign of potential impurity. For sensitive reactions, using a fresh, colorless sample is recommended. Pyridine and its derivatives can appear yellow when impure.[4]
Difficulty dissolving the solid Use of an inappropriate solvent.This compound is generally soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate.[1] It has low solubility in water.[1]
Skin or eye irritation occurs Accidental exposure.In case of skin contact, wash immediately with plenty of water. For eye contact, rinse cautiously with water for several minutes.[5] Seek medical attention if irritation persists.[5]

Frequently Asked Questions (FAQs)

Q1: What is the optimal storage temperature for this compound?

It is recommended to store this compound in a refrigerator at 2-8°C.

Q2: Why is it necessary to store this compound under an inert atmosphere?

This compound is sensitive to air and moisture.[1] Storing it under an inert gas like argon or nitrogen prevents degradation that can occur upon exposure to atmospheric components.

Q3: What are the primary hazards associated with handling this compound?

The primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[3] It is crucial to handle this compound with appropriate personal protective equipment in a well-ventilated area.

Q4: What materials should be avoided when working with this compound?

This compound is incompatible with strong oxidizing agents.[6] Pyridine and its derivatives can also react violently with strong acids and some metals.[6][7] It is important to consult the Safety Data Sheet (SDS) for a comprehensive list of incompatible materials.

Q5: What are the visual signs of degradation for this compound?

A change in color from white/colorless to yellow can be an indication of degradation or impurity.[4] For experiments sensitive to purity, it is best to use a sample that is free from discoloration.

Q6: How should I dispose of waste containing this compound?

Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste. Consult your institution's environmental health and safety office for specific guidelines.

References

Technical Support Center: Optimizing Column Chromatography for Purification of Fluoropyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions (FAQs) for the purification of fluoropyridine derivatives via column chromatography.

Troubleshooting Guides

This section addresses common issues encountered during the column chromatography of fluoropyridine derivatives, offering potential causes and solutions.

Issue 1: Poor Separation or Co-elution of Impurities

Poor separation is a frequent challenge, often stemming from suboptimal mobile or stationary phase selection.

ParameterRecommendationRationale
Mobile Phase Polarity Adjust the solvent ratio. If Rf values are too high, decrease the polarity of the mobile phase. If they are too low, a gradual increase in polarity (gradient elution) may be necessary.[1]Fine-tuning the mobile phase strength is crucial for achieving differential migration of compounds on the stationary phase.
Mobile Phase Additives For acidic impurities, consider adding a small amount of a basic modifier like triethylamine (TEA) (0.1-1% v/v) to the mobile phase.[2] For basic impurities, a small amount of an acidic modifier like acetic acid or formic acid (0.1-1% v/v) can be beneficial.[3]Modifiers can alter the ionization state of impurities, thereby changing their interaction with the silica gel and improving separation.
Stationary Phase Selection If silica gel fails, consider alternative stationary phases. Alumina can be effective for acid-sensitive compounds.[4] For challenging separations, fluorinated stationary phases (e.g., pentafluorophenyl) can offer alternative selectivity.[5][6]Different stationary phases provide different interaction mechanisms (e.g., polar, ion-exchange), which can be exploited to resolve difficult-to-separate compounds.[7][8]

Issue 2: Peak Tailing

Peak tailing is a common problem when purifying basic compounds like pyridines on silica gel.[9]

ParameterRecommendationRationale
Mobile Phase Additives Add a competing base, such as triethylamine (TEA) or pyridine (0.1-2% v/v), to the eluent.[9]The basic nitrogen of the fluoropyridine can interact strongly with acidic silanol groups on the silica surface, causing tailing. A competing base will mask these sites.[9]
pH Adjustment For reversed-phase chromatography, adjusting the mobile phase pH to be at least 2 units away from the compound's pKa can improve peak shape.[10][11]Controlling the ionization state of the analyte can minimize secondary interactions with the stationary phase.
Stationary Phase Deactivation Pre-treat the silica gel by flushing the column with a solvent system containing triethylamine before loading the sample.[2]This deactivates the acidic sites on the silica gel, reducing the likelihood of strong interactions that lead to tailing.

Issue 3: Low Compound Recovery

Low recovery can be due to irreversible adsorption on the column or decomposition.

ParameterRecommendationRationale
Compound Stability Test the stability of your fluoropyridine derivative on silica gel using a 2D TLC experiment.[4][12]Some compounds can decompose on acidic silica gel. If decomposition is observed, a less acidic stationary phase like deactivated silica or alumina should be used.[4]
Sample Loading Ensure the sample is fully dissolved in the loading solvent. If solubility is an issue, consider dry loading the sample onto the column.[2]Precipitation of the sample on the column can lead to poor recovery and band broadening.
Elution Strength If the compound is not eluting, gradually increase the polarity of the mobile phase (gradient elution).[4]The compound may be too strongly adsorbed to the stationary phase, requiring a stronger solvent to elute.

Experimental Protocols

Protocol 1: Standard Silica Gel Column Chromatography

  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase.

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles.

  • Equilibration: Run 2-3 column volumes of the initial mobile phase through the packed column to ensure it is well-equilibrated.

  • Sample Loading: Dissolve the crude fluoropyridine derivative in a minimal amount of the mobile phase or a slightly more polar solvent.[12] Carefully apply the sample to the top of the column.

  • Elution: Begin elution with the initial mobile phase. If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds.

  • Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Compound Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Deactivating Silica Gel for Acid-Sensitive Compounds

  • Prepare a Deactivating Solvent System: Add 1-3% triethylamine to your chosen mobile phase.[2]

  • Pack the Column: Pack the column with silica gel as described in the standard protocol using the deactivating solvent system.

  • Flush the Column: Flush the packed column with one column volume of the deactivating solvent system.[2]

  • Proceed with Chromatography: You can now run the column with either the deactivating system or your standard mobile phase.[2]

Frequently Asked Questions (FAQs)

Q1: What is the best initial solvent system for purifying a novel fluoropyridine derivative?

A: A good starting point for many organic compounds is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. The optimal ratio can be determined by running TLC plates with varying solvent compositions. Aim for an Rf value of 0.2-0.3 for your target compound in the chosen solvent system for good separation on a column.[2]

Q2: My fluoropyridine derivative is not moving off the baseline on the TLC plate, even with 100% ethyl acetate. What should I do?

A: This indicates your compound is very polar. You will need to use a more polar mobile phase. Try a solvent system containing dichloromethane and methanol, or ethyl acetate and methanol. Start with a low percentage of methanol (e.g., 1-5%) and gradually increase it.

Q3: I see multiple spots on my TLC after the column that I believe are my compound. What could be happening?

A: This could be due to several factors. Your compound might be degrading on the silica gel.[4] Perform a 2D TLC to check for stability.[12] Alternatively, if your molecule has restricted bond rotation, you might be observing rotamers, which can sometimes be separated by chromatography.

Q4: Can I use a C18 column (reversed-phase) for purifying fluoropyridine derivatives?

A: Yes, reversed-phase chromatography can be very effective. The stationary phase is non-polar (C18), and the mobile phase is polar (typically a mixture of water and acetonitrile or methanol).[10] This technique separates compounds based on their hydrophobicity. The introduction of fluorine can increase the lipophilicity of a molecule, making reversed-phase a suitable option.[10]

Q5: How does the position of the fluorine atom on the pyridine ring affect its purification?

A: The position of the fluorine atom can significantly influence the electronic properties and polarity of the molecule. The high electronegativity of fluorine can lower the pKa of the pyridine nitrogen, making it less basic.[10] This can affect its interaction with the stationary phase and may influence the degree of peak tailing. The overall polarity of the molecule will also change, which will affect its retention time.

Visualizations

Troubleshooting_Workflow start Start Purification issue Identify Issue start->issue poor_sep Poor Separation issue->poor_sep Co-elution tailing Peak Tailing issue->tailing Asymmetric Peaks low_recovery Low Recovery issue->low_recovery Material Loss sol_sep1 Adjust Mobile Phase Polarity poor_sep->sol_sep1 sol_tail1 Add Competing Base (e.g., TEA) tailing->sol_tail1 sol_rec1 Check Compound Stability (2D TLC) low_recovery->sol_rec1 sol_sep2 Add Mobile Phase Modifier (Acid/Base) sol_sep1->sol_sep2 sol_sep3 Change Stationary Phase (e.g., Alumina, Fluorous) sol_sep2->sol_sep3 end Purification Optimized sol_sep3->end sol_tail2 Deactivate Silica Gel sol_tail1->sol_tail2 sol_tail2->end sol_rec2 Use Dry Loading Technique sol_rec1->sol_rec2 sol_rec3 Increase Eluent Strength (Gradient) sol_rec2->sol_rec3 sol_rec3->end

Caption: A workflow for troubleshooting common column chromatography issues.

Method_Development_Workflow start Crude Product tlc 1. TLC Analysis (Solvent Screen) start->tlc rf_check Rf of Target ~0.2-0.3? tlc->rf_check adjust_solvent Adjust Solvent Polarity rf_check->adjust_solvent No stability_check 2. Compound Stability Check (2D TLC) rf_check->stability_check Yes adjust_solvent->tlc stable Compound Stable? stability_check->stable change_sp Consider Alternative Stationary Phase (e.g., Alumina) stable->change_sp No run_column 3. Run Column Chromatography stable->run_column Yes change_sp->run_column analyze 4. Analyze Fractions (TLC) run_column->analyze combine 5. Combine Pure Fractions & Evaporate analyze->combine final_product Pure Fluoropyridine Derivative combine->final_product

Caption: A logical workflow for method development in fluoropyridine purification.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 5-Bromo-2-chloro-3-fluoropyridine in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of substituted pyridines is a cornerstone in the synthesis of novel therapeutic agents and functional materials. Among the vast array of available building blocks, 5-Bromo-2-chloro-3-fluoropyridine presents a unique scaffold for selective chemical modifications. This guide provides a comparative analysis of its reactivity in three key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The discussion is supported by experimental data from closely related halopyridines to infer reactivity and selectivity, offering a valuable resource for synthetic planning.

Understanding the Reactivity Landscape of Halopyridines

The reactivity of halopyridines in palladium-catalyzed cross-coupling reactions is primarily governed by the carbon-halogen (C-X) bond strength. The generally accepted order of reactivity is C-I > C-Br > C-Cl > C-F. This trend dictates that the oxidative addition of the C-X bond to the palladium(0) catalyst, often the rate-determining step, is more facile for weaker C-X bonds.

In the case of this compound, the presence of three different halogens offers distinct opportunities for chemoselective functionalization. Based on the established reactivity trend, the C-Br bond at the 5-position is the most labile and therefore the most likely site for initial cross-coupling under standard conditions. The C-Cl bond at the 2-position is less reactive and typically requires more forcing conditions or specialized catalyst systems to react. The C-F bond at the 3-position is the strongest and generally unreactive in these palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the fluorine atom, however, can influence the overall electron density of the pyridine ring and thereby affect the reactivity of the other halogen substituents.

Data Presentation: A Comparative Overview of Reactivity

The following tables summarize experimental data for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings of halopyridines structurally similar to this compound. This data serves as a valuable guide for predicting the reactivity and optimizing reaction conditions for the target molecule.

Table 1: Suzuki-Miyaura Coupling of Substituted Halopyridines

EntryHalopyridine SubstrateCoupling PartnerCatalyst SystemBase / SolventTemp. (°C) / Time (h)Yield (%)Reference
15-Bromo-2-methylpyridin-3-amineArylboronic acidPd(PPh₃)₄ (5 mol%)K₃PO₄ / 1,4-Dioxane/H₂O85-95 / >15Moderate to Good[1]
23-Bromo-5-fluoro-2-methoxypyridineArylboronic acidNot specifiedNot specifiedMilder conditionsHigher than chloro-analog[2]
33-Chloro-5-fluoro-2-methoxypyridineArylboronic acidNot specifiedNot specifiedMore forcing conditionsLower than bromo-analog[2]

Table 2: Buchwald-Hartwig Amination of Substituted Halopyridines

EntryHalopyridine SubstrateAmineCatalyst SystemBase / SolventTemp. (°C) / Time (h)Yield (%)Reference
15-Bromo-2-chloropyridineMorpholinePd(dba)₂ / XantphosCs₂CO₃ / Toluene100 / 396 (of 5-amino-2-chloropyridine)[3]
23-Bromo-2-aminopyridineMorpholinePd₂(dba)₃ / XPhosLiHMDS / THF65 / 1640[4]

Table 3: Sonogashira Coupling of Substituted Halopyridines

EntryHalopyridine SubstrateAlkyneCatalyst SystemBase / SolventTemp. (°C) / Time (h)Yield (%)Reference
16-Bromo-3-fluoro-2-cyanopyridineUnfunctionalized alkynesPd(PPh₃)₄ / CuIEt₃N / THFRT / 1685-93[5]
26-Bromo-3-fluoro-2-cyanopyridineFunctionalized alkynesPd(PPh₃)₄ / CuIEt₃N / THFRT / 1690[5]

Experimental Protocols

The following are generalized experimental protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions. These should be considered as starting points and may require optimization for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling

  • Reaction Setup: To an oven-dried Schlenk flask, add the halopyridine (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Catalyst and Solvent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and degassed solvent (e.g., 1,4-dioxane/water, 4:1 mixture).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography.

Protocol 2: Buchwald-Hartwig Amination

  • Reaction Setup: To an oven-dried Schlenk tube, add the halopyridine (1.0 mmol), the amine (1.2 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., Cs₂CO₃ or NaOtBu, 1.4 mmol).

  • Inert Atmosphere: Seal the tube and evacuate and backfill with an inert gas three times.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography.

Protocol 3: Sonogashira Coupling

  • Reaction Setup: To a degassed solution of the halopyridine (1.0 mmol) in a suitable solvent (e.g., THF/Et₃N, 2:1 mixture), add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the copper(I) co-catalyst (e.g., CuI, 5-10 mol%).

  • Inert Atmosphere: Ensure the reaction is maintained under an inert atmosphere.

  • Reagent Addition: Add the terminal alkyne (1.1 mmol) dropwise to the reaction mixture.

  • Reaction: Stir the reaction at room temperature or with gentle heating as required.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, filter the reaction mixture through a pad of celite and concentrate the filtrate.

  • Purification: Purify the crude product by column chromatography.[5]

Mandatory Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Product Isolation setup 1. Add Halopyridine, Coupling Partner, & Base to Oven-Dried Flask inert 2. Establish Inert Atmosphere (Ar/N₂) setup->inert catalyst 3. Add Palladium Catalyst & Ligand inert->catalyst solvent 4. Add Degassed Solvent catalyst->solvent react 5. Heat and Stir Reaction Mixture solvent->react monitor 6. Monitor Progress (TLC, LC-MS) react->monitor workup 7. Aqueous Work-up & Extraction monitor->workup purify 8. Column Chromatography workup->purify product Final Product purify->product

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

suzuki_cycle pd0 Pd(0)L_n pd2_halide R-Pd(II)(X)L_n pd0->pd2_halide Oxidative Addition (R-X) pd2_couple R-Pd(II)(Ar)L_n pd2_halide->pd2_couple Transmetalation (Ar-B(OR)₂) pd2_couple->pd0 Reductive Elimination (R-Ar) RAr R-Ar RX R-X ArB Ar-B(OR)₂

References

Suzuki Coupling: A Comparative Guide to Bromo- vs. Chloro-Substituted Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice between bromo- and chloro-pyridines in Suzuki-Miyaura cross-coupling reactions is a critical decision that balances reactivity with cost and availability. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to inform your synthetic strategy.

The fundamental difference in reactivity between bromo- and chloro-pyridines in palladium-catalyzed Suzuki coupling lies in the carbon-halogen (C-X) bond dissociation energy. The C-Br bond is weaker than the C-Cl bond, making the rate-determining oxidative addition step of the catalytic cycle more facile for bromopyridines.[1] Consequently, bromopyridines are generally more reactive and can often be coupled under milder conditions with a broader range of catalysts.[1]

However, the lower cost and wider commercial availability of chloro-pyridines make them highly attractive starting materials, particularly for large-scale synthesis.[2] Significant advancements in catalyst technology, especially the development of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) and N-heterocyclic carbenes (NHCs), have led to highly active palladium systems capable of efficiently coupling these less reactive chloro-substrates.[1][3]

Performance Comparison: Bromo- vs. Chloro-Pyridines in Suzuki Coupling

The following tables summarize quantitative data from various sources, showcasing typical reaction conditions and yields for the Suzuki coupling of bromo- and chloro-pyridines with arylboronic acids.

Table 1: Suzuki Coupling of Bromopyridines

SubstrateCoupling PartnerCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
2-BromopyridinePhenylboronic acidPd(OAc)₂ (2)NoneK₂CO₃ (2)50% aq. Isopropanol801-4Good to Excellent[4]
2-BromopyridineArylboronic acidPd(PPh₃)₄ (5)---K₃PO₄ (2.2)1,4-Dioxane/H₂O (4:1)9012-24Moderate to Good[4]
4-BromopyridineArylboronic acidPd₂(dba)₃ (1.5)XPhos (3.0)K₃PO₄ (3)THF8012High[5]
5-Bromo-2-methylpyridin-3-amineArylboronic acidsPd(PPh₃)₄---K₃PO₄1,4-Dioxane/H₂O (4:1)85-95---Moderate to Good[6]

Table 2: Suzuki Coupling of Chloropyridines

SubstrateCoupling PartnerCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
2-ChloropyridinePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O1001895[3]
2-ChloropyridinePhenylboronic acidPd(OAc)₂ (2)XPhos (4)K₃PO₄ (2)t-AmylOH1001698[3]
2-ChloropyridinePhenylboronic acidPEPPSI-IPr (2)---K₂CO₃ (2)Dioxane/H₂O80492[3]
2-ChloropyridinePyridine-3-boronic acidPd(OAc)₂ (2)SPhos (4)Cs₂CO₃ (2)1,4-Dioxane/H₂O10018High[7]

Experimental Workflows and Logical Relationships

The general workflow for a Suzuki coupling experiment is outlined below. This process is adaptable for both bromo- and chloro-pyridine substrates, with the primary differences lying in the specific catalyst, ligand, and reaction conditions employed.

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Halopyridine, Boronic Acid, Base, Catalyst, and Ligand inert Establish Inert Atmosphere (N2 or Ar) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat to Reaction Temperature solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Aqueous Work-up & Extraction cool->extract purify Column Chromatography extract->purify

A typical experimental workflow for a Suzuki coupling reaction.

The underlying catalytic cycle for the Suzuki-Miyaura reaction is a well-established pathway involving three key steps: oxidative addition, transmetalation, and reductive elimination. Understanding this cycle is crucial for optimizing reaction conditions and troubleshooting.

References

A Comparative Guide to Alternative Building Blocks for 5-Bromo-2-chloro-3-fluoropyridine in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and materials science, the strategic selection of building blocks is paramount to the efficient synthesis of complex molecules. 5-Bromo-2-chloro-3-fluoropyridine is a versatile reagent, widely employed in cross-coupling reactions to introduce a functionalized pyridine scaffold. However, exploring alternative building blocks can offer advantages in reactivity, cost, and availability, enabling a broader synthetic scope. This guide provides an objective comparison of viable alternatives to this compound, supported by experimental data for key palladium-catalyzed reactions.

Reactivity Principles in Cross-Coupling Reactions

The performance of halogenated pyridines in common cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, is largely governed by the nature of the carbon-halogen (C-X) bond. The generally accepted order of reactivity is C-I > C-Br > C-Cl.[1][2] This trend is attributed to the bond dissociation energies; weaker bonds are more readily cleaved during the oxidative addition step of the catalytic cycle, which is often rate-limiting. Consequently, iodo-substituted pyridines are typically more reactive than their bromo- and chloro-analogs, often requiring milder reaction conditions and affording higher yields.

Alternative Building Blocks: A Comparative Overview

Several halogenated pyridines can be considered as alternatives to this compound, each with distinct reactivity profiles. The primary alternatives include iodo- and other bromo-substituted pyridines, as well as di- and tri-chlorinated pyridines.

Key Alternatives:

  • 5-Iodo-2-chloro-3-fluoropyridine: Expected to be more reactive than its bromo counterpart due to the weaker C-I bond. This can lead to higher yields and faster reaction times in cross-coupling reactions.

  • 2,5-Dibromo-3-fluoropyridine: Offers two reactive sites for sequential functionalization. The relative reactivity of the two bromine atoms can be influenced by steric and electronic factors.

  • 2,4-Dichloropyridine: A readily available and cost-effective alternative. While less reactive than brominated pyridines, the chlorine atoms can be activated under specific catalytic conditions, often requiring more robust ligands and higher temperatures.[3]

Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. The choice of the halogen on the pyridine ring significantly impacts the reaction outcome. While direct side-by-side comparative data for this compound and its iodo- and dibromo-analogs under identical conditions is scarce in the literature, the general principles of reactivity allow for a qualitative comparison. For instance, in the coupling of various halopyrimidines, a class of compounds with similar electronic properties to pyridines, the iodo-substituted derivatives consistently demonstrate higher reactivity.

Table 1: Illustrative Comparison of Halogen Reactivity in Suzuki-Miyaura Coupling

Halogenated Pyridine (Illustrative)Coupling PartnerCatalyst SystemBaseSolventTemp. (°C)Yield (%)Reference
5-Iodo-2'-deoxyuridine3-Methoxyphenylboronic acidSerrKap Palladacycle (1 mol%)K₃PO₄H₂O:EtOH6076[4]
5-Bromo-2-methylpyridin-3-amineVarious arylboronic acidsPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-95Moderate to Good[5]
2,3,5-TrichloropyridinePhenylboronic acidPd(OAc)₂K₂CO₃H₂O10085[6]

Note: This table provides illustrative data from reactions with similar heterocyclic systems to demonstrate the general reactivity trends. Direct quantitative comparison requires identical reaction conditions.

Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. Similar to the Suzuki-Miyaura coupling, the reactivity of the halogenated pyridine is a critical factor. The use of more reactive iodo- or bromo-pyridines can allow for milder reaction conditions and a broader substrate scope. For less reactive chloropyridines, the use of specialized ligands, such as bulky, electron-rich phosphines (e.g., XPhos, SPhos), is often necessary to achieve high yields.[7]

Table 2: Catalyst Systems for Buchwald-Hartwig Amination of Halopyridines

Halopyridine SubstrateAmineCatalyst PrecursorLigandBaseSolventTemperature (°C)Yield (%)Reference
2-Bromo-13α-estrone 3-methyl etherAnilinePd(OAc)₂X-PhosKOt-BuToluene10083[7]
2,4-DichloropyridineAnilinePd(OAc)₂DPPFNaOt-BuToluene110>99 (for C-2 amination)[3]

Note: This table highlights effective catalyst systems for the amination of different halopyridines, demonstrating the need for tailored conditions based on the substrate's reactivity.

Experimental Protocols

Detailed experimental procedures are crucial for replicating and building upon published results. Below are representative protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions involving halogenated pyridines.

General Protocol for Suzuki-Miyaura Coupling of a Halopyridine

Materials:

  • Halopyridine (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, 2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water, toluene)

Procedure:

  • To a dry reaction vessel, add the halopyridine, arylboronic acid, and base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent and the palladium catalyst.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination of a Halopyridine

Materials:

  • Halopyridine (1.0 equiv)

  • Amine (1.1-1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, SPhos, 2-4 mol%)

  • Base (e.g., NaOt-Bu, K₃PO₄, 1.5-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, combine the halopyridine, amine, base, palladium precatalyst, and phosphine ligand in a dry reaction vessel.

  • Add the anhydrous, degassed solvent.

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing Synthetic Pathways

The following diagrams illustrate the general catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions, as well as a decision workflow for selecting an appropriate building block.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'B(OH)2, Base) Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination [Ar-Ar'] [Ar-Ar'] Ar-Pd(II)(Ar')L2->[Ar-Ar'] Product

Suzuki-Miyaura Catalytic Cycle

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) [Ar-Pd(II)(NR'R'')L2]+ [Ar-Pd(II)(NR'R'')L2]+ Ar-Pd(II)(X)L2->[Ar-Pd(II)(NR'R'')L2]+ Amine Coordination (HNR'R'') Ar-Pd(II)(NR'R'')L Ar-Pd(II)(NR'R'')L [Ar-Pd(II)(NR'R'')L2]+->Ar-Pd(II)(NR'R'')L Deprotonation (Base) Ar-Pd(II)(NR'R'')L->Pd(0)L2 Reductive Elimination [Ar-NR'R''] [Ar-NR'R''] Ar-Pd(II)(NR'R'')L->[Ar-NR'R''] Product

Buchwald-Hartwig Amination Catalytic Cycle

Building_Block_Selection start Need to Synthesize a 2,3,5-Trisubstituted Pyridine reactivity_check Is high reactivity and mild conditions a priority? start->reactivity_check cost_check Is cost and availability the primary concern? reactivity_check->cost_check No iodo Consider 5-Iodo-2-chloro-3-fluoropyridine reactivity_check->iodo Yes sequential_check Is sequential functionalization of two positions required? cost_check->sequential_check No dichloro Consider 2,4-Dichloropyridine (requires robust catalyst) cost_check->dichloro Yes bromo Use this compound sequential_check->bromo No dibromo Consider 2,5-Dibromo-3-fluoropyridine sequential_check->dibromo Yes

Decision Workflow for Building Block Selection

Conclusion

While this compound remains a valuable and versatile building block, a careful consideration of its alternatives can provide significant advantages in synthetic efficiency and scope. For reactions requiring high reactivity and mild conditions, 5-iodo-2-chloro-3-fluoropyridine presents a superior choice. For applications where cost is a primary driver, readily available dichloropyridines can be effective, provided that optimized catalytic systems are employed. Finally, for syntheses requiring sequential functionalization, di-bromo substituted pyridines offer a strategic advantage. The choice of building block should be guided by a comprehensive analysis of the specific synthetic goals, including desired reactivity, cost-effectiveness, and the complexity of the target molecule.

References

Unlocking the Therapeutic Potential: A Comparative Analysis of 5-Bromo-2-chloro-3-fluoropyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel bioactive scaffolds is relentless. Among the myriad of heterocyclic compounds, 5-Bromo-2-chloro-3-fluoropyridine has emerged as a versatile building block for the synthesis of a new generation of therapeutic agents. This guide provides a comprehensive comparison of the biological activities of its derivatives, supported by experimental data, to illuminate their potential in anticancer, antimicrobial, and enzyme inhibition applications.

The strategic placement of bromo, chloro, and fluoro substituents on the pyridine ring endows the parent molecule with multiple reactive sites, allowing for selective functionalization and the creation of diverse chemical libraries. This inherent reactivity has been harnessed by medicinal chemists to develop compounds with significant biological activities.

Comparative Analysis of Biological Activity

While a comprehensive dataset for a wide range of this compound derivatives is still emerging in the public domain, preliminary studies and research on structurally related compounds indicate significant potential. The following sections present a synopsis of the observed biological activities.

Anticancer Activity

Derivatives of this compound are being investigated as potent anticancer agents, particularly as kinase inhibitors. The pyridine scaffold is a common feature in many approved and investigational kinase inhibitors, and the unique electronic properties of this highly halogenated pyridine ring can be exploited to achieve high potency and selectivity.

A comprehensive table of anticancer activity for specific derivatives of this compound with reported IC50 values is currently under development as more research data becomes publicly available.

Antimicrobial Activity

The antimicrobial potential of pyridine derivatives is well-documented. The incorporation of halogens, such as bromine and fluorine, is known to enhance the antimicrobial efficacy of organic compounds. While specific MIC values for a broad series of this compound derivatives are not yet widely published, initial research suggests that these compounds could serve as a promising foundation for the development of new antibacterial and antifungal agents. One study on the chemoselective amination of this compound, however, reported that the synthesized derivatives did not exhibit significant antimicrobial activity, highlighting the importance of the specific substitutions on the pyridine ring for biological effect.[1]

A detailed table of antimicrobial activity with MIC values for specific derivatives will be populated as further research findings are disseminated.

Enzyme Inhibition

The this compound core is a valuable starting point for the development of specific enzyme inhibitors. For instance, this scaffold has been utilized in the synthesis of inhibitors for Protein Arginine Methyltransferase 5 (PRMT5), a validated target in oncology.[2] The ability to selectively modify different positions of the pyridine ring allows for the fine-tuning of interactions with the enzyme's active site.

A table summarizing the enzyme inhibition data (e.g., IC50 values) for derivatives of this compound is being compiled and will be presented as more data becomes available.

Experimental Protocols

To ensure the reproducibility and validation of the biological activity data, detailed experimental methodologies are crucial. The following are standard protocols for the key assays mentioned.

MTT Assay for Anticancer Screening

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After 24 hours, replace the old medium with 100 µL of fresh medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Experimental Workflow for Anticancer Drug Screening

MTT_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plates start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 add_compounds Add Compounds to Cells incubate1->add_compounds prepare_compounds Prepare Compound Dilutions prepare_compounds->add_compounds incubate2 Incubate 48-72h add_compounds->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Solubilize Formazan incubate3->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance analyze_data Analyze Data (Calculate IC50) read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow of the MTT assay for determining the cytotoxic effects of compounds.

Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • This compound derivatives (dissolved in a suitable solvent)

  • Inoculum standardized to 0.5 McFarland turbidity

  • Microplate reader or visual inspection

Procedure:

  • Prepare Compound Dilutions: Prepare a two-fold serial dilution of the test compounds in the broth medium directly in the 96-well plate. The final volume in each well should be 50 µL.

  • Prepare Inoculum: Prepare a suspension of the microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension in the broth medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add 50 µL of the standardized inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL.

  • Controls: Include a growth control well (inoculum without compound) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria or at a suitable temperature and duration for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as detected by the naked eye or a microplate reader.

Experimental Workflow for MIC Determination

MIC_Workflow start Start prepare_dilutions Prepare Serial Dilutions of Compounds in Plate start->prepare_dilutions inoculate_plate Inoculate Plate with Microorganism prepare_dilutions->inoculate_plate prepare_inoculum Prepare Standardized Microbial Inoculum prepare_inoculum->inoculate_plate incubate Incubate Plate inoculate_plate->incubate read_results Read Results (Visual or Spectrophotometric) incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of compounds.

Signaling Pathways

The biological effects of pyridine derivatives are often mediated through their interaction with specific signaling pathways. In cancer, for instance, these compounds can modulate pathways crucial for cell survival, proliferation, and angiogenesis.

Kinase Inhibition Signaling Pathway

Many pyridine-based compounds function as ATP-competitive inhibitors of protein kinases. By binding to the ATP-binding pocket of a kinase, they prevent the phosphorylation of downstream substrates, thereby disrupting the signaling cascade.

Kinase Inhibition Pathwaydot

Kinase_Inhibition cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase Kinase Protein Kinase Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Downstream Downstream Signaling PhosphoSubstrate->Downstream Response Cellular Response (e.g., Proliferation, Survival) Downstream->Response Inhibitor This compound Derivative (Inhibitor) Inhibitor->Kinase Inhibits

References

A Comparative Guide to the Spectroscopic Confirmation of 5-Bromo-2-chloro-3-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The definitive structural elucidation of complex organic molecules is a cornerstone of modern chemical research and drug development. For highly substituted heteroaromatic compounds such as 5-Bromo-2-chloro-3-fluoropyridine, a multi-faceted spectroscopic approach is essential for unambiguous structure confirmation. This guide provides a comparative overview of the key spectroscopic methods—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—that would be employed to verify the structure of this compound.

Comparative Spectroscopic Data

The following tables summarize the expected and observed spectroscopic data for this compound and its structural isomers. These comparisons highlight the diagnostic power of each technique.

Table 1: ¹H NMR Spectral Data Comparison

CompoundH-4 Chemical Shift (δ, ppm)H-6 Chemical Shift (δ, ppm)Key Coupling Constants (J, Hz)
This compound (Predicted) ~ 7.8 - 8.2 (d)~ 8.3 - 8.6 (d)⁴J(H-F) ≈ 2-4 Hz, ⁵J(H-H) ≈ 2-3 Hz
2-Bromo-5-chloro-3-fluoropyridine[1]7.48 (dd)8.23 (d)J = 7.1, 2.1 Hz
5-Bromo-2-chloropyridine7.72 (dd)8.63 (d)J = 8.5, 2.4 Hz
2-Chloro-5-fluoropyridine7.55 (ddd)8.25 (d)J = 9.0, 7.7, 3.1 Hz

Table 2: ¹³C NMR Spectral Data Comparison (Predicted vs. Observed for Similar Structures)

CompoundC2 (δ, ppm)C3 (δ, ppm)C4 (δ, ppm)C5 (δ, ppm)C6 (δ, ppm)
This compound (Predicted) ~150-155 (d, J(C-F) ≈ 15-25 Hz)~155-160 (d, J(C-F) ≈ 240-260 Hz)~125-130 (d, J(C-F) ≈ 5-10 Hz)~115-120 (s)~145-150 (d, J(C-F) ≈ 2-5 Hz)
2-Bromo-5-fluoropyridine142.4 (d, J=23.5 Hz)123.6 (d, J=4.6 Hz)140.9 (d, J=26.2 Hz)158.4 (d, J=258.5 Hz)150.3 (d, J=14.7 Hz)
5-Bromo-2-chloropyridine150.9128.9141.5121.1150.4

Table 3: Mass Spectrometry and Infrared Spectroscopy Data Comparison

Spectroscopic MethodThis compound (Expected)Alternative Compound Example: 5-Bromo-2-chloropyridine
Mass Spectrometry (EI) Molecular Ion (M⁺) cluster around m/z 209, 211, 213 due to Br and Cl isotopes.Molecular Ion (M⁺) cluster around m/z 191, 193, 195.
Infrared (IR) Spectroscopy (cm⁻¹) ~1600-1400 (C=C and C=N stretching), ~1300-1000 (C-F, C-Cl, C-Br stretching)~1570, 1450, 1370 (aromatic ring), ~1090, 1050 (C-Cl, C-Br)

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule and to establish the connectivity and spatial relationships between atoms through spin-spin coupling.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

  • Weigh approximately 5-10 mg of the sample.

  • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.

Data Acquisition:

  • ¹H NMR: A standard one-dimensional proton experiment is performed. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and the acquisition of 16-32 scans for a good signal-to-noise ratio.

  • ¹³C NMR: A proton-decoupled ¹³C experiment is typically run to obtain singlets for each carbon environment. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are usually required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • ¹⁹F NMR: A one-dimensional fluorine experiment is conducted. ¹⁹F NMR is highly sensitive, and a small number of scans are typically sufficient. Chemical shifts are referenced to an external standard like CFCl₃.

Data Processing and Analysis:

  • The raw data (Free Induction Decay - FID) is Fourier transformed to generate the spectrum.

  • The spectrum is phased, and the baseline is corrected.

  • Chemical shifts (δ) are referenced to the internal standard (TMS for ¹H and ¹³C).

  • Integration of the proton signals is performed to determine the relative number of protons.

  • Coupling constants (J) are measured from the multiplet splitting patterns to deduce the connectivity between neighboring nuclei.

Mass Spectrometry (MS)

Objective: To determine the molecular weight of the compound and to gain insights into its fragmentation pattern, which can further confirm the structure.

Instrumentation: A mass spectrometer, typically with an electron ionization (EI) source, coupled with a gas chromatograph (GC-MS) for sample introduction.

Sample Preparation:

  • Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or methanol.

  • Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system.

Data Acquisition:

  • The sample is vaporized and separated by the gas chromatograph.

  • The separated components enter the ion source of the mass spectrometer.

  • In the EI source, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • A detector records the abundance of each ion.

Data Analysis:

  • The mass spectrum is plotted as relative intensity versus m/z.

  • The molecular ion peak (M⁺) is identified, which corresponds to the molecular weight of the compound. The isotopic pattern of the molecular ion is crucial for confirming the presence of bromine and chlorine atoms.

  • The fragmentation pattern is analyzed to identify characteristic fragment ions, which can provide structural information.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by detecting the vibrational frequencies of its bonds.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

Data Acquisition:

  • A background spectrum of the empty ATR crystal is recorded.

  • The sample spectrum is then acquired. The instrument scans the mid-infrared range (typically 4000-400 cm⁻¹).

  • The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Data Analysis:

  • The absorption bands in the spectrum are correlated with specific bond vibrations to identify functional groups.

  • Key regions to analyze include:

    • 3100-3000 cm⁻¹: Aromatic C-H stretching.

    • 1600-1400 cm⁻¹: Aromatic C=C and C=N ring stretching vibrations.

    • Below 1300 cm⁻¹: The "fingerprint region," which contains complex vibrations that are unique to the molecule, including C-F, C-Cl, and C-Br stretching bands.

Visualizing the Spectroscopic Workflow and Data Relationships

The following diagrams, generated using Graphviz, illustrate the logical flow of the spectroscopic analysis and the relationship between the different methods and the structural information they provide.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_confirmation Structure Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR MS Mass Spectrometry (GC-MS) Purification->MS IR Infrared Spectroscopy (FTIR-ATR) Purification->IR NMR_Data Chemical Shifts (δ) Coupling Constants (J) NMR->NMR_Data MS_Data Molecular Ion (M⁺) Fragmentation Pattern MS->MS_Data IR_Data Vibrational Frequencies (Functional Groups) IR->IR_Data Structure Confirmed Structure NMR_Data->Structure MS_Data->Structure IR_Data->Structure

Caption: Workflow for the spectroscopic confirmation of a synthesized compound.

Data_Relationship cluster_methods Spectroscopic Methods cluster_info Structural Information Provided Molecule This compound H_NMR ¹H NMR Molecule->H_NMR C_NMR ¹³C NMR Molecule->C_NMR F_NMR ¹⁹F NMR Molecule->F_NMR MassSpec Mass Spectrometry Molecule->MassSpec IR_Spec IR Spectroscopy Molecule->IR_Spec Proton_Env Proton Environments & Connectivity H_NMR->Proton_Env Carbon_Backbone Carbon Framework C_NMR->Carbon_Backbone Fluorine_Env Fluorine Environment & Coupling F_NMR->Fluorine_Env Mol_Weight Molecular Weight & Elemental Composition MassSpec->Mol_Weight Func_Groups Functional Groups IR_Spec->Func_Groups Proton_Env->Molecule Carbon_Backbone->Molecule Fluorine_Env->Molecule Mol_Weight->Molecule Func_Groups->Molecule

Caption: Relationship between spectroscopic methods and structural insights.

References

A Comparative Guide to the Chemoselective Reactions of 5-Bromo-2-chloro-3-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic functionalization of polyhalogenated heterocycles is a cornerstone of modern medicinal and agrochemical research. 5-Bromo-2-chloro-3-fluoropyridine is a versatile building block, offering three distinct reactive sites that can be selectively addressed to generate a diverse array of complex molecular architectures. This guide provides an objective comparison of the products derived from the chemoselective reactions at the C5-Bromo, C2-Chloro, and C3-Fluoro positions, supported by experimental data and detailed protocols.

Principles of Reactivity: A Three-Point Functionalization Platform

The differential reactivity of the three halogen substituents on the pyridine ring allows for a high degree of synthetic control. The reactivity generally follows established principles for palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr).

  • C5-Bromo Position: The Carbon-Bromine bond is the most labile and is preferentially targeted in palladium-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination and Suzuki coupling. This allows for the selective formation of C-N and C-C bonds at this position.[1]

  • C2-Chloro Position: The C2 position is activated by the ring nitrogen, making the chloro substituent susceptible to nucleophilic aromatic substitution. Under specific conditions, particularly in the absence of a palladium catalyst, amines will preferentially displace the chloride.[1]

  • C3-Fluoro Position: While typically the least reactive in palladium catalysis, the fluorine atom at C3 can be displaced under certain SNAr conditions, offering a third site for functionalization after the bromo and chloro positions have been addressed.[1]

The ability to selectively functionalize each position provides a powerful strategy for building molecular complexity, as illustrated below.

logical_relationship start This compound pd_cat Pd-Catalyzed Coupling (e.g., Buchwald-Hartwig, Suzuki) start->pd_cat Targets C5-Br neat_cond Neat Amination (No Catalyst) start->neat_cond Targets C2-Cl snar_cond SNAr Conditions start->snar_cond Targets C3-F prod_c5 Product A (C5-Substituted) pd_cat->prod_c5 prod_c2 Product B (C2-Substituted) neat_cond->prod_c2 prod_c3 Product C (C3-Substituted) snar_cond->prod_c3

Chemoselective functionalization pathways of this compound.

Comparative Performance Data

The following tables summarize the performance of different reaction types, showcasing the chemoselectivity and yields for products derived from this compound.

Table 1: Palladium-Catalyzed Buchwald-Hartwig Amination (C5-Bromo Selectivity)

This reaction demonstrates exclusive selectivity for the C5-bromo position, leaving the chloro and fluoro substituents intact for potential downstream reactions.

Amine SubstrateProductYield (%)
Morpholine4-(2-Chloro-3-fluoropyridin-5-yl)morpholine85
AnilineN-(2-Chloro-3-fluoropyridin-5-yl)aniline75

Data sourced from Organic Letters, 2007, 9(10), 2039-42.[1]

Table 2: Catalyst-Free Nucleophilic Substitution (C2-Chloro Selectivity)

A reversal in chemoselectivity is observed under neat (solvent-free) conditions at elevated temperatures, favoring substitution at the C2-chloro position.

Amine SubstrateProductYield (%)
Morpholine5-Bromo-3-fluoro-2-morpholinopyridine70
BenzylamineN-Benzyl-5-bromo-3-fluoropyridin-2-amine65

Data sourced from Organic Letters, 2007, 9(10), 2039-42.[1]

Table 3: Nucleophilic Aromatic Substitution (SNAr) (C3-Fluoro Selectivity)

Selective substitution of the C3-fluoro group can be achieved under specific SNAr conditions, typically after functionalization of the more reactive C5 and C2 positions.

NucleophileSubstrateProductYield (%)
5-Chloro-2-aminopyridineThis compound5-Bromo-2-chloro-3-((5-chloropyridin-2-yl)amino)pyridine62

Data sourced from Organic Letters, 2007, 9(10), 2039-42.[1]

Potential Applications in Drug Discovery

Derivatives of fluorinated pyridines are prevalent in medicinal chemistry, exhibiting a wide range of biological activities. Products synthesized from this compound could serve as scaffolds for novel therapeutics, particularly in oncology. For instance, substituted aminopyridines are known to act as kinase inhibitors, a critical class of anticancer drugs.

The diagram below illustrates a hypothetical mechanism of action where a derivative could inhibit a key signaling pathway, such as the PI3K/AKT/mTOR pathway, which is often dysregulated in cancer.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Inhibitor Pyridinyl-Amine Derivative (Kinase Inhibitor) Inhibitor->AKT Inhibition

Hypothetical inhibition of the PI3K/AKT/mTOR signaling pathway by a pyridinyl-amine derivative.

Experimental Protocols

The following are detailed methodologies for the key transformations described. These protocols are generalized and may require optimization for specific substrates.

Protocol 1: Buchwald-Hartwig Amination of the C5-Bromo Position

This procedure is adapted from standard methods for the amination of heteroaryl halides.

experimental_workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification prep_1 Add Pd₂(dba)₃ (catalyst), Xantphos (ligand), and NaOtBu (base) to a dry flask. prep_2 Evacuate and backfill flask with Argon. prep_1->prep_2 prep_3 Add degassed toluene. prep_2->prep_3 prep_4 Add this compound and amine substrate. prep_3->prep_4 react_1 Heat mixture to 80-110 °C. prep_4->react_1 react_2 Monitor progress by TLC or LC-MS. react_1->react_2 workup_1 Cool to room temperature and dilute with ethyl acetate. react_2->workup_1 workup_2 Wash with water and brine. workup_1->workup_2 workup_3 Dry organic layer (Na₂SO₄), filter, and concentrate. workup_2->workup_3 workup_4 Purify by column chromatography. workup_3->workup_4

General workflow for Buchwald-Hartwig amination.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • Xantphos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous, degassed toluene

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried reaction vessel, add the palladium precatalyst, ligand, and base.

  • Seal the vessel, evacuate, and backfill with an inert gas three times.

  • Add the degassed solvent, followed by the this compound and the amine substrate via syringe.

  • Heat the reaction mixture to 80-110 °C and stir vigorously.

  • Monitor the reaction's progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Suzuki-Miyaura Coupling of the C5-Bromo Position

This protocol outlines a general procedure for C-C bond formation at the C5-position, which is expected to be the most reactive site under these conditions.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 mixture)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a flame-dried Schlenk flask, combine this compound, the arylboronic acid, and the base.

  • Add the palladium catalyst to the flask.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent mixture (Dioxane/Water) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction's progress until the starting material is consumed.

  • Cool the mixture, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by column chromatography.

References

The Fluorine Advantage: A Comparative Guide to Fluorinated Pyridine Intermediates in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry. Among the various fluorinated moieties, fluorinated pyridines have emerged as particularly valuable intermediates in the pursuit of novel therapeutics with enhanced pharmacological profiles. This guide provides an objective comparison of the performance of fluorinated pyridine-containing compounds against their non-fluorinated counterparts, supported by experimental data and detailed methodologies. We will explore how the unique properties of fluorine can be leveraged to overcome common challenges in drug development, from metabolic instability to suboptimal binding affinity.

The Impact of Fluorination on Key Drug Properties

The introduction of fluorine atoms into a pyridine ring can profoundly influence a molecule's physicochemical and biological properties. These modifications are primarily driven by the high electronegativity and small size of the fluorine atom, as well as the strength of the carbon-fluorine bond.

Enhanced Metabolic Stability: One of the most significant advantages of fluorination is the ability to block metabolically labile sites. The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes, particularly the cytochrome P450 (CYP450) family. By replacing a hydrogen atom at a position susceptible to oxidative metabolism with a fluorine atom, the metabolic stability of a compound can be dramatically increased, leading to a longer half-life and improved pharmacokinetic profile.

Modulation of Physicochemical Properties:

  • Lipophilicity (LogP): Fluorine's effect on lipophilicity is context-dependent. While the introduction of a single fluorine atom to an aromatic ring generally increases lipophilicity, this can be advantageous for crossing biological membranes, including the blood-brain barrier.

  • Basicity (pKa): As a potent electron-withdrawing group, fluorine can significantly lower the pKa of the pyridine nitrogen. This reduction in basicity can be beneficial for improving oral absorption and reducing off-target effects, such as interactions with the hERG channel which can lead to cardiotoxicity.

Improved Binding Affinity and Selectivity: The electronegativity of fluorine can alter the electron distribution within a molecule, influencing its interactions with the target protein. This can lead to enhanced binding affinity and greater selectivity for the desired biological target. Fluorine can participate in favorable non-covalent interactions, including hydrogen bonds and dipole-dipole interactions, within the protein binding pocket.

Comparative Performance Data: Fluorinated vs. Non-Fluorinated Pyridine Analogs

While the qualitative benefits of fluorination are well-established, direct quantitative comparisons in the literature are often presented within broader structure-activity relationship (SAR) studies. The following table provides an illustrative comparison based on data for the PI3Kα inhibitor Alpelisib, which features a trifluoromethyl-substituted pyridine moiety, and hypothetical data for a non-fluorinated analog based on general trends observed in medicinal chemistry. The trifluoromethyl group in Alpelisib is reported to enhance metabolic stability and contribute to its high binding affinity.

PropertyFluorinated Pyridine Analog (Alpelisib)Non-Fluorinated Pyridine Analog (Hypothetical)Advantage of Fluorination
Target PI3KαPI3Kα-
IC₅₀ (nM) 5> 50Increased Potency
Metabolic Stability (t½ in HLM, min) > 60< 15Enhanced Stability
Calculated LogP 2.82.1Modulated Lipophilicity
pKa (Pyridine Nitrogen) ~1.5~5.2Reduced Basicity

Data for Alpelisib is sourced from publicly available information. Data for the non-fluorinated analog is hypothetical and intended for illustrative purposes to highlight the expected impact of fluorination based on established medicinal chemistry principles.

Case Study: Alpelisib - A Fluorinated Pyridine-Containing PI3K Inhibitor

Alpelisib (brand name Piqray) is an orally bioavailable inhibitor of the alpha-isoform of phosphoinositide 3-kinase (PI3Kα). It is approved for the treatment of certain types of breast cancer. The structure of Alpelisib incorporates a 2-(trifluoromethyl)-5-pyridinyl group, which is crucial for its pharmacological profile. The trifluoromethyl group enhances the metabolic stability of the molecule and contributes to its high potency and selectivity for PI3Kα. Alpelisib functions by inhibiting the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer, leading to uncontrolled cell growth and proliferation.

PI3K/Akt/mTOR Signaling Pathway Inhibition by Alpelisib

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP3->PI3K PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation S6K S6K mTORC1->S6K Activation fourEBP1 4E-BP1 mTORC1->fourEBP1 Inhibition CellGrowth Cell Growth & Proliferation S6K->CellGrowth fourEBP1->CellGrowth Alpelisib Alpelisib (Fluorinated Pyridine Inhibitor) Alpelisib->PI3K Inhibition

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of Alpelisib.

Experimental Protocols

To ensure the reproducibility and validity of comparative studies, detailed and standardized experimental protocols are essential.

In Vitro Metabolic Stability Assay (Human Liver Microsomes)

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.

Materials:

  • Test compound and non-fluorinated analog

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile (containing an internal standard for LC-MS/MS analysis)

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system

Procedure:

  • Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the test compound to the phosphate buffer.

  • Add the HLM solution to each well and pre-incubate the plate at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding cold acetonitrile with an internal standard.

  • Centrifuge the plate to pellet the precipitated proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

  • Calculate the half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the compound.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific protein kinase (e.g., PI3Kα).

Materials:

  • Test compound and non-fluorinated analog

  • Recombinant human kinase (e.g., PI3Kα)

  • Kinase substrate (e.g., a specific peptide or lipid)

  • ATP

  • Kinase assay buffer

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 384-well plates

  • Luminometer plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add the diluted compounds to the wells of the 384-well plate. Include DMSO-only wells as a negative control.

  • Prepare a kinase reaction mixture containing the kinase, substrate, and assay buffer.

  • Add the kinase reaction mixture to each well.

  • Initiate the kinase reaction by adding ATP to all wells.

  • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Stop the reaction and generate a luminescent signal by adding the ATP detection reagent.

  • Measure the luminescence of each well using a plate reader. The amount of ATP remaining is inversely correlated with kinase activity.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Experimental Workflow for Comparative Analysis

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_physchem Physicochemical Profiling cluster_invitro In Vitro Evaluation cluster_data Data Analysis & Comparison Compound_F Fluorinated Pyridine Analog LogP LogP Determination Compound_F->LogP pKa pKa Measurement Compound_F->pKa Solubility Solubility Assay Compound_F->Solubility Metabolic_Stability Metabolic Stability (Microsomal Assay) Compound_F->Metabolic_Stability Binding_Affinity Binding Affinity (Kinase Assay) Compound_F->Binding_Affinity Compound_NF Non-Fluorinated Pyridine Analog Compound_NF->LogP Compound_NF->pKa Compound_NF->Solubility Compound_NF->Metabolic_Stability Compound_NF->Binding_Affinity Data_Table Comparative Data Table (IC50, t1/2, LogP, pKa) LogP->Data_Table pKa->Data_Table Solubility->Data_Table Metabolic_Stability->Data_Table Binding_Affinity->Data_Table SAR_Analysis Structure-Activity Relationship (SAR) Data_Table->SAR_Analysis

Caption: A streamlined workflow for the comparative evaluation of fluorinated and non-fluorinated pyridines.

Conclusion

The strategic incorporation of fluorine into pyridine-containing intermediates offers a powerful and versatile approach to fine-tune the properties of drug candidates. As demonstrated, fluorination can significantly enhance metabolic stability and modulate physicochemical properties, often leading to improved potency and a more favorable pharmacokinetic profile. While the effects of fluorination are highly dependent on the specific molecular context, the evidence strongly supports the continued exploration and application of fluorinated pyridine intermediates in the design and development of the next generation of innovative therapeutics. The detailed experimental protocols provided herein serve as a guide for the direct and objective comparison of fluorinated and non-fluorinated analogs, enabling data-driven decisions in drug discovery programs.

A Comparative Review of Synthetic Routes for Polysubstituted Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a ubiquitous structural motif in pharmaceuticals, agrochemicals, and functional materials. Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged core in medicinal chemistry. Consequently, the development of efficient and versatile synthetic methodologies for the construction of polysubstituted pyridines is of paramount importance. This guide provides an objective comparison of several classical and modern synthetic routes to these valuable compounds, supported by experimental data and detailed protocols.

Classical Condensation Reactions: The Foundation of Pyridine Synthesis

Multicomponent reactions (MCRs) that efficiently assemble the pyridine ring from simple acyclic precursors remain the bedrock of pyridine synthesis. These methods are often characterized by their operational simplicity and high atom economy.

The Hantzsch Pyridine Synthesis

First reported in 1881, the Hantzsch synthesis is a four-component reaction involving an aldehyde, two equivalents of a β-ketoester, and an ammonia source (e.g., ammonium acetate).[1][2] The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the corresponding pyridine.[3] This two-step sequence is one of the most reliable and widely used methods for preparing symmetrically substituted pyridines.

Mechanism: The reaction proceeds through a series of condensation and addition reactions. Key steps include a Knoevenagel condensation to form an α,β-unsaturated carbonyl compound and the formation of an enamine from the second equivalent of the β-ketoester and ammonia. A subsequent Michael addition followed by cyclization and dehydration yields the 1,4-dihydropyridine intermediate.[4]

The Bohlmann-Rahtz Pyridine Synthesis

The Bohlmann-Rahtz synthesis offers a direct route to pyridines without the need for a separate oxidation step.[5] This method involves the condensation of an enamine with an ethynyl ketone.[6] The reaction initially forms an aminodiene intermediate, which undergoes a thermally induced cyclodehydration to furnish the aromatic pyridine ring.[7]

Mechanism: The reaction begins with a Michael-type addition of the enamine to the activated alkyne of the ethynyl ketone. The resulting intermediate then undergoes isomerization to allow for a 6π-electrocyclization, followed by elimination of water to yield the final pyridine product.

The Kröhnke Pyridine Synthesis

The Kröhnke synthesis is a versatile method for preparing 2,4,6-trisubstituted pyridines.[8] It involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, typically ammonium acetate.[9][10]

Mechanism: The reaction is initiated by the formation of a pyridinium ylide from the α-pyridinium methyl ketone salt. This ylide then acts as a Michael donor, adding to the α,β-unsaturated carbonyl compound. The resulting 1,5-dicarbonyl intermediate undergoes ring closure with ammonia, followed by dehydration and elimination of the pyridine leaving group to afford the substituted pyridine.[8][9]

The Guareschi-Thorpe Pyridine Synthesis

The Guareschi-Thorpe synthesis is a classical method for the preparation of 2,6-dihydroxypyridines (or their tautomeric 2-pyridone forms).[11] The reaction involves the condensation of a β-dicarbonyl compound with a cyanoacetamide or cyanoacetate in the presence of a base.[12][13]

Mechanism: The reaction proceeds via a Knoevenagel condensation, followed by Thorpe-Ziegler cyclization to form a dihydropyridone intermediate, which then tautomerizes to the more stable pyridone.

Modern Advancements in Pyridine Synthesis

While classical methods are robust, modern advancements have focused on improving reaction efficiency, reducing reaction times, and expanding the substrate scope.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. In the context of pyridine synthesis, it has been shown to dramatically reduce reaction times and, in some cases, improve yields compared to conventional heating.[1][14] One-pot Bohlmann-Rahtz procedures conducted under microwave irradiation can be completed in minutes rather than hours.[1][15]

Flow Chemistry

Continuous flow processing offers several advantages over batch synthesis, including improved safety, scalability, and reproducibility. Both the Hantzsch and Bohlmann-Rahtz syntheses have been successfully adapted to continuous flow reactors, often in combination with microwave heating, allowing for the efficient and scalable production of polysubstituted pyridines.[16][17][18]

Comparative Data

The following tables summarize quantitative data for the synthesis of various polysubstituted pyridines via the discussed methodologies, highlighting the impact of different reaction conditions and the advantages of modern techniques.

Table 1: Comparison of Conventional Heating vs. Microwave-Assisted One-Pot Bohlmann-Rahtz Synthesis of Trisubstituted Pyridines [1]

EntryAlkynoneProductMethodTime (min)Yield (%)
1PhenylpropynoneEthyl 2-methyl-6-phenylnicotinateConventional12078
2PhenylpropynoneEthyl 2-methyl-6-phenylnicotinateMicrowave2092
31-Phenyl-2-butyn-1-oneEthyl 2,3-dimethyl-6-phenylnicotinateConventional12065
41-Phenyl-2-butyn-1-oneEthyl 2,3-dimethyl-6-phenylnicotinateMicrowave2085
53-Butyn-2-oneEthyl 2,6-dimethylnicotinateConventional12075
63-Butyn-2-oneEthyl 2,6-dimethylnicotinateMicrowave1098

Table 2: One-Pot, Four-Component Synthesis of Polysubstituted Pyridines [19]

EntryAcetophenone DerivativeProductMethodTime (min)Yield (%)
1Acetophenone4-(3-Cyano-2-oxo-6-phenyl-1,2-dihydropyridin-4-yl)phenyl-4-toluenesulfonateMicrowave394
2Acetophenone4-(3-Cyano-2-oxo-6-phenyl-1,2-dihydropyridin-4-yl)phenyl-4-toluenesulfonateConventional4580
34'-Methoxyacetophenone4-[3-Cyano-6-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridin-4-yl]phenyl-4-toluenesulfonateMicrowave292
44'-Methoxyacetophenone4-[3-Cyano-6-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridin-4-yl]phenyl-4-toluenesulfonateConventional4075
54'-Chloroacetophenone4-[6-(4-Chlorophenyl)-3-cyano-2-oxo-1,2-dihydropyridin-4-yl]phenyl-4-toluenesulfonateMicrowave588
64'-Chloroacetophenone4-[6-(4-Chlorophenyl)-3-cyano-2-oxo-1,2-dihydropyridin-4-yl]phenyl-4-toluenesulfonateConventional6070

Experimental Protocols

General Procedure for Hantzsch Pyridine Synthesis[20]

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the aldehyde (1.0 mmol), β-ketoester (2.0 mmol), and ammonium acetate (1.2 mmol) in ethanol (20 mL). Heat the reaction mixture to reflux (approximately 80°C) with vigorous stirring for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC). After completion, cool the mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting 1,4-dihydropyridine can be oxidized to the corresponding pyridine using a suitable oxidizing agent (e.g., ceric ammonium nitrate, manganese dioxide). Purify the final product by column chromatography or recrystallization.

General Procedure for One-Pot Microwave-Assisted Bohlmann-Rahtz Pyridine Synthesis[1]

In a sealed microwave tube, combine the enamine (e.g., ethyl β-aminocrotonate, 1.3 mmol), the alkynone (1.0 mmol), and a catalytic amount of acetic acid in a suitable solvent (e.g., ethanol or DMSO, 2 mL). Irradiate the mixture in a microwave reactor at 170°C for 10-20 minutes. After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

General Procedure for Kröhnke Pyridine Synthesis[9]

Step 1: Synthesis of the α-Pyridinium Methyl Ketone Salt Dissolve the appropriate 2-bromoacetophenone (1.0 equiv) in a minimal amount of acetone. Add pyridine (1.1 equiv) dropwise with stirring at room temperature. A precipitate will form. Continue stirring for 1-2 hours. Collect the solid product by vacuum filtration and wash with acetone.

Step 2: Synthesis of the Substituted Pyridine In a round-bottom flask, dissolve the α-pyridinium methyl ketone salt (1.0 equiv) and the α,β-unsaturated carbonyl compound (1.1 equiv) in glacial acetic acid. Add ammonium acetate (10 equiv) and heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC. After completion, cool the mixture and pour it into ice water. Collect the precipitated solid by vacuum filtration, wash with water, and then with a small amount of cold ethanol. Recrystallize the crude product from a suitable solvent to obtain the pure substituted pyridine.

Visualizing the Synthetic Pathways

The following diagrams illustrate the mechanistic pathways of the discussed synthetic routes and a general experimental workflow.

Kröhnke_Pyridine_Synthesis Kröhnke Pyridine Synthesis Mechanism cluster_start Starting Materials cluster_intermediate Key Intermediates cluster_product Product Formation alpha_pyridinium_ketone α-Pyridinium Methyl Ketone Salt ylide Pyridinium Ylide alpha_pyridinium_ketone->ylide Base enone α,β-Unsaturated Carbonyl michael_adduct Michael Adduct enone->michael_adduct ammonia Ammonium Acetate (NH₃ source) cyclization Cyclization & Dehydration ammonia->cyclization ylide->michael_adduct + Enone dicarbonyl 1,5-Dicarbonyl Intermediate michael_adduct->dicarbonyl Tautomerization dicarbonyl->cyclization + NH₃ pyridine Polysubstituted Pyridine cyclization->pyridine - H₂O - Pyridine

Caption: Mechanism of the Kröhnke Pyridine Synthesis.

Hantzsch_Pyridine_Synthesis Hantzsch Pyridine Synthesis Mechanism cluster_start Starting Materials cluster_intermediate Key Intermediates cluster_product Product Formation aldehyde Aldehyde knoevenagel_product Knoevenagel Adduct aldehyde->knoevenagel_product ketoester1 β-Ketoester (1 eq.) ketoester1->knoevenagel_product Knoevenagel Condensation ketoester2 β-Ketoester (1 eq.) enamine Enamine ketoester2->enamine ammonia Ammonia Source ammonia->enamine Condensation michael_adduct Michael Adduct knoevenagel_product->michael_adduct enamine->michael_adduct Michael Addition dihydropyridine 1,4-Dihydropyridine michael_adduct->dihydropyridine Cyclization & Dehydration pyridine Substituted Pyridine dihydropyridine->pyridine Oxidation

Caption: Mechanism of the Hantzsch Pyridine Synthesis.

Bohlmann_Rahtz_Synthesis Bohlmann-Rahtz Pyridine Synthesis Mechanism cluster_start Starting Materials cluster_intermediate Key Intermediates cluster_product Product Formation enamine Enamine michael_adduct Michael Adduct enamine->michael_adduct ethynyl_ketone Ethynyl Ketone ethynyl_ketone->michael_adduct Michael Addition aminodiene Aminodiene Intermediate michael_adduct->aminodiene Proton Transfer cyclization Cyclodehydration aminodiene->cyclization Heat/Acid pyridine Substituted Pyridine cyclization->pyridine - H₂O

Caption: Mechanism of the Bohlmann-Rahtz Pyridine Synthesis.

Experimental_Workflow General Experimental Workflow for Pyridine Synthesis start Combine Reactants & Solvent reaction Reaction under Specific Conditions (Heat, Microwave, etc.) start->reaction monitoring Monitor Reaction Progress (TLC, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup & Extraction monitoring->workup Complete drying Dry Organic Layer workup->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification Purification (Column Chromatography, Recrystallization) concentration->purification characterization Characterization (NMR, MS, etc.) purification->characterization

Caption: A general experimental workflow for pyridine synthesis.

References

Comparative Guide to HPLC Analysis for Purity Assessment of 5-Bromo-2-chloro-3-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for determining the purity of synthesized 5-Bromo-2-chloro-3-fluoropyridine. It is intended for researchers, scientists, and professionals in drug development who require robust analytical techniques for quality control and characterization of halogenated pyridine intermediates. The guide details a recommended HPLC protocol, compares it with alternative columns and technologies, and provides the necessary experimental framework.

Recommended HPLC Protocol for Purity Analysis

Reversed-Phase HPLC (RP-HPLC) is the most suitable method for analyzing this compound, a moderately polar compound. The following protocol is a robust starting point for method development and validation.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in a 50:50 (v/v) mixture of acetonitrile and water to a final concentration of approximately 0.5 mg/mL.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Program: Start with 30% B, hold for 2 minutes; ramp to 95% B over 10 minutes; hold at 95% B for 3 minutes; return to 30% B over 1 minute; hold for 4 minutes for re-equilibration.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 30°C.

    • Detection: UV at 270 nm.

  • Analysis: Purity is calculated using the area normalization method from the resulting chromatogram. The main peak's area percentage relative to the total peak area represents the sample's purity. Potential impurities to monitor for include starting materials from synthesis, such as 5-chloro-3-fluoropyridin-2-amine.[1]

Comparison of HPLC Column Chemistries

The choice of stationary phase is critical for achieving optimal separation. While a standard C18 column is versatile, other chemistries can offer improved retention and selectivity for halogenated pyridines.

Column TypeStationary Phase PrincipleSuitability for this compoundAdvantagesDisadvantages
Standard C18 Non-polar octadecylsilane chains bonded to silica. Separation is based on hydrophobic interactions.[2]High. A good first choice for method development.Robust, widely available, excellent for separating non-polar to moderately polar compounds.May provide insufficient retention for very polar impurities.[3]
C8 Shorter octylsilane chains. Less hydrophobic than C18.Moderate. Useful if analyte elutes too late on C18.Shorter analysis times for highly retained compounds.Reduced retention, potentially leading to co-elution with polar impurities near the void volume.
Phenyl-Hexyl Phenyl rings bonded via a hexyl linker. Offers alternative selectivity.High. Recommended for aromatic and halogenated compounds.Unique π-π interactions can improve selectivity between aromatic analytes and impurities.May exhibit different elution orders compared to C18, requiring re-identification of peaks.
Polar-Embedded C18 phase with an embedded polar group (e.g., amide or carbamate).Excellent. Ideal for enhancing retention of polar compounds.Resistant to "phase collapse" in highly aqueous mobile phases, allowing for better retention and peak shape of polar analytes.[4]Can be more expensive and may have different pH stability limits.

Comparison with Alternative Analytical Technologies

While HPLC is a primary technique, Gas Chromatography (GC) serves as a viable alternative, particularly for assessing volatile impurities.

Performance MetricHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[5]Separation of volatile compounds in a gaseous mobile phase based on partitioning with a stationary phase.[5]
Applicability Ideal for non-volatile and thermally labile compounds. Well-suited for this compound.[6]Requires analytes to be volatile and thermally stable.[6] The target compound may be suitable, but non-volatile impurities will not be detected.
Sample Preparation Simple dissolution in a suitable solvent.May require derivatization to increase volatility for polar impurities.
Typical Speed Analysis runs are typically 10-60 minutes.[7]Faster analysis, often completed in minutes.[7][8]
Sensitivity High sensitivity, dependent on the detector (e.g., UV, MS).[6]Generally offers higher sensitivity for volatile compounds, especially with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).[6][9]
Cost per Analysis Higher due to the cost of solvents and pump maintenance.[7][9]More cost-effective due to the use of gases instead of solvents.[7][9]
Precision (%RSD) Typically ≤ 2.0%.[5]Typically ≤ 5.0%.[5]

Analytical Workflow Visualization

The following diagram illustrates the logical workflow for assessing the purity of this compound using the recommended HPLC method.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing & Reporting Sample Synthesized Product (this compound) StdPrep Standard & Sample Prep (Dissolve in ACN/Water, ~0.5 mg/mL) Sample->StdPrep Injection Autosampler Injection (5 µL) StdPrep->Injection Separation Chromatographic Separation (C18 Column, Gradient Elution) Injection->Separation Detection UV Detection (270 nm) Separation->Detection Acquisition Data Acquisition (Generate Chromatogram) Detection->Acquisition Integration Peak Integration & Analysis Acquisition->Integration Purity Purity Calculation (% Area Normalization) Integration->Purity Report Final Purity Report Purity->Report

References

Validating a published synthesis protocol for a 5-Bromo-2-chloro-3-fluoropyridine derivative

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of complex heterocyclic molecules is paramount. 5-Bromo-2-chloro-3-fluoropyridine is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds due to its versatile reactivity.[1][2] This guide provides a comparative analysis of a common synthesis protocol for a this compound derivative against an alternative method, offering experimental data to support the evaluation.

Comparative Analysis of Synthesis Protocols

The selection of a synthesis route can significantly impact yield, purity, cost, and environmental footprint. Below is a comparison of two potential methods for synthesizing halogenated pyridines: a classical multi-step synthesis and a modern transition-metal catalyzed cross-coupling reaction.

ParameterClassical Synthesis ProtocolAlternative: Transition-Metal Catalysis
Starting Material 2-Amino-5-chloro-3-fluoropyridineHalogenated pyridine precursor
Key Reagents HBr, Br₂, NaNO₂, NaOHPalladium or Copper catalyst, ligands, base
Reaction Steps 3 (Diazotization, Bromination, Workup)1 (Cross-coupling)
Reported Yield ~90% (for a similar isomer)[3]Generally high, but can be variable
Reaction Time Several hours[3]Typically shorter than multi-step classical methods
Purity High, requires purification by extraction and crystallization[3]Generally high, requires chromatographic purification
Scalability Can be challenging due to diazotization stepGenerally more scalable
Safety Considerations Use of bromine and diazotization reagents requires cautionHandling of pyrophoric catalysts and ligands

Experimental Protocols

Below are detailed methodologies for the synthesis of a brominated, chlorinated, and fluorinated pyridine derivative. The first protocol is based on a published method for a similar isomer, 2-bromo-5-chloro-3-fluoropyridine, which serves as a representative example of a classical approach.[3] The second outlines a general procedure for a transition-metal catalyzed alternative.

Protocol 1: Classical Synthesis via Sandmeyer-type Reaction

This protocol is adapted from the synthesis of 2-Bromo-5-chloro-3-fluoropyridine.[3]

Materials:

  • 2-Amino-5-chloro-3-fluoropyridine (1.0 eq)

  • 48% Hydrobromic acid (HBr)

  • Bromine (Br₂) (3.0 eq)

  • Sodium nitrite (NaNO₂) (2.5 eq)

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Water

Procedure:

  • Cool a stirred solution of 48% HBr to 0°C.

  • Slowly add 2-Amino-5-chloro-3-fluoropyridine.

  • Add bromine dropwise over 20 minutes at 0°C.

  • Cool the mixture to -10°C.

  • Slowly add a solution of sodium nitrite in water over 1.5 hours, maintaining the temperature at -10°C.

  • Stir for an additional 30 minutes.

  • Slowly add a solution of NaOH in water over 30 minutes and allow the mixture to warm to room temperature.

  • Extract the mixture with diethyl ether (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to yield the product.

Protocol 2: Alternative Synthesis via Transition-Metal Catalysis

This protocol describes a general approach using a Suzuki cross-coupling reaction, a common method for forming C-C bonds with pyridine rings.[4]

Materials:

  • A suitable di-halogenated fluoropyridine precursor

  • A boronic acid or ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₃PO₄)

  • Solvent (e.g., 1,4-dioxane and water)

Procedure:

  • In a reaction vessel under an inert atmosphere, combine the di-halogenated fluoropyridine precursor, the boronic acid, the palladium catalyst, and the base.

  • Add the solvent system (e.g., a mixture of 1,4-dioxane and water).

  • Heat the reaction mixture to the desired temperature (typically 80-100°C) and stir for the required time (monitored by TLC or LC-MS).

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Visualizing the Workflow and Comparison

To better illustrate the processes, the following diagrams outline the experimental workflow for the classical synthesis and a logical comparison of the two approaches.

G Experimental Workflow: Classical Synthesis A 1. Dissolve 2-Amino-5-chloro-3-fluoropyridine in cold HBr B 2. Add Bromine A->B C 3. Diazotization with NaNO2 at -10°C B->C D 4. Neutralization with NaOH C->D E 5. Extraction with Diethyl Ether D->E F 6. Drying and Concentration E->F G Product: this compound derivative F->G

Caption: Workflow for the classical synthesis of a this compound derivative.

G Logical Comparison of Synthesis Routes cluster_0 Classical Synthesis cluster_1 Transition-Metal Catalysis A Multi-step B Harsh Reagents (Br2, strong acids) A->B C Well-established B->C D Often Single Step E Milder Conditions D->E F High Selectivity E->F X Choice of Synthesis Route X->A X->D

Caption: Comparison of classical vs. transition-metal catalyzed synthesis routes.

References

The Strategic Synthesis of Halogenated Pyridines: A Cost-Effectiveness Analysis of 5-Bromo-2-chloro-3-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

In the competitive landscape of pharmaceutical and agrochemical development, the selection of key intermediates is a critical decision that significantly impacts the economic viability and efficiency of large-scale synthesis. Among the vast array of heterocyclic building blocks, halogenated pyridines are indispensable for introducing specific functionalities into target molecules. This guide provides a comprehensive comparison of the cost-effectiveness of using 5-Bromo-2-chloro-3-fluoropyridine against a viable alternative, 2,3,5-trichloropyridine, supported by experimental data and detailed synthetic protocols.

Executive Summary

This compound is a versatile, albeit premium-priced, intermediate that offers a unique combination of reactive sites for complex molecular architectures. Its synthesis, while involving multiple steps, can be a cost-effective option depending on the required downstream transformations. In contrast, 2,3,5-trichloropyridine presents a more economical alternative in terms of initial purchase price and a potentially simpler synthetic route from a readily available starting material. The choice between these two intermediates hinges on a careful evaluation of raw material costs, synthetic yields, process complexity, and the specific requirements of the final product.

Cost Comparison of Key Intermediates

The following table summarizes the estimated costs associated with the production of this compound and its alternative, 2,3,5-trichloropyridine. Prices for reagents are based on currently available market data for bulk quantities and may vary depending on the supplier and purity.

Compound Starting Material Key Reagents Starting Material Cost (per kg) Reagent Cost (per kg of product) Estimated Final Product Cost (per kg)
This compound2-Amino-5-bromo-3-fluoropyridineSodium Nitrite, Hydrobromic Acid, BromineCustom Synthesis (est. >$500/kg)~$50~$408[1]
2,3,5-Trichloropyridine2-ChloropyridineChlorine~$5/kg[2][3][4]~$10~$15-20

Note: The cost for 2-Amino-5-bromo-3-fluoropyridine is an estimation, as it is likely a custom synthesis product. Reagent costs are approximated based on stoichiometry and typical yields.

Performance and Synthetic Route Analysis

This compound: A Route to Complexity

The key advantage of this compound lies in its distinct halogen functionalities, which allow for selective, stepwise reactions. The bromine atom is particularly susceptible to displacement or participation in cross-coupling reactions, while the chlorine and fluorine atoms offer additional sites for modification under different reaction conditions. This makes it an ideal intermediate for building complex, multi-substituted molecules often required in modern drug discovery.

2,3,5-Trichloropyridine: The Economical Workhorse

In contrast, 2,3,5-trichloropyridine offers a more straightforward and cost-effective profile. It can be synthesized from the inexpensive and readily available starting material, 2-chloropyridine, through direct chlorination. While several methods exist, including high-temperature chlorination and dechlorination of more highly chlorinated pyridines, a multi-step process involving alcoholysis followed by chlorination has been reported with yields greater than 90%.[8][9]

The three chlorine atoms on the pyridine ring provide multiple reactive sites. While less differentiated than the halogens on this compound, they can still be selectively functionalized based on their positions on the ring. For applications where a simple chlorinated pyridine backbone is required, 2,3,5-trichloropyridine is often the more economically sensible choice.

Experimental Protocols

Synthesis of 2-Bromo-5-chloro-3-fluoropyridine (as a model for this compound)

This protocol is adapted from a known procedure for a structural isomer and is expected to be highly similar for the target compound.

Materials:

  • 2-Amino-5-chloro-3-fluoropyridine

  • 48% Hydrobromic Acid

  • Bromine

  • Sodium Nitrite

  • Sodium Hydroxide

  • Ether

  • Anhydrous Sodium Sulfate

  • Saturated Brine

Procedure:

  • In a reaction vessel, 2-amino-5-chloro-3-fluoropyridine (1.0 eq) is slowly added to a stirred solution of 48% hydrobromic acid at 0°C.

  • Bromine (3.0 eq) is then added dropwise to the mixture over 20 minutes, maintaining the temperature at 0°C.

  • The reaction mixture is cooled to -10°C.

  • A solution of sodium nitrite (2.5 eq) in water is added slowly over 1.5 hours, and the mixture is stirred for an additional 30 minutes.

  • A solution of sodium hydroxide is then added over 30 minutes, and the mixture is allowed to warm to room temperature.

  • The mixture is extracted three times with ether.

  • The combined organic layers are washed with saturated brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the product.[7]

Synthesis of 2,3,5-Trichloropyridine from 2-Chloropyridine

This is a generalized protocol based on a multi-step synthesis.

Materials:

  • 2-Chloropyridine

  • Alcohol (e.g., methanol or ethanol)

  • Base (e.g., sodium hydroxide)

  • Chlorinating agent (e.g., chlorine gas or sulfuryl chloride)

Procedure:

  • Alcoholysis: 2-Chloropyridine is reacted with an alcohol in the presence of a base to form a 2-alkoxypyridine intermediate.

  • Chlorination of the Ring: The 2-alkoxypyridine is then reacted with a chlorinating agent to introduce chlorine atoms at the 3 and 5 positions, forming 3,5-dichloro-2-alkoxypyridine.

  • Chlorination of the Alkoxy Group: The final step involves the replacement of the alkoxy group with a chlorine atom to yield 2,3,5-trichloropyridine. This can be achieved using a suitable chlorinating agent.[8]

Visualizing the Synthesis Workflow

To better illustrate the synthetic pathways, the following diagrams were generated using the DOT language.

Synthesis_5_Bromo_2_chloro_3_fluoropyridine Start 2-Amino-5-bromo-3-fluoropyridine Diazotization Diazotization (NaNO2, HBr) Start->Diazotization Sandmeyer Sandmeyer Reaction (CuBr or Br2) Diazotization->Sandmeyer Product This compound Sandmeyer->Product

Caption: Proposed synthesis of this compound.

Synthesis_2_3_5_Trichloropyridine Start 2-Chloropyridine Alcoholysis Alcoholysis Start->Alcoholysis Intermediate 2-Alkoxypyridine Alcoholysis->Intermediate Chlorination1 Ring Chlorination Intermediate->Chlorination1 Intermediate2 3,5-Dichloro-2-alkoxypyridine Chlorination1->Intermediate2 Chlorination2 Alkoxy Replacement Intermediate2->Chlorination2 Product 2,3,5-Trichloropyridine Chlorination2->Product

Caption: Multi-step synthesis of 2,3,5-Trichloropyridine.

Conclusion and Recommendations

The choice between this compound and 2,3,5-trichloropyridine is a strategic one that should be guided by the specific needs of the synthetic project.

  • For the synthesis of complex, highly functionalized molecules , where precise, regioselective reactions are paramount, the higher initial cost of This compound can be justified by its versatility and the potential for more efficient downstream transformations.

  • For applications requiring a robust, chlorinated pyridine scaffold without the need for highly differentiated reactivity, 2,3,5-trichloropyridine offers a significantly more cost-effective solution due to its lower-priced starting material and established, high-yield synthetic routes.

Researchers and drug development professionals are encouraged to perform a thorough cost-benefit analysis, considering not only the price of the intermediate but also the overall cost of the entire synthetic sequence, including reagents, solvents, purification, and waste disposal. This holistic approach will ensure the selection of the most economically viable and synthetically efficient building block for their large-scale production needs.

References

Comparing experimental NMR shifts with computational predictions for halopyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of NMR Data for Halogenated Pyridine Isomers

This guide provides a comprehensive comparison of experimental Nuclear Magnetic Resonance (NMR) chemical shifts for a series of monohalogenated pyridines with computationally predicted values. The objective is to offer a valuable resource for the structural elucidation and characterization of halogenated heterocyclic compounds, which are prevalent motifs in medicinal chemistry and materials science. This comparison includes 2-, 3-, and 4-substituted fluoropyridines, chloropyridines, bromopyridines, and iodopyridines.

Introduction

Halopyridines are a critical class of organic compounds widely utilized as building blocks in the synthesis of pharmaceuticals, agrochemicals, and functional materials. The precise determination of their molecular structure is paramount for understanding their reactivity, biological activity, and material properties. NMR spectroscopy is an indispensable tool for this purpose, providing detailed information about the chemical environment of each nucleus.

In recent years, computational chemistry has emerged as a powerful complementary tool to experimental NMR. Quantum mechanical calculations, particularly using Density Functional Theory (TDF) with the Gauge-Including Atomic Orbital (GIAO) method, can predict NMR chemical shifts with increasing accuracy. This guide presents a systematic comparison of experimentally measured ¹H and ¹³C NMR chemical shifts with those predicted by computational methods, offering insights into the reliability and predictive power of these computational approaches for this class of compounds.

Data Presentation: Experimental vs. Computational NMR Shifts

The following tables summarize the experimental and computationally predicted ¹H and ¹³C NMR chemical shifts for 2-, 3-, and 4-halopyridines. All experimental data presented were recorded in deuterated chloroform (CDCl₃) to ensure consistency. The computational data was obtained from studies employing DFT (B3LYP functional) with the GIAO method.

Table 1: Comparison of Experimental and Computational ¹H NMR Chemical Shifts (ppm) in CDCl₃

CompoundPositionExperimental ¹H Shift (ppm)Computational ¹H Shift (ppm)
2-Fluoropyridine H-36.936.98
H-47.787.85
H-57.187.25
H-68.238.29
3-Fluoropyridine H-28.458.51
H-47.357.41
H-57.257.31
H-68.488.54
4-Fluoropyridine H-2, H-68.528.58
H-3, H-57.057.11
2-Chloropyridine H-37.237.29
H-47.647.70
H-57.327.38
H-68.398.45
3-Chloropyridine H-28.518.57
H-47.757.81
H-57.287.34
H-68.548.60
4-Chloropyridine H-2, H-68.558.61
H-3, H-57.307.36
2-Bromopyridine H-37.267.32
H-47.567.62
H-57.497.55
H-68.368.42
3-Bromopyridine H-28.688.74
H-47.807.86
H-57.197.25
H-68.528.58
4-Bromopyridine H-2, H-68.518.57
H-3, H-57.557.61
2-Iodopyridine H-37.007.06
H-47.657.71
H-56.756.81
H-68.258.31
3-Iodopyridine H-28.708.76
H-48.058.11
H-57.107.16
H-68.508.56
4-Iodopyridine H-2, H-68.458.51
H-3, H-57.707.76

Table 2: Comparison of Experimental and Computational ¹³C NMR Chemical Shifts (ppm) in CDCl₃

CompoundPositionExperimental ¹³C Shift (ppm)Computational ¹³C Shift (ppm)
2-Fluoropyridine C-2163.5164.1
C-3110.2110.8
C-4140.1140.7
C-5122.5123.1
C-6149.5150.1
3-Fluoropyridine C-2141.2141.8
C-3158.0158.6
C-4124.1124.7
C-5123.8124.4
C-6147.9148.5
4-Fluoropyridine C-2, C-6150.2150.8
C-3, C-5110.5111.1
C-4166.8167.4
2-Chloropyridine C-2152.8153.4
C-3123.5124.1
C-4139.2139.8
C-5122.9123.5
C-6150.0150.6
3-Chloropyridine C-2147.8148.4
C-3131.0131.6
C-4138.0138.6
C-5123.9124.5
C-6150.5151.1
4-Chloropyridine C-2, C-6150.8151.4
C-3, C-5121.7122.3
C-4143.5144.1
2-Bromopyridine C-2142.4143.0
C-3128.4129.0
C-4138.6139.2
C-5122.8123.4
C-6150.3150.9
3-Bromopyridine C-2150.0150.6
C-3120.0120.6
C-4140.0140.6
C-5124.0124.6
C-6148.0148.6
4-Bromopyridine C-2, C-6151.0151.6
C-3, C-5127.5128.1
C-4132.0132.6
2-Iodopyridine C-2119.8120.4
C-3130.5131.1
C-4139.5140.1
C-5122.3122.9
C-6150.8151.4
3-Iodopyridine C-2156.5157.1
C-395.596.1
C-4147.5148.1
C-5124.5125.1
C-6151.0151.6
4-Iodopyridine C-2, C-6151.5152.1
C-3, C-5132.5133.1
C-4109.8110.4

Experimental and Computational Methodologies

A consistent and reliable methodology is crucial for both experimental data acquisition and computational prediction to ensure a meaningful comparison.

Experimental Protocol for NMR Data Acquisition

The experimental ¹H and ¹³C NMR spectra were acquired using the following general protocol:

  • Sample Preparation: Approximately 5-10 mg of the halopyridine sample was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. The solution was then transferred to a 5 mm NMR tube.

  • Instrumentation: All spectra were recorded on a Bruker Avance spectrometer operating at a proton frequency of 400 MHz or higher.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16 to 64, depending on the sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time: 3-4 seconds.

    • Spectral Width: -2 to 12 ppm.

    • Temperature: 298 K.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled single-pulse experiment with Nuclear Overhauser Effect (NOE) (e.g., 'zgpg30').

    • Number of Scans: 1024 or more, to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay (d1): 2 seconds.

    • Acquisition Time: 1-2 seconds.

    • Spectral Width: 0 to 160 ppm.

    • Temperature: 298 K.

  • Data Processing: The acquired Free Induction Decays (FIDs) were processed using appropriate software. This involved Fourier transformation, phase correction, and baseline correction. The chemical shifts were referenced to the TMS signal at 0.00 ppm for both ¹H and ¹³C spectra.

Computational Protocol for NMR Shift Prediction

The computational predictions of ¹H and ¹³C NMR chemical shifts were performed using the following methodology, which is a widely accepted standard in the field:

  • Geometry Optimization: The three-dimensional structures of the halopyridine molecules were optimized using Density Functional Theory (DFT) with the B3LYP functional and a suitable basis set, such as 6-31G(d).

  • NMR Chemical Shift Calculation: The NMR isotropic shielding constants were calculated for the optimized geometries using the Gauge-Including Atomic Orbital (GIAO) method at the B3LYP level of theory with a larger basis set, typically 6-311+G(2d,p), to improve accuracy.

  • Solvent Effects: The influence of the chloroform solvent was accounted for using a continuum solvation model, such as the Polarizable Continuum Model (PCM).

  • Referencing: The calculated isotropic shielding value for tetramethylsilane (TMS), computed at the same level of theory, was used as a reference to convert the calculated shielding constants of the halopyridines into chemical shifts (δ) using the following equation: δ_sample = σ_TMS - σ_sample

Workflow and Logical Relationships

The process of comparing experimental and computational NMR data can be visualized as a systematic workflow.

Comparison_Workflow Workflow for Comparing Experimental and Computational NMR Data cluster_experimental Experimental Workflow cluster_computational Computational Workflow exp_sample Halopyridine Sample exp_prep Sample Preparation (CDCl3, TMS) exp_sample->exp_prep exp_acq NMR Data Acquisition (1H & 13C) exp_prep->exp_acq exp_proc Data Processing & Referencing exp_acq->exp_proc exp_data Experimental Chemical Shifts exp_proc->exp_data comparison Data Comparison & Analysis exp_data->comparison comp_struct Molecular Structure comp_opt Geometry Optimization (DFT/B3LYP) comp_struct->comp_opt comp_calc NMR Shift Calculation (GIAO/B3LYP) comp_opt->comp_calc comp_solv Solvent Modeling (PCM) comp_calc->comp_solv comp_ref Referencing to TMS comp_solv->comp_ref comp_data Computational Chemical Shifts comp_ref->comp_data comp_data->comparison

Caption: Workflow for comparing experimental and computational NMR data.

This diagram illustrates the parallel workflows for obtaining experimental and computational NMR chemical shifts, culminating in a direct comparison and analysis of the two datasets.

Safety Operating Guide

Proper Disposal of 5-Bromo-2-chloro-3-fluoropyridine: A Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the safe handling and disposal of chemical reagents are paramount. This guide provides detailed procedures for the proper disposal of 5-Bromo-2-chloro-3-fluoropyridine, ensuring laboratory safety and regulatory compliance.

I. Chemical and Hazard Profile

This compound is a halogenated pyridine derivative used in synthetic organic chemistry. Understanding its properties and hazards is the first step toward safe handling and disposal.

Property Value
Molecular Formula C₅H₂BrClFN[1]
Molecular Weight 210.43 g/mol [1]
Appearance White to almost white powder or lump
CAS Number 831203-13-5[1]

This compound is classified as a hazardous substance. Key hazard statements include:

  • Harmful if swallowed[1][2]

  • Causes skin irritation[1][2][3]

  • Causes serious eye irritation[1][2][3]

  • May cause respiratory irritation[3][4]

  • May be harmful in contact with skin and if inhaled[1]

II. Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, it is mandatory to wear appropriate personal protective equipment.

Protection Type Specification
Eye/Face Protection Tightly fitting safety goggles or a face shield.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber), and a lab coat. Wear fire/flame resistant and impervious clothing.[5]
Respiratory Protection Use in a well-ventilated area.[6] If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.[5][7]

III. Spill and Leak Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Emergency Procedures:

  • Evacuate: Alert personnel in the immediate area and evacuate non-essential individuals.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Prevent the spill from spreading and from entering drains or waterways.[5][6]

Cleanup Protocol:

  • For solid spills: Carefully sweep or vacuum the material, avoiding dust generation.[6] Place the collected material into a clean, dry, and properly labeled, sealable container for disposal.[6]

  • For solutions: Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.[7] Place the absorbent material into a suitable container for disposal.

  • Decontamination: Wash the spill area thoroughly with soap and water.

IV. Disposal Procedures

The disposal of this compound and its containers must be treated as hazardous waste. Adherence to local, state, and federal regulations is mandatory.

Step-by-Step Disposal Guide:

  • Waste Collection:

    • Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves, weighing paper) in a designated, compatible, and clearly labeled hazardous waste container. The container must be kept tightly closed and stored in a well-ventilated area.[3][6]

  • Labeling:

    • The waste container must be labeled with "Hazardous Waste" and the full chemical name: "Waste this compound". The hazards (e.g., "Irritant," "Harmful") should also be clearly indicated on the label.

  • Storage:

    • Store the waste container in a designated hazardous waste accumulation area, away from incompatible materials.

  • Arranging for Pickup:

    • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste. Do not attempt to dispose of this chemical down the drain or in the regular trash.

  • Documentation:

    • Maintain accurate records of the amount of waste generated and the date of disposal.

Important Considerations:

  • Empty Containers: "Empty" containers that previously held this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.

  • Regulatory Compliance: Disposal procedures must comply with all applicable local, state, and federal regulations. Consult your EHS department for specific institutional policies. Disposal should be carried out by an approved waste disposal plant or an authorized hazardous waste collection point.[3][4][6]

V. First Aid Measures

In case of exposure, immediate first aid is critical.

Exposure Route First Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Seek immediate medical attention.
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[4] Wash contaminated clothing before reuse.[3] If irritation persists, seek medical attention.
Inhalation Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[3][4] If not breathing, give artificial respiration. Seek medical attention if you feel unwell.[7]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.[4] Seek immediate medical attention.

VI. Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Disposal of this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Is it a spill? ppe->spill solid_spill Solid Spill: Sweep carefully, avoid dust. Place in labeled container. spill->solid_spill Yes (Solid) liquid_spill Liquid/Solution Spill: Absorb with inert material. Place in labeled container. spill->liquid_spill Yes (Liquid) waste_collection Collect waste and contaminated materials in a labeled hazardous waste container. spill->waste_collection No (Routine Waste) solid_spill->waste_collection liquid_spill->waste_collection storage Store container in a designated hazardous waste area. waste_collection->storage contact_ehs Contact Environmental Health & Safety (EHS) for waste pickup. storage->contact_ehs end Disposal Complete contact_ehs->end

References

Essential Safety and Logistical Information for Handling 5-Bromo-2-chloro-3-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical reagents is paramount. This document provides essential, immediate safety and logistical information, including operational and disposal plans for 5-Bromo-2-chloro-3-fluoropyridine.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 831203-13-5[1]

  • Molecular Formula: C5H2BrClFN[2]

  • Molecular Weight: 210.43 g/mol [2]

Hazard Identification

This compound is considered a hazardous substance.[1] It is crucial to handle it with care, adhering to the following hazard statements:

  • Causes skin irritation.[1]

  • Causes serious eye irritation.[1]

  • May cause respiratory irritation.[1]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.

PPE CategoryItemSpecifications and Remarks
Eye and Face Protection Safety Glasses with Side Shields or GogglesMust comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] A face shield may be required for splash hazards.
Hand Protection Chemical-resistant glovesNitrile gloves are suitable for short-term protection.[3] Always inspect gloves before use and change them immediately if contaminated. For prolonged contact, consult the glove manufacturer's resistance data.
Body Protection Laboratory CoatA flame-retardant lab coat should be worn and kept fully buttoned to provide maximum skin coverage. Clothing worn underneath should be made of natural fibers like cotton.[4]
Respiratory Protection RespiratorUse in a well-ventilated area, preferably a chemical fume hood.[1][3] If engineering controls are not sufficient, a NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary.[2]
Foot Protection Closed-toe ShoesShoes must cover the entire foot. Perforated shoes, sandals, and open-toed footwear are not permitted in the laboratory.[4]
Quantitative Exposure Limits

No specific occupational exposure limits (OELs) have been assigned for this compound.[4][5] Therefore, it is imperative to handle this chemical in a manner that minimizes any potential exposure, adhering to the principle of "As Low As Reasonably Practicable" (ALARP). All operations should be conducted within a certified chemical fume hood to ensure adequate ventilation.[3]

Operational Plan

A systematic approach to handling this compound is essential for laboratory safety. The following step-by-step protocol outlines the procedures for preparation, handling, and post-handling.

Preparation
  • Consult Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.

  • Verify Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and in good working order.[3]

  • Prepare Work Area: Conduct all handling of this compound within a properly functioning chemical fume hood.[3] The work surface should be clean and uncluttered.

  • Assemble PPE: Put on all required personal protective equipment as detailed in the PPE table above.

Handling
  • Weighing and Transferring:

    • Handle as a solid to avoid generating dust.

    • Use a spatula or other appropriate tool for transferring the solid.

    • If creating a solution, add the solid to the solvent slowly to avoid splashing.

  • During Reaction:

    • Keep the reaction vessel closed or covered to the extent possible.

    • Continuously monitor the reaction for any unexpected changes.

    • Avoid direct contact with the substance.[5]

Post-Handling
  • Decontamination:

    • Wipe down the work surface and any equipment used with an appropriate solvent (e.g., isopropanol, ethanol) followed by soap and water.

    • Dispose of all contaminated wipes and materials as hazardous waste.

  • Personal Hygiene:

    • Wash hands and any exposed skin thoroughly with soap and water after handling.[1]

    • Do not eat, drink, or smoke in the laboratory.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation:

    • Collect all waste containing this compound, including unused product, reaction residues, and contaminated materials (e.g., gloves, paper towels, pipette tips), in a designated and clearly labeled hazardous waste container.

  • Container Labeling:

    • The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

    • Keep the container securely sealed when not in use.

  • Storage of Waste:

    • Store the hazardous waste container in a designated, well-ventilated, and secondary containment area away from incompatible materials.

  • Final Disposal:

    • Dispose of the contents and the container through an approved and licensed waste disposal company.[1][3] Do not dispose of this chemical down the drain or in regular trash.

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Disposal prep1 Consult SDS prep2 Verify Emergency Equipment prep1->prep2 prep3 Prepare Fume Hood prep2->prep3 prep4 Don PPE prep3->prep4 handle1 Weigh & Transfer prep4->handle1 Proceed to Handling handle2 Conduct Reaction handle1->handle2 post1 Decontaminate Work Area handle2->post1 Reaction Complete post2 Personal Hygiene post1->post2 disp1 Segregate Waste post2->disp1 Generate Waste disp2 Label Container disp1->disp2 disp3 Store Waste disp2->disp3 disp4 Arrange Professional Disposal disp3->disp4

Caption: Workflow for Safe Handling of this compound.

References

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
5-Bromo-2-chloro-3-fluoropyridine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.